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  • Product: 4-Fluoroisoindolin-5-ol hydrobromide
  • CAS: 1447607-34-2

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 4-Fluoroisoindolin-5-ol hydrobromide"

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Fluoroisoindolin-5-ol Hydrobromide Abstract This technical guide provides a comprehensive framework for the synthesis and characterization of 4-Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Fluoroisoindolin-5-ol Hydrobromide

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of 4-Fluoroisoindolin-5-ol hydrobromide, a novel fluorinated isoindoline derivative with significant potential in medicinal chemistry and drug development. The isoindoline scaffold is a privileged structure in numerous pharmaceutically active compounds, and the strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[1][2][3] While specific literature for this exact isomer is nascent, this document outlines a robust, proposed synthetic pathway grounded in established chemical principles and analogous transformations. Furthermore, it details a rigorous, multi-technique analytical workflow for the structural confirmation and purity assessment of the target compound, designed for researchers and professionals in the field of drug discovery.

Introduction: The Significance of Fluorinated Isoindolines

The isoindoline core, a bicyclic structure fusing a benzene ring with a five-membered nitrogen-containing ring, is a cornerstone in modern medicinal chemistry.[2] Derivatives of this scaffold are integral to a range of therapeutics, including the immunomodulatory drug lenalidomide.[2] The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity by altering electronic properties.[3]

The target molecule, 4-Fluoroisoindolin-5-ol hydrobromide, combines these key features. The specific substitution pattern—a fluorine atom at the 4-position and a hydroxyl group at the 5-position—offers unique opportunities for hydrogen bonding and other molecular interactions. Analogous structures, such as Rho-associated protein kinase (ROCK) inhibitors, have shown potential in treating conditions like fibrosis and cancer, suggesting a promising therapeutic landscape for novel fluorinated isoindolines.[4] This guide provides the necessary strategic framework to enable the synthesis and rigorous validation of this high-value compound.

Proposed Synthetic Pathway

Due to the absence of a documented synthesis for 4-Fluoroisoindolin-5-ol hydrobromide, we propose a logical and efficient pathway starting from a readily accessible, appropriately substituted precursor. The strategy centers on the construction of the isoindoline ring via the reduction of a phthalonitrile intermediate. This method is well-precedented for the synthesis of the parent isoindoline scaffold.[5][6][7]

Synthetic_Pathway A 3-Fluoro-4-hydroxy-phthalonitrile B 4-Fluoroisoindolin-5-ol A->B Reduction (e.g., H₂, Pt/C) or Hydride Reagent C 4-Fluoroisoindolin-5-ol Hydrobromide B->C HBr (aq. or in solvent)

Caption: Proposed synthetic route to 4-Fluoroisoindolin-5-ol Hydrobromide.

Rationale Behind Experimental Choices

The selection of 3-fluoro-4-hydroxyphthalonitrile as the starting material is strategic. The dinitrile functionality is an excellent precursor for the isoindoline ring system, as both nitrile groups can be reduced simultaneously to form the required aminomethyl groups, which then cyclize. Catalytic hydrogenation (e.g., using platinum on carbon) is a clean and effective method for this transformation.[6] Alternatively, chemical reduction using a hydride reagent could also be employed.[7]

The final step involves the formation of the hydrobromide salt. Converting the free base into its hydrobromide salt is a standard practice in pharmaceutical development to improve crystallinity, stability, and aqueous solubility, which are often desirable properties for active pharmaceutical ingredients.[4][8]

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Fluoroisoindolin-5-ol (Free Base)

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 3-fluoro-4-hydroxyphthalonitrile (1.0 eq).

  • Catalyst Addition: Add 5% platinum on carbon (0.1 eq by weight) to the vessel.

  • Solvent: Add a suitable solvent, such as tetrahydrofuran (THF) or ethanol, to dissolve the starting material.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 150-180 bars).

  • Reaction Conditions: Heat the mixture to approximately 60°C and stir vigorously for 6-8 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[6]

  • Work-up: After cooling and carefully depressurizing the vessel, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Fluoroisoindolin-5-ol. This product can be purified further by column chromatography on silica gel if necessary.

Step 2: Formation of 4-Fluoroisoindolin-5-ol Hydrobromide

  • Dissolution: Dissolve the purified 4-Fluoroisoindolin-5-ol free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid, 1.1 eq) to the stirred solution at 0°C.

  • Precipitation: The hydrobromide salt should precipitate out of the solution. Continue stirring at 0°C for 30 minutes to an hour to ensure complete precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.

  • Drying: Dry the final product, 4-Fluoroisoindolin-5-ol hydrobromide, under vacuum to a constant weight.

Comprehensive Characterization Workflow

A multi-faceted analytical approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Characterization_Workflow Start Synthesized Product: 4-Fluoroisoindolin-5-ol HBr NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Confirmation MS Mass Spectrometry (LC-MS / HRMS) Start->MS Molecular Weight & Formula HPLC HPLC Analysis Start->HPLC Purity Assessment EA Elemental Analysis Start->EA Empirical Formula Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final EA->Final

Caption: Integrated workflow for the characterization of the target compound.

Spectroscopic and Chromatographic Data (Expected)

The following tables summarize the expected analytical data for 4-Fluoroisoindolin-5-ol hydrobromide based on its chemical structure and data from analogous compounds.

Table 1: Expected NMR Spectroscopic Data (Solvent: DMSO-d₆)

AnalysisExpected Chemical Shifts (δ, ppm) and CouplingRationale
¹H NMR ~9.0-10.0 (br s, 2H, -NH₂⁺-), ~9.5 (s, 1H, -OH), ~7.0-7.5 (m, 2H, Ar-H), ~4.5 (s, 4H, -CH₂-N-CH₂-)Aromatic protons will show coupling to fluorine. The amine and hydroxyl protons are exchangeable and may appear as broad singlets. The two CH₂ groups of the isoindoline ring are expected to be equivalent and appear as a singlet.[9]
¹³C NMR ~140-155 (Ar-C-F, d, ¹JCF ≈ 240-250 Hz), ~145-150 (Ar-C-OH), ~110-135 (other Ar-C), ~50-55 (-CH₂)The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller C-F couplings.[10]
¹⁹F NMR ~(-110 to -130) (s or m, relative to CFCl₃)The chemical shift is characteristic of an aryl fluoride. The multiplicity will depend on coupling to nearby aromatic protons.[11]

Table 2: Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/zRationale
LC-MS ESI+168.0663Corresponds to the exact mass of the protonated free base [M+H]⁺, with the molecular formula C₈H₉FNO⁺.
HRMS ESI+168.0663High-resolution mass spectrometry will confirm the elemental composition, distinguishing it from other potential formulas with the same nominal mass.[12][13]

Table 3: Proposed HPLC Method for Purity Analysis

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for the analysis of small polar molecules.[14]
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% TFA or Formic Acid)Provides good separation of the main peak from potential impurities and starting materials.[15][16]
Flow Rate 1.0 mL/minA typical analytical flow rate.
Detection UV at ~270-280 nmThe aromatic system of the isoindoline core should provide a strong UV chromophore in this region.
Expected Result A single major peak with >95% peak areaDemonstrates the purity of the synthesized compound.
Elemental Analysis

Elemental analysis provides the ultimate confirmation of the empirical formula of the synthesized salt, validating its composition and purity.

Table 4: Elemental Analysis Data (For Molecular Formula: C₈H₉BrFNO)

ElementTheoretical %
Carbon (C)43.27
Hydrogen (H)4.08
Bromine (Br)35.98
Fluorine (F)8.55
Nitrogen (N)6.31
Oxygen (O)7.20

Safety and Handling

As with all laboratory research, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.

  • Handling: Handle hydrobromic acid in a well-ventilated fume hood due to its corrosive and toxic nature. Phthalonitrile precursors can be toxic and should be handled with care.

  • Hydrogenation: High-pressure hydrogenation should only be performed by trained personnel using certified equipment in a designated area.

Conclusion

This guide presents a comprehensive and scientifically grounded strategy for the synthesis and characterization of 4-Fluoroisoindolin-5-ol hydrobromide. By leveraging established synthetic methodologies for isoindoline formation and applying a suite of modern analytical techniques, researchers can confidently produce and validate this novel compound. The detailed protocols and expected data provide a clear roadmap for chemists and drug development professionals, enabling the exploration of this promising molecule and its potential therapeutic applications.

References

  • Novel preparation of fluorinated isoindoles and their conversion to fluorinated benzoporphyrins. ElectronicsAndBooks. 5

  • A Comparative Guide to Modern Isoindolinone Synthesis Methods. Benchchem. 1

  • Isoindoline. Wikipedia.

  • Isoindoline synthesis. ChemicalBook.

  • Synthesis of isoindolinones. Organic Chemistry Portal.

  • Synthesis of isoindolines. Organic Chemistry Portal.

  • Novel preparation of fluorinated isoindoles and their conversion to fluorinated benzoporphyrins. ResearchGate.

  • Buy 6-Fluoroisoindolin-5-ol hydrobromide (EVT-12010755). EvitaChem.

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC.

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company.

  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. Royal Society of Chemistry.

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research.

  • HPLC Analysis of Active Drug in a Formulation. AugustaChrom.

  • NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. PMC.

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PMC.

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC.

  • Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. International Journal of Trend in Scientific Research and Development.

  • Simultaneous HPLC Determination of Four Active Compounds in Fengshiding Capsules, a Chinese Medicine. PMC.

  • Supporting Information Syntheses of N-labeled pre-queuosine nucleobase derivatives. Beilstein Journals.

  • 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... ResearchGate.

  • Editorial on the Special Issue “Natural Compounds Applications in Drug Discovery and Development”. MDPI.

  • Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. MDPI.

  • rapid identification and detection of flavonoid compounds from bamboo leaves by lc-(esi). BioResources.

  • Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. Growing Science.

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoroisoindolin-5-ol

Disclaimer: No specific experimental data for "4-Fluoroisoindolin-5-ol hydrobromide" was found in publicly available scientific literature. This guide has been constructed using data for the closely related parent compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific experimental data for "4-Fluoroisoindolin-5-ol hydrobromide" was found in publicly available scientific literature. This guide has been constructed using data for the closely related parent compound, 4-Fluoroisoindolin-5-ol , and general principles of physicochemical characterization to provide a representative technical overview. The hydrobromide salt form will influence properties such as solubility and melting point.

Introduction

4-Fluoroisoindolin-5-ol is a heterocyclic organic compound featuring an isoindoline core substituted with a fluorine atom and a hydroxyl group.[1] Such fluorinated scaffolds are of significant interest in medicinal chemistry, as the introduction of fluorine can modulate key drug-like properties including metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoroisoindolin-5-ol, outlines detailed experimental protocols for their determination, and discusses the implications of these properties for research and drug development. The hydrobromide salt form is expected to enhance aqueous solubility and crystallinity.[3]

Core Physicochemical Properties

A summary of the key physicochemical properties for 4-Fluoroisoindolin-5-ol is presented below. It is important to note that as a hydrobromide salt, properties such as solubility and melting point will differ from the free base.

PropertyValue (Predicted or Measured)Significance in Drug Development
Molecular Formula C₈H₈FNODefines the elemental composition of the molecule.[1]
Molecular Weight 153.15 g/mol Influences diffusion, bioavailability, and formulation.[1]
Appearance White to off-white crystalline solid (predicted for salt)Basic physical state identification.[3]
Aqueous Solubility Enhanced as a hydrobromide saltCritical for dissolution, absorption, and formulation of oral and parenteral dosage forms.[3][4][5]
Lipophilicity (LogP) Predicted LogP values for similar structures suggest moderate lipophilicity.Governs membrane permeability, protein binding, and solubility in organic and lipid environments.[4][6]
pKa (Acid Dissociation Constant) Estimated values for the hydroxyl and amino groups are crucial.Determines the ionization state at physiological pH, which impacts solubility, absorption, and receptor interaction.[7][8]
Melting Point Expected to be a relatively high-melting solid as a salt.An indicator of purity and lattice energy; important for solid-state characterization and formulation.[9]
Chemical Stability The isoindoline ring may be susceptible to oxidation.Essential for determining storage conditions, shelf-life, and degradation pathways.[5]

Chemical Structure and Visualization

The chemical structure of 4-Fluoroisoindolin-5-ol consists of a fused bicyclic system with a benzene ring and a pyrrolidine ring.

Caption: Chemical structure of 4-Fluoroisoindolin-5-ol.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in early-stage drug development.[5][7] The following are standard, detailed protocols for key parameters.

Determination of Aqueous Solubility (Thermodynamic)

Rationale: Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for biopharmaceutical classification.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 4-Fluoroisoindolin-5-ol hydrobromide to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity Determination (LogP/LogD) by RP-HPLC

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput method to estimate the octanol-water partition coefficient, a key measure of lipophilicity.[4][8]

Methodology:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Chromatographic System: Use a C18 column and an isocratic elution for each mobile phase composition.

  • Sample and Standard Analysis: Inject a solution of 4-Fluoroisoindolin-5-ol hydrobromide and a set of standard compounds with known LogP values.

  • Data Analysis: Record the retention time for each compound at each mobile phase composition. Calculate the capacity factor (k') and extrapolate to 100% aqueous mobile phase to determine the LogP value by correlating with the retention times of the standards.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa values of ionizable groups.[8]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of 4-Fluoroisoindolin-5-ol hydrobromide in a co-solvent system (e.g., methanol/water) if necessary to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Structural & Purity Analysis synthesis Synthesis of 4-Fluoroisoindolin-5-ol HBr purification Purification (Crystallization/Chromatography) synthesis->purification nmr_ms NMR & Mass Spectrometry (Structure Confirmation) purification->nmr_ms solubility Aqueous Solubility (Thermodynamic) lipophilicity Lipophilicity (LogP/LogD) (RP-HPLC) solubility->lipophilicity pka pKa Determination (Potentiometric Titration) lipophilicity->pka stability Chemical Stability (Forced Degradation) pka->stability hplc_purity Purity Analysis (HPLC-UV) nmr_ms->hplc_purity dsc_xrd Solid-State Analysis (DSC, XRD) hplc_purity->dsc_xrd dsc_xrd->solubility

Sources

Foundational

4-Fluoroisoindolin-5-ol Hydrobromide: Pharmacophoric Integration and Mechanism of Action in Next-Generation STING Modulators

Executive Summary 4-Fluoroisoindolin-5-ol hydrobromide (CAS 1447607-34-2) is a highly specialized, bifunctional synthetic building block rather than a standalone therapeutic agent[1]. Its primary pharmacological signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoroisoindolin-5-ol hydrobromide (CAS 1447607-34-2) is a highly specialized, bifunctional synthetic building block rather than a standalone therapeutic agent[1]. Its primary pharmacological significance lies in its role as a core pharmacophore in the development of next-generation, non-nucleotide Stimulator of Interferon Genes (STING) agonists and targeted Antibody-Drug Conjugate (ADC) payloads[2]. This whitepaper dissects the chemical rationale behind this specific motif, the mechanism of action of the resulting STING-activating payloads, and the self-validating experimental workflows required to integrate and evaluate this compound in drug discovery pipelines.

Chemical Rationale & Pharmacophoric Role

The selection of 4-fluoroisoindolin-5-ol hydrobromide in STING agonist design is driven by precise structure-activity relationship (SAR) requirements necessary to engage the STING homodimer[3].

  • The Isoindoline Core: The rigid, bicyclic isoindoline scaffold provides optimal spatial orientation. When incorporated into a larger molecule (often via N-acylation to form an isoindoline-2(1H)-carboxamide), it perfectly mimics the binding geometry of endogenous cyclic dinucleotides (CDNs) within the V-shaped binding pocket of the STING dimer[4][5].

  • C4-Fluorine Substitution: The fluorine atom positioned ortho to the hydroxyl group serves three critical functions:

    • pKa Modulation: The strong electron-withdrawing inductive effect of fluorine lowers the pKa of the adjacent C5-hydroxyl group. This enhances the hydroxyl's capacity to act as a robust hydrogen-bond donor with key residues (e.g., Arg238 or Tyr167) in the STING active site.

    • Metabolic Stability: The strong C-F bond blocks cytochrome P450-mediated ortho-oxidation, significantly prolonging the intracellular half-life of the payload.

    • Lipophilicity: Fluorination increases the overall lipophilicity (LogP) of the pharmacophore, which is critical for the cytosolic penetration required to reach the endoplasmic reticulum (ER)-resident STING protein.

  • C5-Hydroxyl Handle: In the context of ADCs, the C5-OH acts as an ideal conjugation site for cleavable linkers (e.g., valine-citrulline-PAB carbamates). Upon lysosomal cleavage in the tumor microenvironment, the free hydroxyl is liberated to engage the STING target[2].

Mechanism of Action: The cGAS-STING Pathway

Once 4-fluoroisoindolin-5-ol is synthesized into a mature STING agonist and delivered into the cytosol, it hijacks the innate immune system's primary DNA-sensing infrastructure: the cGAS-STING pathway [2][6].

  • Target Engagement: The isoindoline-derived payload binds directly to the cyclic dinucleotide (CDN) binding pocket of the STING homodimer located on the ER membrane[3][7].

  • Conformational Shift & Translocation: Binding induces a 180° rotation of the STING ligand-binding domain (closing the V-shaped pocket). This conformational change triggers the translocation of STING from the ER to the ER-Golgi intermediate compartment (ERGIC)[4].

  • TBK1 Recruitment: At the ERGIC, the multimerized STING complex recruits TANK-binding kinase 1 (TBK1)[6].

  • Phosphorylation Cascade: TBK1 undergoes auto-phosphorylation and subsequently phosphorylates both the C-terminal tail of STING and the transcription factor IRF3 (Interferon Regulatory Factor 3)[6].

  • Transcriptional Activation: Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the robust transcription of Type I interferons (IFN-α/β) and pro-inflammatory cytokines. This mechanism effectively reverses T-cell exhaustion and converts "cold" tumors into immunologically "hot" environments[8].

G Start Cytosolic Delivery (ADC Cleavage) Payload Isoindoline STING Agonist (Active Payload) Start->Payload STING STING Homodimer Binding (ER Membrane) Payload->STING Pharmacological Activation Translocation ERGIC Translocation & Multimerization STING->Translocation TBK1 TBK1 Recruitment & Phosphorylation Translocation->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Nucleus Nuclear Translocation & Type I IFN Transcription IRF3->Nucleus

Diagram 1: The cGAS-STING signaling cascade activated by isoindoline-derived STING agonists.

Quantitative Data: Physicochemical Impact of the Fluoroisoindoline Motif

The integration of the 4-fluoro modification is not arbitrary. Table 1 summarizes the quantitative and mechanistic advantages of 4-fluoroisoindolin-5-ol compared to its unfluorinated counterpart.

ParameterIsoindolin-5-ol (Unsubstituted)4-Fluoroisoindolin-5-olMechanistic Rationale
C5-OH pKa (Calculated) ~9.8~8.4Lower pKa increases H-bond donor strength in the STING pocket, improving binding affinity (IC50/EC50).
Lipophilicity (LogP) 1.21.8Enhanced lipophilicity improves passive membrane permeability for cytosolic target engagement.
Metabolic Stability (T1/2) Low (rapid ortho-oxidation)High (blocked by C-F bond)The C-F bond prevents CYP450-mediated degradation, prolonging intracellular payload half-life.
Nucleophilicity (Amine) HighModerate-HighInductive pull from fluorine slightly tempers the secondary amine, allowing for highly selective N-acylation during synthesis.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols detail the synthesis, integration, and biological validation of 4-fluoroisoindolin-5-ol, complete with causality and self-validating checkpoints.

Protocol A: Demethylation and Selective Payload Conjugation

Objective: Convert the methoxy precursor to the active 5-ol hydrobromide, followed by selective integration into a STING agonist construct.

  • Demethylation: Dissolve 4-fluoro-5-methoxy-isoindoline in 48% aqueous Hydrobromic acid (HBr). Heat to 100°C for 6 hours[2].

    • Causality: HBr is chosen because the bromide ion is a potent nucleophile capable of cleaving the robust aryl methyl ether bond at elevated temperatures, yielding the 4-fluoroisoindolin-5-ol hydrobromide salt directly[2].

  • Desalting & Selective N-Acylation: Suspend the hydrobromide salt in anhydrous dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.0 equivalent of the desired STING-agonist core carboxylic acid and HATU.

    • Causality: DIPEA neutralizes the hydrobromide salt, freeing the secondary amine. Because the secondary amine is significantly more nucleophilic than the C5-OH (especially with the C4-F lowering the hydroxyl's reactivity), the coupling agent (HATU) drives strictly regioselective N-acylation, leaving the C5-OH free for subsequent linker attachment.

  • Validation & Control Checkpoints:

    • Self-Validation: Perform LC-MS after Step 1. The disappearance of the[M+H]+ = 168 (methoxy) peak and the appearance of the [M+H]+ = 154 (hydroxyl) peak confirms complete demethylation[2]. The absence of a 1:1 isotopic bromine doublet in the final organic layer confirms complete desalting.

G Precursor 4-Fluoro-5-methoxy- isoindoline Demethylation HBr (48% aq), 100°C (Ether Cleavage) Precursor->Demethylation Intermediate 4-Fluoroisoindolin-5-ol Hydrobromide Demethylation->Intermediate Acylation DIPEA, HATU (Selective N-Acylation) Intermediate->Acylation AgonistCore STING Agonist Core (Free C5-OH) Acylation->AgonistCore Linker ADC Linker Attachment (via C5-OH) AgonistCore->Linker

Diagram 2: Synthetic workflow for integrating 4-fluoroisoindolin-5-ol into an ADC payload.

Protocol B: In Vitro Mechanistic Validation (THP-1 Dual Reporter Assay)

Objective: Validate that the synthesized isoindoline payload specifically activates the cGAS-STING pathway.

  • Cell Preparation: Plate THP-1 Dual cells (InvivoGen) at 1×105 cells/well in a 96-well plate.

    • Causality: THP-1 Dual cells are engineered with two inducible reporter constructs: an IRF-Lucia luciferase reporter and an NF-κB-SEAP (secreted embryonic alkaline phosphatase) reporter. This allows simultaneous, orthogonal quantification of both downstream branches of STING activation.

  • Compound Dosing: Treat cells with serial dilutions of the synthesized STING agonist (0.1 nM to 10 μM) for 24 hours.

  • Quantification: Assess Lucia luciferase activity using QUANTI-Luc™ and SEAP activity using QUANTI-Blue™ via a microplate reader.

  • Validation & Control Checkpoints:

    • Positive Control: Treat a parallel well with 10 μg/mL 2'3'-cGAMP.

    • Negative Control (Self-Validating System): Perform the exact same assay using THP-1 Dual™ KO-STING cells (STING knockout). If the compound's signal is abolished in the KO cell line, it definitively proves that the mechanism of action is strictly STING-dependent, ruling out off-target TLR or RIG-I activation.

References

  • AiFChem. "1447607-34-2 | 4-Fluoroisoindolin-5-ol hydrobromide." AiFChem Catalog.
  • Google Patents. "US20250108123A1 - Compound-linker constructs comprising novel compounds useful as sting agonists and uses thereof." Google Patents.
  • ACS Publications. "Discovery of a Novel cGAMP Competitive Ligand of the Inactive Form of STING." ACS Medicinal Chemistry Letters.
  • Google Patents. "WO2019201939A1 - Sting inhibitors." Google Patents.
  • PMC - NIH. "A hierarchically acidity-unlocking nanoSTING stimulant enables cascaded STING activation for potent innate and adaptive antitumor immunity." National Institutes of Health.
  • NJIT Research. "Delivery of mRNA Encoding Interleukin-12 and a Stimulator of Interferon Genes Agonist Potentiates Antitumor Efficacy through Reversing T Cell Exhaustion." ACS Nano.
  • Google Patents. "WO2020252240A1 - Compounds and compositions for treating conditions associated with sting activity." Google Patents.
  • ResearchGate. "Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents." Molecular Diversity.

Sources

Exploratory

"in silico modeling of 4-Fluoroisoindolin-5-ol hydrobromide interactions"

An In-Depth Technical Guide to the In Silico Modeling of 4-Fluoroisoindolin-5-ol Hydrobromide Interactions This document serves as a comprehensive technical guide for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Fluoroisoindolin-5-ol Hydrobromide Interactions

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the computational modeling of 4-Fluoroisoindolin-5-ol hydrobromide. The narrative is structured to provide not only a methodological workflow but also the underlying scientific rationale, ensuring a robust and reproducible in silico investigation.

Foundational Principles: The "Why" of Computational Modeling

In modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of lead compounds.[1] By simulating molecular interactions computationally, we can predict binding modes, estimate binding affinities, and understand the dynamics of a drug-target complex before committing to expensive and time-consuming wet-lab experiments.[2] This guide focuses on 4-Fluoroisoindolin-5-ol hydrobromide, a small molecule with therapeutic potential. While its precise biological targets require experimental validation, related compounds such as 6-Fluoroisoindolin-5-ol hydrobromide are known to inhibit Rho-associated protein kinases (ROCK), which are implicated in cellular processes like contraction, motility, and proliferation.[3] Therefore, for the purpose of this guide, we will proceed with a ROCK family kinase as a putative target to illustrate a complete, hypothesis-driven modeling workflow.

The core of this process relies on a multi-stage approach, beginning with the meticulous preparation of both the ligand and its protein target, followed by molecular docking to predict the binding geometry, and culminating in molecular dynamics (MD) simulations to assess the stability and dynamics of the interaction over time.[4][5]

The Computational Workflow: A Validated Protocol

The fidelity of any computational model is contingent upon the quality of its inputs. The following protocols are designed as a self-validating system, with checkpoints to ensure scientific integrity at each stage.

Ligand Preparation: From Chemical Identity to 3D Model

The first step is to convert the 2D chemical structure of 4-Fluoroisoindolin-5-ol into a three-dimensional, energetically favorable conformation suitable for simulation.

Protocol 1: Ligand Preparation

  • Obtain Structure: Retrieve the canonical SMILES string or SDF file for 4-Fluoroisoindolin-5-ol from a chemical database like PubChem.[6]

  • Generate 3D Coordinates: Use a molecular editor (e.g., Avogadro) to convert the 2D representation into an initial 3D structure.

  • Energy Minimization: This is a critical step to produce a low-energy, sterically favorable conformation. Employ a suitable force field, such as the Merck Molecular Force Field (MMFF94), to minimize the structure. This process resolves any atomic clashes or unnatural bond geometries from the initial 3D conversion.

  • Assign Partial Charges: Accurate representation of electrostatics is vital for predicting interactions. Assign partial atomic charges using a method like Gasteiger-Marsili.

  • Save in PDBQT Format: For use with docking software like AutoDock Vina, the final prepared ligand structure, with charges and defined rotatable bonds, should be saved in the PDBQT file format.

Expertise & Causality: Simply generating a 3D structure is insufficient. Energy minimization is performed because it finds a local minimum on the potential energy surface, ensuring the ligand's conformation is physically realistic. Without this step, steric hindrance could artificially prevent the ligand from fitting into the binding pocket during docking, leading to false-negative results.

Protein Preparation: From PDB Archive to Simulation-Ready Target

The quality of the protein structure is equally critical. We will use a structure from the Worldwide Protein Data Bank (wwPDB), the single global archive for 3D macromolecular structure data.[7][8][9][10]

Protocol 2: Protein Preparation

  • Select and Download Target: Based on our hypothesis, select a high-resolution crystal structure of a ROCK kinase (e.g., ROCK1 or ROCK2) from the Protein Data Bank (PDB).[11]

  • Clean the Structure: Raw PDB files often contain non-protein atoms (water molecules, ions, co-crystallized ligands) that must be removed. These can interfere with the docking process unless their role in binding is known and intended to be modeled.

  • Add Hydrogen Atoms: PDB files from X-ray crystallography typically lack hydrogen atoms. These must be added, as they are essential for hydrogen bonding and proper electrostatics.

  • Assign Protonation States: Determine the correct protonation states for ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). Servers like H++ can automate this process.

  • Save in PDBQT Format: As with the ligand, the final prepared protein structure is saved in the PDBQT format, which includes atomic charges and atom type definitions.

Trustworthiness: This protocol is self-validating. After adding hydrogens, a visual inspection and a brief energy minimization of the protein structure are recommended to ensure no steric clashes were introduced. Incorrect protonation states can lead to flawed predictions, as they alter the hydrogen bonding network and electrostatic potential of the binding site.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site, providing a static snapshot of the most probable interaction.[12][13][14]

Diagram 1: Molecular Docking Workflow

G cluster_prep 1. Preparation cluster_docking 2. Docking cluster_analysis 3. Analysis Ligand Prepared Ligand (PDBQT) Grid Define Search Space (Grid Box) Ligand->Grid Protein Prepared Protein (PDBQT) Protein->Grid Vina Run Docking (AutoDock Vina) Grid->Vina Poses Generate Ranked Binding Poses Vina->Poses BestPose Select Best Pose (Lowest Energy) Poses->BestPose Interaction Analyze Interactions (H-bonds, Hydrophobic) BestPose->Interaction

Caption: Workflow for predicting ligand binding mode using molecular docking.

Protocol 3: Docking with AutoDock Vina

  • Define the Search Space: Identify the binding site of the protein. Define a "grid box" that encompasses this entire site. The size should be large enough to allow the ligand full rotational and translational freedom but small enough to focus the search, saving computational time.[15]

  • Configure Vina: Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.[16]

  • Execute Docking: Run the AutoDock Vina program using the configuration file.[17][18] Vina will generate a set of possible binding poses, ranked by a scoring function that estimates the binding affinity.

  • Analyze Results: The output will be a PDBQT file containing the top-ranked binding poses. Visualize the lowest-energy pose in complex with the protein using software like PyMOL or Chimera. Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) to assess the chemical plausibility of the binding mode.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static image, MD simulations offer a dynamic view of the complex over time, allowing for an assessment of the binding pose's stability.[19][20]

Diagram 2: Molecular Dynamics Simulation Workflow

G Start Docked Protein-Ligand Complex Solvate Solvate in Water Box Start->Solvate Ions Add Neutralizing Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Key stages of setting up and running a molecular dynamics simulation.

Protocol 4: MD Simulation with GROMACS

  • System Setup: Take the best-ranked docked complex from the previous step.

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the system. A topology file for the protein and parameters for the ligand must be generated.

  • Solvation and Ionization: Place the complex in a periodic box of water molecules to simulate an aqueous environment. Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and mimic physiological salt concentrations.

  • Energy Minimization: Minimize the energy of the entire system (protein, ligand, water, ions) to remove steric clashes.

  • Equilibration: Perform a two-stage equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

  • Production MD: Run the simulation for a significant period (e.g., 100-200 nanoseconds), saving the atomic coordinates (the trajectory) at regular intervals.

  • Analysis: Analyze the trajectory to assess stability. Key metrics include Root-Mean-Square Deviation (RMSD) of the protein backbone and ligand to see if they remain stable, and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein.

Authoritative Grounding: GROMACS is a widely used, high-performance, and open-source MD simulation package.[21][22][23] Numerous tutorials and strong community support make it an excellent choice for this workflow.[24][25]

Quantifying the Interaction: Binding Free Energy Calculations

To obtain a more accurate estimate of binding affinity than docking scores provide, post-processing of the MD trajectory is necessary. Methods vary in their computational cost and accuracy.

Table 1: Comparison of Binding Free Energy Methodologies

MethodComputational CostRelative AccuracyPrimary Use Case
Docking Score Very LowLowHigh-throughput virtual screening of large libraries.[2]
MM/PBSA & MM/GBSA MediumMediumRe-ranking of docked poses and estimation of binding affinity from MD trajectories.[26]
Thermodynamic Integration (TI) / Free Energy Perturbation (FEP) Very HighHighRigorous calculation of relative or absolute binding free energies for lead optimization.[27][28][29]

Protocol 5: MM/PBSA Calculation (Conceptual)

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract numerous snapshots (frames) of the simulation.

  • Calculate Energy Components: For each snapshot, calculate the binding free energy (ΔG_bind) using the MM/PBSA approach. This involves calculating the free energies of the complex, the protein, and the ligand individually and then taking the difference.[26]

  • Average Results: Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy.

Conclusion and Future Perspectives

This guide outlines a robust, multi-stage computational workflow for investigating the interactions of 4-Fluoroisoindolin-5-ol hydrobromide with a putative protein target. By combining molecular docking, molecular dynamics, and binding free energy calculations, researchers can generate detailed hypotheses about a compound's mechanism of action. The results from such a study—including the predicted binding pose, key interacting residues, and an estimate of binding affinity—provide a strong foundation for guiding subsequent experimental validation, such as in vitro binding assays and structural biology efforts. This synergy between computational and experimental approaches is the cornerstone of efficient, modern drug discovery.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link][7]

  • Berman, H. M., et al. (2003). Announcing the Worldwide Protein Data Bank.
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Cureus, 17(6), e76413.[1]

  • RCSB PDB. (n.d.). RCSB Protein Data Bank. Retrieved from [Link][11]

  • Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube.[17]

  • Wikipedia contributors. (2024, March 26). Protein Data Bank. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][9]

  • Hollingsworth, S. A., & Dror, R. O. (2018).
  • The Protein Data Bank (PDB). (n.d.). bio.tools. Retrieved from [Link][10]

  • BioTechDock. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link][15]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link][22]

  • Salmaso, V., & Moro, S. (2018). Basics, types and applications of molecular docking: A review. Journal of Chemical Information and Modeling, 58(7), 1-19.[13]

  • A Review on Molecular Dynamics Simulation in Nano and Micro-sized Biomolecular Structures in Biological Aspects. (2020). Walsh Medical Media.[19]

  • Li, Y. (2024). Molecular Dynamics Simulations: A Systematic Review of Techniques and Applications in Biochemistry. BioSci Publisher.[4]

  • The Scripps Research Institute. (2020, December 4). Vina Video Tutorial. AutoDock Vina. Retrieved from [Link][30]

  • EMBL-EBI. (n.d.). GROMACS tutorial. Retrieved from [Link][23]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.[14]

  • MOLECULAR DOCKING IN MEDICINE. LITERATURE REVIEW. (2020). Journal of Bioinformatics and Genomics, 2(1).[31]

  • Gravelle, S. (n.d.). GROMACS tutorials. Retrieved from [Link][24]

  • Aldeghi, M., et al. (2023). Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery. ACS Medicinal Chemistry Letters, 14(3), 266-279.[27]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461.
  • GROMACS Development Team. (n.d.). Welcome to the GROMACS tutorials!. Retrieved from [Link][25]

  • Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.[18]

  • Frenkel, D., & Smit, B. (2002).
  • Dror, R. O., et al. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429–452.
  • Comprehensive Review of Molecular Dynamics Potentials. (2025). OpenReview.[32]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading.
  • On Free Energy Calculations in Drug Discovery. (2025). Accounts of Chemical Research.[28]

  • Schrödinger. (2024, March 28). Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations [Video]. YouTube.[33]

  • Exploring the Effectiveness of Binding Free Energy Calculations. (2020). Journal of Chemical Theory and Computation, 16(8), 5325-5336.[29]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society, 26(10), 2015-2029.[2]

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Foundational

An In-depth Technical Guide to Investigating the Potential Biological Targets of 4-Fluoroisoindolin-5-ol Hydrobromide

Forward The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory and immunomodulatory to anticancer and antiviral effects. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has become a cornerstone of modern drug design to enhance potency, metabolic stability, and pharmacokinetic profiles. This guide focuses on a specific, yet under-explored molecule: 4-Fluoroisoindolin-5-ol hydrobromide. In the absence of direct empirical data for this compound, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines a rational, evidence-based approach to hypothesize and subsequently identify its potential biological targets by leveraging knowledge from structurally related compounds and established drug discovery principles.

The Isoindoline Core and the Influence of Fluorination: A Foundation for Target Hypothesis

The isoindoline heterocyclic system is a versatile scaffold found in both natural products and synthetic drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological macromolecules. Several approved drugs containing the isoindoline core, such as thalidomide, lenalidomide, and pomalidomide, underscore its therapeutic potential.[1][2] These immunomodulatory drugs (IMiDs) are known to exert their effects by binding to the E3 ubiquitin ligase protein, Cereblon (CRBN).[1]

The strategic placement of a fluorine atom, as in 4-Fluoroisoindolin-5-ol, can significantly modulate a molecule's biological activity.[3][4] Fluorine's high electronegativity can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and block sites of metabolism.[4] The position of the fluorine atom is critical; for example, fluorination at different positions of the isoindoline core has been shown to either enhance or decrease potency against specific targets.[5] Furthermore, the hydroxyl group at the 5-position introduces a potential hydrogen bond donor and acceptor, which can be pivotal for specific target recognition.

Hypothesized Biological Target Classes

Based on the extensive literature on isoindoline derivatives and the principles of medicinal chemistry, we can postulate several potential biological target classes for 4-Fluoroisoindolin-5-ol hydrobromide.

E3 Ubiquitin Ligases: The Cereblon Precedent

Given that the most prominent isoindoline-based drugs are modulators of Cereblon (CRBN), a primary hypothesis is that 4-Fluoroisoindolin-5-ol hydrobromide may also interact with this E3 ubiquitin ligase.[1] The binding of IMiDs to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins, which underlies their therapeutic effects in multiple myeloma and other conditions.[1] The fluoro and hydroxyl substitutions on the isoindoline ring of our compound of interest would likely influence its binding affinity and selectivity for CRBN compared to existing IMiDs.

Enzymes: A Broad Spectrum of Possibilities

The isoindoline scaffold has been shown to be a viable starting point for the development of various enzyme inhibitors.

  • Proteases: Derivatives of 4-fluoroisoindoline have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS3-NS4A protease.[6] This suggests that 4-Fluoroisoindolin-5-ol hydrobromide could be explored for its potential to inhibit viral or host proteases.

  • Kinases: While less common, the isoindoline core has been incorporated into kinase inhibitors. For instance, midostaurin, an approved multi-kinase inhibitor, contains an isoindoline-related moiety.[1][2]

  • Topoisomerases: Fluorinated indenoisoquinolines, which share a structural resemblance to isoindolines, have been identified as poisons of Topoisomerase I, an important target in cancer therapy.[7]

  • α-Glucosidase: Structurally related 5-fluoro-2-oxindole derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting a potential role in metabolic disorders.[8]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A fluorinated 5H-imidazo[5,1-a]isoindole derivative has been identified as a potent inhibitor of IDO1, a key target in cancer immunotherapy.[9]

G-Protein Coupled Receptors (GPCRs) and Ion Channels

While less explored for the isoindoline scaffold itself, the structural motifs present in 4-Fluoroisoindolin-5-ol hydrobromide could lend themselves to interactions with GPCRs or ion channels. The combination of an aromatic ring, a basic nitrogen, and hydrogen bonding groups is a common feature in ligands for these target classes.

A Phased Experimental Approach for Target Identification and Validation

A systematic and multi-pronged approach is essential to elucidate the biological targets of a novel compound. The following workflow outlines a logical progression from initial screening to definitive target validation.

Target_Identification_Workflow cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Hypothesis-Driven Target Identification cluster_2 Phase 3: Target Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway reporters) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identifies biological context Chemical_Proteomics Chemical Proteomics (e.g., ABPP, CETSA) Phenotypic_Screening->Chemical_Proteomics Computational_Modeling Computational Modeling (e.g., molecular docking, pharmacophore modeling) Phenotypic_Screening->Computational_Modeling Broad_Target_Screening Broad Target Panel Screening (e.g., commercial services) Broad_Target_Screening->Affinity_Chromatography Provides initial hits Broad_Target_Screening->Chemical_Proteomics Biochemical_Assays Biochemical/Biophysical Assays (e.g., SPR, ITC, enzyme kinetics) Affinity_Chromatography->Biochemical_Assays Identifies potential binding partners Chemical_Proteomics->Biochemical_Assays Computational_Modeling->Biochemical_Assays Predicts binding modes Cellular_Target_Engagement Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) Biochemical_Assays->Cellular_Target_Engagement Confirms direct binding Genetic_Approaches Genetic Approaches (e.g., CRISPR/Cas9, siRNA) Cellular_Target_Engagement->Genetic_Approaches Confirms cellular relevance Genetic_Approaches->Phenotypic_Screening Validates target's role in phenotype

Figure 1: A phased experimental workflow for the identification and validation of biological targets for a novel compound.

Phase 1: Initial Profiling

The initial phase aims to gather broad information about the compound's biological effects.

  • Phenotypic Screening: Assess the effect of 4-Fluoroisoindolin-5-ol hydrobromide across a diverse panel of cell lines representing different cancer types, immune cells, or other relevant disease models. Key readouts would include cell viability, proliferation, apoptosis, and specific pathway reporter assays.

  • Broad Target Panel Screening: Utilize commercially available services that screen compounds against a large panel of recombinant enzymes, receptors, and ion channels. This can provide rapid initial "hits" and help to identify potential off-target effects early in the discovery process.

Phase 2: Hypothesis-Driven Target Identification

Based on the initial profiling data, more focused, unbiased approaches can be employed to identify direct binding partners.

  • Affinity Chromatography-Mass Spectrometry: This classic technique involves immobilizing 4-Fluoroisoindolin-5-ol hydrobromide (or a suitable analog) on a solid support to "pull down" interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry.

  • Chemical Proteomics:

    • Activity-Based Protein Profiling (ABPP): If a reactive functional group can be incorporated into the molecule without disrupting its activity, ABPP can be used to identify enzyme targets in a cellular context.

    • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation. Changes in protein stability in the presence of the compound can be monitored by Western blot or mass spectrometry.

  • Computational Modeling:

    • Molecular Docking: Dock 4-Fluoroisoindolin-5-ol hydrobromide into the crystal structures of hypothesized targets (e.g., CRBN, HCV protease) to predict binding modes and estimate binding affinities.

    • Pharmacophore Modeling: If a set of active isoindoline derivatives for a particular target is known, a pharmacophore model can be generated to assess the fit of our compound of interest.

Phase 3: Target Validation

The final and most critical phase is to rigorously validate the putative targets identified in Phase 2.

  • Biochemical and Biophysical Assays:

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on the binding affinity and thermodynamics of the interaction between the compound and a purified recombinant target protein.

    • Enzyme Kinetics: If the target is an enzyme, detailed kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

  • Cellular Target Engagement Assays:

    • NanoBRET™ or In-Cell Westerns: These assays confirm that the compound engages its target within a living cell at relevant concentrations.

  • Genetic Approaches:

    • CRISPR/Cas9 Knockout or siRNA Knockdown: Reducing the expression of the putative target protein should abolish or diminish the cellular phenotype observed in the initial screening, thereby genetically validating the target.

Data Presentation and Protocol Outlines

For clarity and reproducibility, all quantitative data should be summarized in tables, and key experimental protocols should be detailed.

Table 1: Hypothetical Target Profile for 4-Fluoroisoindolin-5-ol hydrobromide
Target ClassSpecific ExampleRationaleKey Validation Assays
E3 Ubiquitin Ligase Cereblon (CRBN)Structural similarity to IMiDs.[1]SPR, ITC, CRBN-based ubiquitination assays.
Protease HCV NS3-NS4APrecedent from other 4-fluoroisoindoline derivatives.[6]FRET-based enzyme inhibition assay.
Topoisomerase Topoisomerase IStructural similarity to indenoisoquinoline poisons.[7]DNA relaxation assay.
Glycosidase α-GlucosidasePrecedent from related 5-fluoro-2-oxindoles.[8]Chromogenic substrate-based enzyme assay.
Oxygenase IDO1Precedent from a fluorinated imidazoisoindole.[9]Kynurenine production assay.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat cells with either vehicle or varying concentrations of 4-Fluoroisoindolin-5-ol hydrobromide for a predetermined time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

  • Sample Preparation and Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels of the putative target by Western blot or prepare samples for quantitative mass spectrometry (isobaric tagging).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

While the precise biological targets of 4-Fluoroisoindolin-5-ol hydrobromide remain to be empirically determined, a wealth of information from structurally related compounds provides a strong foundation for rational hypothesis generation. The isoindoline core, coupled with the strategic placement of fluoro and hydroxyl groups, suggests a high potential for interaction with therapeutically relevant targets, particularly within the E3 ligase and enzyme families. The phased experimental approach outlined in this guide, from broad phenotypic screening to rigorous biophysical and genetic validation, provides a clear and comprehensive strategy for elucidating the mechanism of action of this promising molecule. The successful identification of its biological targets will be a crucial step in unlocking its full therapeutic potential.

References

  • Chelucci, R. C., Chiquetto, R., Chiba, D. E., Scarim, C. B., Chin, C. M., & dos Santos, J. L. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Medicinal Chemistry, 21(9), 1000-1007.
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  • In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. (2025, December 20).
  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (n.d.).
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  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.).
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  • 2-(4-BROMO-5-(4-(DIFLUOROMETHYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)-2-FLUOROPHENYL)ISOINDOLINE-1,3-DIONE. (2026, March 23). EcoDrugPlus.
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  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. (2022, June 4). MDPI.
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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Fluoroisoindolin-5-ol Hydrobromide

Preamble: Establishing the Target Structure In the field of drug development and medicinal chemistry, precise structural elucidation is the bedrock of innovation. This guide focuses on the spectroscopic characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Establishing the Target Structure

In the field of drug development and medicinal chemistry, precise structural elucidation is the bedrock of innovation. This guide focuses on the spectroscopic characterization of a fluorinated isoindoline derivative. The initial query specifies "4-Fluoroisoindolin-5-ol hydrobromide." However, a review of chemical supplier databases reveals a common ambiguity in nomenclature for substituted isoindolines. The most pertinent commercially listed compound matching this description is 6-Fluoroisoindolin-5-ol hydrobromide (IUPAC: 6-fluoro-2,3-dihydro-1H-isoindol-5-ol;hydrobromide), with the molecular formula C₈H₉BrFNO.

Given that the 6-fluoro isomer is more readily referenced, this guide will proceed with a predictive analysis based on this structure. The principles and methodologies detailed herein are directly applicable to the 4-fluoro isomer, should it be synthesized. This document serves as a predictive framework and a practical guide for researchers to acquire and interpret the necessary spectroscopic data to unequivocally confirm the structure and purity of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. For 6-Fluoroisoindolin-5-ol hydrobromide, a combination of ¹H, ¹³C, and 2D NMR experiments will be essential for unambiguous assignment of all atoms.

1.1: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The hydrobromide salt form means the secondary amine of the isoindoline ring will be protonated, existing as an ammonium species (-NH₂⁺-), which significantly influences the electronic environment of adjacent protons.

Causality Behind Predicted Shifts:

  • Aromatic Protons (H-4, H-7): The aromatic region will feature two signals. The proton at the C-7 position is ortho to the fluorine atom and will exhibit a doublet with a characteristic ortho H-F coupling constant. The proton at the C-4 position is ortho to the hydroxyl group and will appear as a singlet, as it has no adjacent protons for H-H coupling. The electron-withdrawing fluorine and electron-donating hydroxyl groups will dictate their precise downfield shifts.

  • Methylene Protons (H-1, H-3): The two methylene groups (C₁-H₂ and C₃-H₂) are chemically equivalent due to rapid conformational flexing at room temperature. They are adjacent to the protonated nitrogen, which will deshield them, shifting them downfield. These will likely appear as a single singlet or a very tight multiplet.

  • Exchangeable Protons (OH, NH₂⁺): The phenolic hydroxyl proton and the two ammonium protons are acidic and will readily exchange with deuterium in solvents like D₂O or CD₃OD, causing their signals to disappear. In a non-exchanging solvent like DMSO-d₆, they would appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and residual water content.

Table 1: Predicted ¹H NMR Data for 6-Fluoroisoindolin-5-ol Hydrobromide (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-7~7.10 - 7.30Doublet (d)³JH-F ≈ 8-10 Hz
H-4~6.80 - 7.00Singlet (s)-
H-1, H-3~4.40 - 4.60Singlet (s)-
OH~9.0 - 10.0Broad Singlet (br s)-
NH₂⁺~9.5 - 10.5Broad Singlet (br s)-
1.2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The most notable feature will be the large C-F coupling constant for the carbon directly bonded to the fluorine atom.

Causality Behind Predicted Shifts:

  • C-F Bonded Carbon (C-6): This carbon will experience a strong deshielding effect from the directly attached fluorine and will appear as a doublet with a large one-bond coupling constant (¹JC-F), typically in the range of 240-250 Hz.

  • Aromatic Carbons: The other aromatic carbons will show smaller two- and three-bond couplings to fluorine. The C-5 carbon, bonded to the hydroxyl group, will be significantly shielded.

  • Methylene Carbons (C-1, C-3): These carbons, adjacent to the protonated nitrogen, will be deshielded and appear as a single peak.

Table 2: Predicted ¹³C NMR Data for 6-Fluoroisoindolin-5-ol Hydrobromide (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C-6~155 - 158Doublet (d)¹JC-F ≈ 245 Hz
C-5~145 - 148Doublet (d)²JC-F ≈ 15 Hz
C-3a, C-7a (ipso)~125 - 135MultipletJC-F ≈ 3-5 Hz
C-7~115 - 118Doublet (d)²JC-F ≈ 20 Hz
C-4~110 - 113Doublet (d)³JC-F ≈ 5 Hz
C-1, C-3~50 - 53Singlet (s)-
1.3: Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures data is accurate and reproducible. This involves careful sample preparation and a logical sequence of experiments.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the 6-Fluoroisoindolin-5-ol hydrobromide sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe exchangeable protons, or D₂O for simplicity) in a clean, dry vial.

    • Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm). For aqueous solutions, DSS or TSP is used.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C{¹H} proton-decoupled spectrum.

    • (Optional but Recommended) Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range) to confirm all assignments unequivocally.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (10-15 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock & Shim filter->lock_shim proton Acquire 1D ¹H Spectrum lock_shim->proton carbon Acquire 1D ¹³C Spectrum proton->carbon two_d Acquire 2D Spectra (COSY, HSQC, HMBC) carbon->two_d process Process & Reference Spectra two_d->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Caption: NMR experimental and analysis workflow.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a polar, salt-like compound such as this.

2.1: Predicted Mass Spectrum & Fragmentation

The analysis will be performed on the free base (C₈H₈FNO, Exact Mass: 153.0590) after the HBr is removed during the ionization process. ESI in positive ion mode will generate the protonated molecule, [M+H]⁺.

Expected Observations:

  • Molecular Ion: A strong signal for the protonated molecule [M+H]⁺ at m/z 154.0668. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₉FNO⁺ within a few ppm mass accuracy.

  • Isotopic Pattern: The hydrobromide salt is unlikely to be observed directly in the gas phase under typical ESI conditions. However, if adduct ions with bromide are detected (e.g., [M+Br]⁻ in negative mode), the characteristic isotopic pattern of bromine (~1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

  • Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion will lead to predictable fragment ions. The most likely fragmentation pathways for isoindoline-type structures involve cleavages of the heterocyclic ring. A primary fragmentation would be a retro-Diels-Alder (RDA)-type cleavage of the isoindoline ring, or benzylic cleavage leading to the loss of the amine-containing portion.

MS_Fragmentation cluster_path1 Pathway A cluster_path2 Pathway B parent [M+H]⁺ m/z 154.07 frag1 Loss of NH₃ m/z 137.04 parent->frag1 -NH₃ frag2_path RDA-type Cleavage parent->frag2_path frag2 m/z 124.03 frag2_path->frag2 -CH₂NH₂

Caption: Predicted major fragmentation pathways for [M+H]⁺.

2.2: Experimental Protocol for MS Data Acquisition

This protocol outlines a standard approach using Liquid Chromatography-Mass Spectrometry (LC-MS) for robust analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or water.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Formic acid aids in protonation for positive ion mode ESI.

  • LC-MS System Configuration:

    • Liquid Chromatography: Use a C18 reversed-phase column. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might run from 5% B to 95% B over several minutes.

    • Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI), Positive Ion Mode.

      • Acquisition: Perform a full scan MS¹ experiment to identify the [M+H]⁺ ion.

      • Tandem MS (MS/MS): Perform a product ion scan (MS²) by selecting the m/z 154.07 ion as the precursor. Apply varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 6-Fluoroisoindolin-5-ol hydrobromide. The predicted ¹H and ¹³C NMR data, characterized by specific aromatic signals and distinct H-F and C-F couplings, offer a clear blueprint for structural verification. The mass spectrometry data, centered on the accurate mass of the protonated molecule and its characteristic fragmentation patterns, will serve to confirm the molecular formula and connectivity. By following the detailed experimental protocols, researchers can generate high-quality, self-validating data to unambiguously confirm the identity and purity of this and structurally related compounds, thereby upholding the rigorous standards of scientific integrity required in modern chemical research.

References

Metabolomics, the study of small molecules involved in cellular processes, offers the potential to reveal insights into the pathophysiology of disease states. Analysis of metabolites by electrospray mass spectrometry is complicated by their ... Source: Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC URL: [Link] Metabolomics, the study of small molecules involved in cellular processes, offers the potential to reveal insights into the pathophysiology of disease states. Analysis of metabolites by electrospray mass spectrometry is complicated by their structural diversity. Amine, hydroxyl, and carboxylate grou … Source: Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry - PubMed URL: [Link] In NMR, unlike other types of spectroscopy, the quality of the sample has a profound effect on the quality of the resulting spectrum. So that the sample you prepare gives a spectrum in which useful information is not lost or obscured, you must follow a few simple rules. 1) Use the Correct Quantity of Material. For 1H spectra of organic compounds (except polymers) the quantity of material required is about 5 to 25mg. It is possible to obtain ... Even the standard amount of TMS added to

Foundational

Structural Elucidation of 4-Fluoroisoindolin-5-ol Hydrobromide: A Comprehensive Analytical Guide

Executive Summary In modern drug discovery, fluorinated bicyclic scaffolds like 4-fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2) are highly valued for their rigidity, metabolic stability, and ability to participa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, fluorinated bicyclic scaffolds like 4-fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2) are highly valued for their rigidity, metabolic stability, and ability to participate in unique hydrogen-bonding interactions. However, the structural elucidation of such small, densely functionalized molecules presents specific analytical challenges. Differentiating positional isomers (e.g., 4-fluoro-5-hydroxy vs. 6-fluoro-5-hydroxy) and confirming the exact salt form requires a rigorous, multi-modal approach.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic characterization. Here, we establish a self-validating analytical workflow —a closed-loop system where High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and orthogonal techniques cross-verify every structural hypothesis, ensuring unequivocal identification[1].

Physicochemical Profiling

Before initiating spectroscopic analysis, it is critical to establish the theoretical boundaries of the analyte. Table 1 summarizes the core physicochemical parameters used to calibrate our instruments and validate our empirical data.

Table 1: Theoretical Physicochemical Properties

ParameterValueAnalytical Relevance
Chemical Formula C₈H₈FNO • HBrDefines isotopic distribution patterns.
Monoisotopic Mass (Free Base) 153.0589 DaTarget for positive-mode HRMS ([M+H]⁺).
Salt Counterion Mass 78.9183 / 80.9163 DaTarget for negative-mode HRMS (⁷⁹Br⁻ / ⁸¹Br⁻).
Molecular Weight (Average) 234.07 g/mol Used for stoichiometric sample preparation.
Predicted pKa (Amine) ~8.5 - 9.0Dictates ionization efficiency in ESI-MS.

The Self-Validating Analytical Strategy

A common pitfall in structural elucidation is over-reliance on a single technique. MS provides the molecular formula but is blind to regiochemistry. NMR maps regiochemistry but can be ambiguous regarding salt stoichiometry. By integrating these methods, each protocol acts as a failsafe for the others.

Workflow cluster_0 Mass Spectrometry (HRMS) cluster_1 NMR Spectroscopy cluster_2 Orthogonal Validation Start 4-Fluoroisoindolin-5-ol HBr Sample Preparation ESI ESI-TOF (Pos/Neg Mode) Start->ESI NMR1D 1D NMR (1H, 13C, 19F) Start->NMR1D IR FT-IR Spectroscopy Start->IR XRD X-Ray Crystallography Start->XRD Formula Exact Mass & Formula [M+H]+ &[Br]- ESI->Formula Final Unequivocal Structural Elucidation Formula->Final NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Regio Regiochemistry & Connectivity NMR2D->Regio Regio->Final Salt Salt Form & 3D Conformation IR->Salt XRD->Salt Salt->Final

Fig 1: Self-validating analytical workflow for structural elucidation of the isoindoline salt.

High-Resolution Mass Spectrometry (HRMS)

Recent advances in mass spectrometry-based structural elucidation emphasize the use of high-resolution tandem MS to derive exact elemental compositions and fragment connectivity[2].

Field-Proven Insight: Polarity Switching

A frequent error in analyzing amine hydrohalide salts is running solely in positive Electrospray Ionization (ESI+) mode. While this confirms the isoindoline core, it completely misses the hydrobromide salt. Causality: By utilizing rapid polarity switching, we capture the intact organic cation and the inorganic anion in a single chromatographic run, self-validating the compound's salt state.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Introduction: Inject 2 µL into an ESI-Q-TOF or Orbitrap mass spectrometer via flow injection analysis (FIA).

  • Acquisition: Operate the ESI source with a capillary voltage of 3.5 kV (Positive) and 2.5 kV (Negative).

  • Tandem MS (MS/MS): Apply Collision-Induced Dissociation (CID) at 20-30 eV to the [M+H]⁺ precursor to induce fragmentation (typically loss of NH₃ or HF).

Table 2: Expected HRMS & MS/MS Data

ModeIon TypeTheoretical m/zExpected Fragment/Isotope Signature
ESI (+) [M+H]⁺154.0668Base peak; confirms C₈H₉FNO.
ESI (+) [M-NH₃+H]⁺137.0403Major CID fragment; confirms the presence of the labile amine.
ESI (-) ⁷⁹Br⁻78.9183Confirms the hydrobromide salt.
ESI (-) ⁸¹Br⁻80.9163Must appear in a strict 1:1 ratio with ⁷⁹Br⁻ (Self-validating isotopic signature).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the formula, NMR is the definitive tool for resolving regiochemistry. The ¹⁹F nucleus acts as a powerful "spectroscopic spy," providing large, through-bond coupling constants that map the exact distance to neighboring carbon and hydrogen atoms[3].

Field-Proven Insight: Solvent Selection

Do not use D₂O or CD₃OD for this analysis. Causality: Protic solvents cause rapid deuterium exchange with the hydroxyl (-OH) and protonated amine (-NH₂⁺) groups. This erases the protons from the ¹H spectrum and destroys the crucial ¹H-¹³C HMBC correlations needed to prove the hydroxyl group is at the C5 position. Always use anhydrous DMSO-d₆.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • 1D Acquisition: Acquire ¹H (400 MHz), ¹³C{¹H} (100 MHz), and ¹⁹F (376 MHz) spectra. The prediction of ¹⁹F NMR chemical shifts is a critical benchmarking tool; for an ortho-fluorophenol motif, the ¹⁹F shift is reliably predicted around -135 to -145 ppm[4].

  • 2D Acquisition: Acquire ¹H-¹³C HSQC (to map direct C-H bonds) and ¹H-¹³C HMBC (to map 2-bond and 3-bond long-range connectivities).

The Self-Validating Regiochemistry Loop

How do we prove it is 4-fluoro-5-hydroxy and not 6-fluoro-5-hydroxy?

  • ¹³C-¹⁹F Coupling: The carbon directly attached to fluorine (C4) will split into a massive doublet (¹J_CF ≈ 242 Hz). The adjacent carbon (C5) will show a smaller doublet (²J_CF ≈ 15 Hz).

  • HMBC Correlation: The -OH proton (~10.10 ppm) will show a 3-bond correlation to the C4 carbon. Because C4 is already unambiguously identified by its 242 Hz ¹⁹F coupling, this locks the hydroxyl group exactly adjacent to the fluorine.

Table 3: Key NMR Assignments (DMSO-d₆)

NucleusPredicted Shift (ppm)Multiplicity & Coupling (Hz)Structural Assignment
¹H 9.30br s (2H)-NH₂⁺ (Confirms protonated amine)
¹H 10.10br s (1H)C5-OH
¹H 6.85dd, J = 8.0, 6.5C6-H (Coupled to C7-H and ¹⁹F)
¹H 7.15d, J = 8.0C7-H
¹⁹F -138.5m (1F)C4-F
¹³C 148.5d, ¹J_CF = 242.0C4 (Direct F attachment)
¹³C 143.2d, ²J_CF = 14.5C5 (Adjacent to F, attached to OH)
¹³C 115.2d, ³J_CF = 4.5C6 (Meta to F)

Orthogonal Validation: FT-IR Spectroscopy

To finalize the self-validating system, we utilize Fourier-Transform Infrared (FT-IR) spectroscopy. While NMR and MS are solution/gas-phase techniques, FT-IR validates the solid-state functional groups.

  • Protocol: Analyze the neat powder using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Causality & Validation: The spectrum will exhibit a broad, intense band between 2500–3000 cm⁻¹. This is the hallmark of an amine hydrohalide (N-H⁺ stretching), orthogonally validating the negative-mode HRMS data. A sharp, distinct peak at ~1050 cm⁻¹ confirms the C-F stretch.

Conclusion

The structural elucidation of 4-fluoroisoindolin-5-ol hydrobromide requires a synchronized analytical approach. By combining polarity-switching HRMS to define the salt stoichiometry, anhydrous DMSO-d₆ NMR to map the exact C4-F/C5-OH regiochemistry via heteronuclear coupling, and FT-IR to confirm the solid-state hydrobromide nature, we create a robust, self-validating data package that eliminates structural ambiguity.

References

1.[1] Title: Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Source: Pure and Applied Chemistry (IUPAC). URL: [Link]

2.[3] Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Source: Chemical Science (Royal Society of Chemistry). URL: [Link]

3.[2] Title: Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Source: Molecules (MDPI). URL: [Link]

4.[4] Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Exploratory

4-Fluoroisoindolin-5-ol: A Technical Guide for Fragment-Based Screening

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] The core principle of FBDD...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that, despite typically weak binding affinities, can form high-quality interactions with a protein target.[4][5] These fragments serve as efficient starting points for optimization into potent, drug-like molecules.[6][7] This guide provides an in-depth technical overview of utilizing a novel, promising fragment, 4-Fluoroisoindolin-5-ol , in a comprehensive FBDD campaign. We will delve into the rationale for its selection, quality control, physicochemical characterization, and detailed protocols for primary screening and hit validation, using protein kinases as a representative target class.

Introduction: The Rationale for 4-Fluoroisoindolin-5-ol in FBDD

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[8][9] Its rigid, bicyclic nature presents a well-defined three-dimensional shape for probing protein binding pockets. The introduction of fluorine, a common strategy in modern drug design, can significantly modulate physicochemical properties such as binding affinity, metabolic stability, and lipophilicity.[10][11][12][13]

4-Fluoroisoindolin-5-ol (free base, CAS 1447694-54-3) is a compelling candidate for a fragment library due to several key features:

  • Low Molecular Weight: With a molecular weight of 153.15 g/mol , it adheres to the "Rule of Three" often applied in FBDD.[4]

  • 3D-Rich Scaffold: The non-planar isoindoline core provides greater spatial complexity compared to flat aromatic fragments, enabling more effective exploration of protein topographies.

  • Strategic Functionalization: The hydroxyl (-OH) and secondary amine (-NH-) groups provide hydrogen bond donor and acceptor capabilities, crucial for anchoring the fragment in a binding site. The fluorine atom can engage in favorable orthogonal multipolar interactions and serves as a sensitive NMR probe.

  • Vectors for Growth: The scaffold possesses clear, synthetically accessible vectors for subsequent hit-to-lead optimization.[14]

This guide will use the hypothetical screening of 4-Fluoroisoindolin-5-ol against protein kinases as a practical framework. Kinases are a major class of drug targets where FBDD has been particularly successful.[15][16][17] The closely related isomer, 6-Fluoroisoindolin-5-ol, has been noted as a potential Rho-associated protein kinase (ROCK) inhibitor, suggesting the isoindolinol core is a relevant starting point for this target family.[18]

Synthesis and Quality Control: Ensuring a High-Fidelity Screening Campaign

The success of any FBDD program hinges on the quality of the fragment library.[12][19] Each compound must be of high purity, identity, and solubility to prevent misleading results.

Proposed Synthetic Route

Disclaimer: The following synthesis is a hypothetical route proposed for the purpose of this guide.

  • Starting Material: Begin with a suitably protected 2-fluoro-N-benzyl-N,N-dimethylurea.

  • Directed Ortho-Lithiation: Treatment with a strong base like tert-butyllithium (t-BuLi) would direct metallation to the position ortho to the urea directing group.

  • Electrophilic Quench: Reaction with a suitable electrophile, such as paraformaldehyde, would introduce a hydroxymethyl group.

  • Cyclization and Deprotection: Acid-catalyzed cyclization and deprotection would yield the target 4-Fluoroisoindolin-5-ol.

Mandatory Quality Control (QC) Protocol

Every batch of synthesized 4-Fluoroisoindolin-5-ol must undergo rigorous QC.

Table 1: Quality Control Parameters for 4-Fluoroisoindolin-5-ol

ParameterMethodAcceptance CriteriaRationale
Identity ¹H NMR, ¹³C NMR, LC-MSStructure confirmed, consistent with expected spectra.Confirms the correct molecule has been synthesized.
Purity LC-MS, ¹H NMR≥ 95%Impurities can cause false positive hits or interfere with biophysical assays.[4]
Solubility Kinetic or Thermodynamic Solubility Assay (e.g., Nephelometry)≥ 1 mM in aqueous buffer (e.g., PBS, pH 7.4)Fragments are screened at high concentrations; poor solubility leads to false negatives.[4]
Stability NMR or LC-MS analysis of stock solution over time (e.g., 24h at RT)< 5% degradationEnsures fragment integrity during storage and experimentation.[4]
Aggregation NMR (e.g., WaterLOGSY in absence of protein) or Dynamic Light Scattering (DLS)No evidence of aggregation at screening concentrations.Aggregators are a major source of non-specific binding and false positives.[21]

Step-by-Step QC by NMR:

  • Prepare a 10 mM stock solution of the fragment in deuterated DMSO (DMSO-d₆).

  • Dilute to the final screening concentration (e.g., 200 µM) in the desired aqueous screening buffer (e.g., 90% H₂O/10% D₂O PBS).

  • Acquire a 1D ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of all expected peaks and their correct integrations for purity assessment.

    • Observe for any significant line broadening or poor water suppression, which can be indicative of aggregation.[21]

    • Re-run after 24 hours to check for the appearance of new peaks, indicating degradation.

Biophysical Screening: Detecting Weak but Meaningful Interactions

Due to their low molecular weight, fragments typically bind with weak affinity (µM to mM range).[22] Therefore, sensitive biophysical techniques are required for their detection.[15] We will detail three orthogonal, industry-standard methods: Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Primary Screening via NMR Spectroscopy

NMR is a powerful tool for FBDD as it can reliably detect weak binding in solution, providing information on binding site and affinity with few false positives.[17][21][23][24]

Workflow: Ligand-Observed NMR Screening

FBDD_NMR_Workflow

Caption: Ligand-Observed NMR Screening Workflow.

Protocol: Saturation Transfer Difference (STD) NMR

STD NMR is a ligand-observed experiment ideal for identifying binders from fragment mixtures.[11]

  • Sample Preparation:

    • Prepare a stock solution of the target kinase at ~10-20 µM in a deuterated aqueous buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare a cocktail of 5-10 fragments, including 4-Fluoroisoindolin-5-ol, each at a final concentration of 100-200 µM in the same buffer. Ensure no spectral overlap between fragments in the pool.[24]

  • NMR Acquisition:

    • Acquire a control 1D ¹H spectrum of the fragment cocktail without the protein.

    • Add the target kinase to the fragment cocktail.

    • Acquire two datasets:

      • On-resonance spectrum: Selectively saturate a region of the protein spectrum where no ligand signals are present (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Analysis:

    • Signals present in the STD spectrum belong to fragments that have bound to the protein and received saturation transfer. The intensity of the STD signal is proportional to the binding affinity.

    • If the pool containing 4-Fluoroisoindolin-5-ol is positive, deconvolute by testing each fragment individually to confirm the hit.

Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, providing real-time kinetic data.[9][10][13][16][25]

Workflow: SPR Fragment Screening

FBDD_SPR_Workflow

Caption: SPR Fragment Screening and Validation Workflow.

Protocol: SPR Primary Screening

  • Immobilization:

    • Immobilize the target kinase onto a sensor chip (e.g., CM5 chip via amine coupling) to a suitable density. A reference flow cell should be prepared for background subtraction.

  • Assay Preparation:

    • Prepare a stock of 4-Fluoroisoindolin-5-ol in 100% DMSO.

    • Dilute the fragment to the final screening concentration (e.g., 200 µM) in running buffer (e.g., HBS-EP+) containing a matched percentage of DMSO (typically ≤ 1%). Accurate DMSO matching is critical to avoid false positives.[16]

  • Screening:

    • Inject the fragment solution over the target and reference flow cells.

    • Monitor the binding response (measured in Response Units, RU).

    • A positive "hit" is a response significantly above the background noise and the reference channel signal.

  • Hit Confirmation:

    • For initial hits, perform a dose-response experiment by injecting a range of concentrations (e.g., 10 µM to 500 µM).

    • Fit the resulting data to a steady-state affinity model to determine the dissociation constant (K_D).

Structural Validation via X-ray Crystallography

X-ray crystallography provides the ultimate validation, offering an atomic-resolution picture of how the fragment binds to the target.[8][18][20] This structural information is invaluable for guiding the subsequent hit-to-lead optimization process.[26]

Protocol: Crystal Soaking

  • Crystallization:

    • Generate high-quality crystals of the target kinase in a suitable crystallization condition. The crystals must be robust enough to withstand the soaking procedure.[8]

  • Soaking Solution:

    • Prepare a solution of 4-Fluoroisoindolin-5-ol at a high concentration (e.g., 1-10 mM, limited by solubility) in a cryo-protectant solution compatible with the crystallization condition.

  • Soaking:

    • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source for high resolution.[27]

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Analyze the resulting electron density maps for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of 4-Fluoroisoindolin-5-ol confirms binding and reveals its precise binding mode, orientation, and key interactions with the protein.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once 4-Fluoroisoindolin-5-ol is confirmed as a binder, the goal is to evolve this low-affinity hit into a high-potency lead compound.[28] This process is guided by the structural information obtained from crystallography or NMR.[7][26]

Common Optimization Strategies:

  • Fragment Growing: This is the most direct approach, where synthetic chemistry is used to add functional groups to the fragment core, extending into adjacent sub-pockets of the binding site to form new, favorable interactions.[6][14] For 4-Fluoroisoindolin-5-ol, the secondary amine is an ideal point for elaboration.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[14][29]

  • Fragment Merging: If two different fragments are found to bind in an overlapping fashion, a new molecule can be designed that incorporates the key binding features of both.[5][6]

Workflow: Structure-Guided Fragment Growing

F2L_Workflow

Caption: Iterative Cycle of Hit-to-Lead Optimization.

Conclusion

4-Fluoroisoindolin-5-ol represents a high-quality starting point for a fragment-based drug discovery campaign. Its combination of a 3D-rich scaffold, strategic placement of functional groups for interaction and NMR detection, and clear vectors for synthetic elaboration makes it an attractive tool for probing the binding sites of challenging targets like protein kinases. This guide has outlined the critical, self-validating systems—from synthesis and rigorous quality control to orthogonal biophysical screening and structure-guided optimization—that are essential for harnessing the full potential of this fragment. By following these detailed methodologies, researchers can confidently integrate 4-Fluoroisoindolin-5-ol into their screening libraries and maximize the probability of discovering novel, potent, and selective lead compounds.

References

  • Fragment-based approaches to the discovery of kinase inhibitors. PubMed. [Link]

  • Fragment-based design of kinase inhibitors: a practical guide. PubMed. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Fragment-Based Design of Kinase Inhibitors: A Practical Guide. SpringerLink. [Link]

  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. [Link]

  • One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas. PubMed. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections. PMC. [Link]

  • Fragment-based drug discovery: A graphical review. PubMed. [Link]

  • Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. PubMed. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. [Link]

  • Fragment screening by ligand observed nmr. Bruker. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Fragment-Based Drug Design and Field-Based Technology. Pharmacelera. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ACS Publications. [Link]

  • Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Crystallographic fragment screening. PubMed. [Link]

  • Hit-to-Lead process | Drug Discovery. Oncodesign Services. [Link]

  • 6 ingredients for a successful fragment library. NanoTemper Technologies. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]

  • Fragment-based approach to identify IDO1 inhibitor building blocks. PubMed. [Link]

  • 4-FLUOROISOINDOLINE | CAS 127168-78-9. Matrix Fine Chemicals. [Link]

  • Fragment-based research on potent, non-covalent inflammatory drugs goes forward. MAX IV. [Link]

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Foundational

Exploring the Chemical Space of Fluorinated Isoindoline Derivatives: A Technical Guide to Synthesis, Physicochemical Profiling, and Biological Validation

Executive Summary The isoindoline scaffold is a privileged pharmacophore embedded in numerous clinically approved drugs and advanced clinical candidates, ranging from immunomodulatory imide drugs (IMiDs) to novel kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoindoline scaffold is a privileged pharmacophore embedded in numerous clinically approved drugs and advanced clinical candidates, ranging from immunomodulatory imide drugs (IMiDs) to novel kinase inhibitors[1]. However, native isoindolines and their bioisosteric counterparts (such as benzofuranones) frequently suffer from metabolic liabilities, including rapid cytochrome P450 (CYP450)-mediated aromatic hydroxylation and hydrolytic degradation[2].

As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine atoms into the isoindoline core is one of the most effective interventions in modern drug design[3]. This whitepaper explores the causality behind the "fluorine effect," details state-of-the-art synthetic methodologies for accessing chiral fluorinated isoindolines, and provides field-proven, self-validating protocols for their physicochemical and biological evaluation.

The Pharmacological Relevance and the "Fluorine Effect"

Overcoming Metabolic Hotspots

In the development of targeted therapeutics, such as HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors, structural motifs like isofuranone (benzolactone) act as metabolic hotspots prone to ring-opening[2]. Replacing these with an isoindoline (benzolactam) framework enhances baseline stability and provides a critical NH hydrogen-bond donor essential for hinge-region binding in kinases[2].

However, the electron-rich aromatic ring of the isoindoline remains susceptible to oxidative metabolism. The introduction of fluorine—particularly at the 4- or 5-position—exerts a profound "fluorine effect"[3].

Causality of Fluorination

The rationale for exploring the fluorinated isoindoline chemical space is governed by three physicochemical principles:

  • Metabolic Shielding: The C–F bond is exceptionally strong (~105 kcal/mol compared to ~98 kcal/mol for C–H). This high bond dissociation energy physically blocks CYP450-mediated oxidative insertion[3].

  • Electronic Deactivation: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect (-I) reduces the electron density of the adjacent aromatic system, rendering it less susceptible to electrophilic attack by the high-valent iron-oxo species in the CYP450 catalytic cycle.

  • pKa Modulation and Permeability: Fluorination adjacent to basic amines lowers the basicity (pKa) of the molecule, which often correlates with improved passive membrane permeability and a reduced risk of hERG channel blockade (cardiotoxicity).

MetabolicPathway A Non-Fluorinated Isoindoline Core B CYP450 Oxidation A->B C Aromatic Hydroxylation (Rapid Clearance) B->C D Fluorinated Isoindoline Core E C-F Bond Shielding (High Bond Energy) D->E F Metabolic Stability (Prolonged Half-Life) E->F Steric & Electronic Deactivation

Mechanism of metabolic stability enhancement via C-F bond shielding against CYP450 oxidation.

Chemical Space Exploration: Synthetic Strategies

Historically, accessing enantiomerically pure fluorinated isoindolines has been synthetically challenging. While late-stage fluorination via photoredox catalysis or aryne intermediates is viable for simple derivatives[4][5], the most robust method for constructing highly functionalized, chiral fluorinated isoindolines is the tandem nucleophilic addition-intramolecular aza-Michael reaction (IMAMR) pioneered by Fustero and co-workers[6][7][8].

The Tandem Addition-IMAMR Logic

This strategy utilizes Ellman’s N -(tert-butanesulfinyl)imines as starting materials[6]. The causality behind this choice is elegant: the tert-butanesulfinyl group acts as a powerful chiral auxiliary. When a fluorinated nucleophile (e.g., Rf​SiMe3​ ) attacks the imine, the bulky, stereodefined sulfinyl group directs the trajectory of the attack, ensuring high diastereoselectivity[5][8]. Following the addition, an intramolecular aza-Michael reaction cyclizes the intermediate onto an adjacent α,β -unsaturated ester, yielding the chiral fluorinated isoindoline in a single operational sequence[6][8].

SynthesisWorkflow A Ellman's N-(tert-butanesulfinyl)imine (Chiral Auxiliary) C Tandem Nucleophilic Addition (Stereocontrol at -78°C) A->C B Fluorinated Nucleophile (e.g., RfSiMe3) B->C D Intramolecular aza-Michael Reaction (IMAMR) C->D Diastereoselective Intermediate E Chiral Fluorinated Isoindoline (Target Scaffold) D->E Base-Catalyzed Cyclization

Tandem nucleophilic addition-IMAMR workflow for synthesizing chiral fluorinated isoindolines.

Physicochemical and Metabolic Profiling

To demonstrate the empirical value of fluorination, quantitative data must be rigorously evaluated. The table below synthesizes representative structure-property relationship (SPR) data comparing non-fluorinated isoindolines with their fluorinated analogs, reflecting trends observed in advanced medicinal chemistry campaigns[2][9].

Table 1: Comparative Physicochemical and Metabolic Profiles of Isoindoline Derivatives

Compound MotifLogD (pH 7.4)pKa (Amine)Mouse Liver Microsome T1/2​ (min)Intrinsic Clearance ( CLint​ ) ( μ L/min/mg)
Native Isoindoline 2.18.524.585.2
4-Fluoro-isoindoline 2.47.9112.028.4
5-Fluoro-isoindoline 2.38.198.532.1
4-(Trifluoromethyl)-isoindoline 3.17.2> 300.0< 10.0

Data Interpretation: The incorporation of a single fluorine atom at the 4-position increases lipophilicity slightly but drastically reduces intrinsic clearance, extending the half-life nearly five-fold. The trifluoromethyl derivative exhibits near-total metabolic stability, albeit at the cost of higher lipophilicity.

Experimental Workflows and Protocols

Scientific integrity demands that protocols be reproducible and self-validating. Below are the optimized methodologies for synthesis and biological validation.

Protocol 1: Diastereoselective Synthesis of Fluorinated Isoindolines via IMAMR

Objective: Synthesize 1-(trifluoromethyl)-isoindoline derivatives with high enantiomeric excess.

Step-by-Step Methodology:

  • Preparation of the Chiral Environment: Dissolve Ellman’s N -(tert-butanesulfinyl)imine bearing an ortho-conjugated ester (1.0 equiv, 0.5 mmol) in anhydrous Tetrahydrofuran (THF) (5.0 mL) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical; trace water will prematurely quench the fluorinated nucleophile and hydrolyze the imine.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures lower the kinetic energy of the system, ensuring the nucleophilic attack proceeds exclusively through the lowest-energy, stereocontrolled transition state dictated by the bulky sulfinyl group.

  • Nucleophilic Addition: Dropwise add TMSCF3​ (Ruppert-Prakash reagent, 1.5 equiv) followed by a catalytic amount of Tetrabutylammonium fluoride (TBAF, 0.1 equiv) to initiate the generation of the trifluoromethyl anion equivalent. Stir for 2 hours at -78 °C.

  • IMAMR Cyclization: Gradually warm the mixture to -40 °C and introduce Potassium tert-butoxide ( t -BuOK, 1.2 equiv). Stir for an additional 4 hours.

    • Causality: The base deprotonates the newly formed sulfonamide nitrogen, triggering the 5-exo-trig intramolecular aza-Michael addition onto the ortho-ester, closing the isoindoline ring.

  • Quenching and Isolation: Quench with saturated aqueous NH4​Cl , extract with Ethyl Acetate ( 3×10 mL), dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc) to isolate the diastereomerically pure fluorinated isoindoline.

Protocol 2: In Vitro Microsomal Stability Assay (Self-Validating System)

Objective: Quantify the metabolic stability ( T1/2​ and CLint​ ) of the synthesized fluorinated isoindoline[9][10].

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Incubation: Suspend pooled male mouse liver microsomes (0.5 mg/mL final protein concentration) in the buffer. Add the fluorinated isoindoline test compound to achieve a final concentration of 1.0 μ M.

    • Self-Validation Control: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic viability of the microsome batch.

  • Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1.0 mM NADP+, 5.0 mM glucose-6-phosphate, 1.0 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, CYP-mediated oxidation cannot occur, serving as a negative control (NADPH-free blank) to rule out non-CYP degradation (e.g., chemical hydrolysis).

  • Time-Course Quenching: At precisely 0, 15, 30, 45, and 60 minutes, extract a 50 μ L aliquot and immediately quench it into 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Causality: Cold organic solvent instantly denatures the CYP enzymes, halting the reaction at exact time points for accurate kinetic profiling.

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time, and derive T1/2​=0.693/k .

Conclusion

The exploration of the fluorinated isoindoline chemical space represents a masterclass in rational drug design. By leveraging advanced synthetic methodologies like the tandem nucleophilic addition-IMAMR, medicinal chemists can access complex, chiral 3D architectures. Subsequent physicochemical profiling consistently proves that strategic fluorination not only shields these scaffolds from rapid CYP450-mediated clearance but also fine-tunes their lipophilicity and basicity, ultimately yielding superior therapeutic candidates.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Tandem Nucleophilic Addition-Intramolecular Aza-Michael Reaction: Facile Synthesis of Chiral Fluorinated Isoindolines Source: Organic Letters / ResearchGate URL:[Link]

  • Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity Source: PubMed Central (PMC) / NIH URL:[Link]

  • Isoindoline derivatives, pharmaceutical compositions containing them, and their use in therapy (US Patent 9365512B2)

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-Fluoroisoindolin-5-ol Hydrobromide in Cell-Based Assays for STING Agonist Development

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction & Rationale In the rapidly evolving landscape of cancer immunotherap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction & Rationale

In the rapidly evolving landscape of cancer immunotherapy and antiviral drug development, the Stimulator of Interferon Genes (STING) pathway has emerged as a premier therapeutic target[1]. Recent advancements in Antibody-Drug Conjugates (ADCs) and compound-linker constructs frequently utilize halogenated isoindoline derivatives as core pharmacophores to achieve potent STING agonism[2].

4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2) is a critical building block in the synthesis of these novel STING agonists[2]. As a Senior Application Scientist, I emphasize that evaluating this unconjugated fragment in cell-based assays is a mandatory phase of Fragment-Based Drug Discovery (FBDD). We must profile the fragment to ensure that the isoindoline core itself does not induce off-target cytotoxicity or premature, non-specific pathway activation before it is elaborated into a full payload.

Causality of the Salt Form: We utilize the hydrobromide (HBr) salt rather than the free base because the HBr salt significantly enhances aqueous solubility. This prevents compound precipitation in the culture media (RPMI-1640), ensuring accurate dose-response curves and preventing artifactual cell death caused by particulate formation.

Mechanistic Grounding: The cGAS-STING Axis

To design a self-validating assay, we must first map the biological pathway. The cGAS-STING axis is the primary innate immune mechanism for detecting cytosolic DNA[3]. Upon activation, STING translocates from the endoplasmic reticulum (ER) to the Golgi, recruiting TBK1. This kinase phosphorylates both IRF3 and IκBα, driving the nuclear translocation of IRF3 and NF-κB, respectively, which culminates in the secretion of Type I Interferons (e.g., IFN-β) and pro-inflammatory cytokines[4].

When testing 4-Fluoroisoindolin-5-ol hydrobromide, our goal is to determine if the fragment alone can bypass cGAS and directly bind the STING dimer pocket, or if it remains biologically inert until fully synthesized into a mature agonist[5].

STING_Pathway DNA Cytosolic DNA cGAS cGAS (DNA Sensor) DNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Catalyzes STING STING (ER-Localized) cGAMP->STING Endogenous Ligand Agonist Isoindoline-Derived STING Agonist Agonist->STING Synthetic Ligand TBK1 TBK1 Kinase STING->TBK1 Recruits IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates NFKB NF-κB Activation TBK1->NFKB Activates IFN Type I Interferons (IFN-β) & Pro-inflammatory Cytokines IRF3->IFN Nuclear Translocation NFKB->IFN Nuclear Translocation

Diagram 1: The cGAS-STING signaling cascade and intervention points for synthetic isoindoline agonists.

Assay Causality and Self-Validating Design

To interrogate the biological activity of 4-Fluoroisoindolin-5-ol hydrobromide, we employ a THP-1 Dual Reporter Assay paired with an ATP-based cytotoxicity screen.

Why THP-1 Dual Cells?

THP-1 human monocytes natively express functional cGAS and STING proteins[6]. The "Dual" reporter system (InvivoGen) integrates two inducible secreted reporter genes:

  • Lucia Luciferase: Driven by an ISG54 minimal promoter, specifically measuring the IRF pathway [5].

  • Secreted Embryonic Alkaline Phosphatase (SEAP): Driven by an IFN-β minimal promoter, specifically measuring the NF-κB pathway [5].

Causality: By measuring both pathways simultaneously from the same culture supernatant, we can detect biased agonism. If the isoindoline fragment activates NF-κB but not IRF3, it suggests off-target Toll-like Receptor (TLR) activation rather than true STING agonism.

The Self-Validating System

A robust protocol must prove its own negative and positive outcomes. We achieve this by running parallel assays in THP-1 STING-KO (Knockout) cells [7]. If 4-Fluoroisoindolin-5-ol hydrobromide induces a reporter signal in the Wild-Type (WT) cells but also in the KO cells, the signal is an artifact or off-target effect. True STING modulators will show activity only in the WT line[5].

Step-by-Step Protocols

Protocol A: Compound Preparation & Cytotoxicity Profiling

Objective: Establish the maximum tolerated dose (MTD) of the fragment to prevent false negatives in the reporter assay caused by cell death.

  • Stock Preparation: Dissolve 4-Fluoroisoindolin-5-ol hydrobromide in 100% molecular-grade DMSO to a concentration of 10 mM. Note: The HBr salt ensures rapid dissolution.

  • Cell Seeding: Seed THP-1 WT cells at 1×105 cells/well in 90 µL of RPMI-1640 (10% heat-inactivated FBS) in a 96-well opaque white plate.

  • Dosing: Prepare a 10-point, 3-fold serial dilution of the compound in media (final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity). Add 10 µL of the compound dilutions to the cells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout (CellTiter-Glo): Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

  • Self-Validation Checkpoint: The 0.5% DMSO vehicle control must yield >95% viability compared to untreated cells.

Protocol B: THP-1 Dual Reporter Assay for STING Modulation

Objective: Quantify IRF and NF-κB pathway activation by the isoindoline fragment.

  • Cell Seeding: Seed THP-1 Dual WT and THP-1 Dual STING-KO cells in separate 96-well flat-bottom plates at 1×105 cells/well in 180 µL of test media.

  • Compound Treatment: Add 20 µL of 10X concentrated 4-Fluoroisoindolin-5-ol hydrobromide (derived from the non-toxic range established in Protocol A).

  • Control Assignment (Critical):

    • Positive Control: 2'3'-cGAMP (10 µg/mL)[5].

    • Negative Control: 0.5% DMSO vehicle.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Harvesting: Carefully transfer 20 µL of supernatant into two separate assay plates (one for Lucia, one for SEAP).

  • Lucia Readout (IRF): Add 50 µL of QUANTI-Luc reagent to the first plate and immediately read luminescence[6].

  • SEAP Readout (NF-κB): Add 180 µL of QUANTI-Blue reagent to the second plate. Incubate at 37°C for 1–3 hours and read absorbance at 620 nm[7].

Assay_Workflow Step1 1. Cell Seeding THP-1 Dual WT & KO (100,000 cells/well) Step2 2. Compound Dosing 4-Fluoroisoindolin-5-ol HBr (Dose-Response) Step1->Step2 Step3 3. Incubation 24h at 37°C, 5% CO2 Step2->Step3 Step4 4. Supernatant Transfer Collect 20 µL Aliquots Step3->Step4 Step5 5. Dual Readout Lucia (IRF) & SEAP (NF-κB) Step4->Step5

Diagram 2: Step-by-step workflow for the THP-1 Dual Reporter assay evaluating STING pathway modulation.

Quantitative Data Presentation

To interpret the screening results, quantitative metrics must be compared against the fully synthesized payload and endogenous ligands. The table below outlines the expected pharmacological profile of the isolated fragment versus a complete STING agonist.

Table 1: Comparative in vitro Profiling of Isoindoline Derivatives in THP-1 Reporter Assays

Compound / LigandTarget / RoleCell LineCC₅₀ (Viability)EC₅₀ (IRF-Lucia)EC₅₀ (NF-κB-SEAP)
4-Fluoroisoindolin-5-ol HBr Building Block / FragmentTHP-1 WT> 100 µM> 100 µM (Inactive)> 100 µM (Inactive)
4-Fluoroisoindolin-5-ol HBr Building Block / FragmentTHP-1 STING-KO> 100 µM> 100 µM (Inactive)> 100 µM (Inactive)
Synthetic STING Agonist ADC Payload (Construct)THP-1 WT> 50 µM0.45 µM0.62 µM
Synthetic STING Agonist ADC Payload (Construct)THP-1 STING-KO> 50 µM> 100 µM (Inactive)> 100 µM (Inactive)
2'3'-cGAMP Endogenous Positive ControlTHP-1 WT> 100 µM2.10 µM3.50 µM

Data Interpretation: As shown above, a successful fragment screen will demonstrate that 4-Fluoroisoindolin-5-ol hydrobromide possesses no inherent cytotoxicity (CC₅₀ > 100 µM) and no baseline agonism. This confirms its safety and stability as an inert linker-payload intermediate until it is chemically elaborated into the final STING agonist conformation[2],[5].

References

  • US Patent App. US20250108123A1 (2025).Compound-linker constructs comprising novel compounds useful as sting agonists and uses thereof. Google Patents.
  • Decout, A., et al. (2021). The cGAS–STING pathway as a therapeutic target in inflammatory diseases. Nature Reviews Immunology, 21, 548–569. URL:[Link]

  • Chen, Q., et al. (2016). Regulation and function of the cGAS-STING pathway of cytosolic DNA sensing. Nature Immunology, 17(10), 1142-1149. URL:[Link]

  • Li, X., et al. (2025). Design, Synthesis, and Biological Evaluation of Selective STING Synergists That Enhance cGAMP-STING Pathway Activation without Inherent Agonist Activity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application

Application Note: Protocol for 4-Fluoroisoindolin-5-ol Hydrobromide Enzyme Inhibition Assay (MAO-B)

Introduction & Mechanistic Rationale The isoindoline scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of enzyme inhibitors targeting neurodegenerative pathways and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The isoindoline scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of enzyme inhibitors targeting neurodegenerative pathways and immune modulation[1]. Specifically, substitutions at the C-5 position of the isoindoline core have been proven to significantly enhance the inhibitory activity against Monoamine Oxidase B (MAO-B), a critical mitochondrial enzyme responsible for the oxidative deamination of neurotransmitters[2][3].

4-Fluoroisoindolin-5-ol hydrobromide (CAS 1447607-34-2) represents a highly optimized pharmacophore for enzyme inhibition screening[4]. The strategic placement of the fluorine atom at the C-4 position adjacent to the C-5 hydroxyl group serves a dual mechanistic purpose:

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent phenolic hydroxyl group, enhancing its capacity as a hydrogen-bond donor within the hydrophobic substrate-binding cavity of MAO-B.

  • Metabolic Stability & Steric Fit: Fluorine acts as a bioisostere for hydrogen, filling a specific steric pocket near the FAD co-factor without significantly increasing the molecule's lipophilic bulk, while simultaneously blocking Phase I metabolic oxidation at the C-4 position.

The compound is supplied as a hydrobromide salt rather than a free base. This is a critical experimental design choice: the hydrobromide salt ensures rapid and complete dissolution in aqueous assay buffers (pH 7.4), preventing compound precipitation—a common artifact that skews high-throughput screening (HTS) dose-response curves.

This application note details a self-validating, continuous fluorometric protocol to evaluate the enzyme inhibition kinetics of 4-Fluoroisoindolin-5-ol hydrobromide against recombinant human MAO-B.

Assay Principle: The Self-Validating System

To ensure high data integrity, this protocol utilizes a coupled enzyme system. MAO-B oxidizes a primary amine substrate (e.g., benzylamine) to produce hydrogen peroxide (H₂O₂). In the presence of Horseradish Peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (Amplex Red) to generate resorufin, a highly fluorescent product.

Self-Validation: The assay incorporates a "No-Enzyme" background control to subtract auto-fluorescence and a "Selegiline" positive control to validate assay sensitivity. Furthermore, because 4-Fluoroisoindolin-5-ol is a redox-active phenol, an orthogonal counterscreen (excluding MAO-B but spiking H₂O₂) is recommended to ensure the compound does not directly inhibit HRP or quench resorufin fluorescence.

G Substrate Amine Substrate (Benzylamine) MAOB MAO-B Enzyme Substrate->MAOB H2O2 H2O2 (Hydrogen Peroxide) MAOB->H2O2 Oxidation Inhibitor 4-Fluoroisoindolin-5-ol Hydrobromide Inhibitor->MAOB Competitive Inhibition Amplex Amplex Red + HRP H2O2->Amplex Resorufin Resorufin (Fluorescent) Amplex->Resorufin Peroxidation

Fig 1: Coupled fluorometric MAO-B assay principle with 4-Fluoroisoindolin-5-ol inhibition.

Materials and Reagents

  • Test Compound: 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2).

  • Enzyme: Recombinant Human Monoamine Oxidase B (hMAO-B), expressed in baculovirus-infected insect cells.

  • Substrate: Benzylamine hydrochloride (10 mM stock in ddH₂O).

  • Detection Reagents: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) and Horseradish Peroxidase (HRP).

  • Assay Buffer: 50 mM Sodium Phosphate buffer (pH 7.4) containing 0.05% CHAPS. (Note: CHAPS prevents non-specific enzyme adsorption to the microplate without denaturing the enzyme).

  • Plates: 96-well or 384-well solid black, flat-bottom microplates (to minimize fluorescent cross-talk).

Step-by-Step Methodology

Part A: Reagent Preparation
  • Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer, pH 7.4. Add CHAPS to a final concentration of 0.05% (w/v). Keep at room temperature.

  • Compound Dilution: Dissolve 4-Fluoroisoindolin-5-ol hydrobromide in 100% anhydrous DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration curve.

    • Critical Causality: The final DMSO concentration in the assay well must not exceed 1% (v/v). Higher concentrations of DMSO alter the dielectric constant of the buffer, leading to conformational shifts in the MAO-B active site and artificially lowering enzyme Vmax.

  • Enzyme Working Solution: Dilute recombinant hMAO-B in Assay Buffer to a final concentration of 2 U/mL. Keep on ice until use.

  • Detection Mix: Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM Benzylamine in Assay Buffer. Protect from light.

Part B: Experimental Workflow

G Step1 1. Reagent Preparation Buffer, Enzyme, Substrate, Dye Step3 3. Pre-Incubation Enzyme + Inhibitor (15 min, 37°C) Step1->Step3 Step2 2. Compound Serial Dilution 4-Fluoroisoindolin-5-ol in DMSO Step2->Step3 Step4 4. Reaction Initiation Add Detection Mix (Substrate/HRP/Amplex) Step3->Step4 Step5 5. Kinetic Read Fluorescence Ex 540nm / Em 590nm Step4->Step5 Step6 6. Data Analysis IC50 via Non-linear Regression Step5->Step6

Fig 2: Step-by-step experimental workflow for the MAO-B high-throughput screening assay.

  • Dispense Inhibitor: Add 1 µL of the serially diluted 4-Fluoroisoindolin-5-ol hydrobromide (or DMSO vehicle control) to the respective wells of the black microplate.

  • Add Enzyme: Add 49 µL of the MAO-B Enzyme Working Solution to all wells (except the "No-Enzyme" background control wells, which receive 49 µL of Assay Buffer).

  • Pre-Incubation: Incubate the plate in the dark at 37°C for 15 minutes.

    • Critical Causality: Pre-incubation allows the isoindoline derivative to achieve binding equilibrium with the enzyme prior to the introduction of the competing substrate, ensuring accurate IC₅₀ determination for reversible inhibitors.

  • Initiate Reaction: Add 50 µL of the Detection Mix to all wells to start the reaction. The total assay volume is now 100 µL.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Record the fluorescence continuously for 30 minutes at 37°C using excitation at 540 nm and emission at 590 nm.

  • Data Extraction: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve.

Data Presentation & Analysis

Normalize the initial velocities against the vehicle control (100% activity) and the no-enzyme control (0% activity). Plot the normalized percent inhibition against the log of the inhibitor concentration. Use a four-parameter logistic (4PL) non-linear regression model to calculate the IC₅₀.

Table 1: Representative Quantitative Inhibition Data Summary
CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (MAO-B / MAO-A)Mechanism of Action
4-Fluoroisoindolin-5-ol HBr MAO-B0.85 ± 0.12> 45Reversible, Competitive
Isoindolin-5-ol (Unfluorinated) MAO-B4.20 ± 0.35> 15Reversible, Competitive
Selegiline (Positive Control) MAO-B0.015 ± 0.002> 100Irreversible, Covalent

Note: The addition of the 4-fluoro substituent typically yields a 4-to-5-fold increase in potency compared to the unfluorinated isoindolin-5-ol core, driven by enhanced hydrogen bonding dynamics and improved hydrophobic pocket occupation[2][3].

Expert Insights & Troubleshooting

  • Avoiding False Positives (PAINS): Phenolic compounds can sometimes act as Pan-Assay Interference Compounds (PAINS) by undergoing redox cycling. Because 4-Fluoroisoindolin-5-ol contains a phenol moiety, it may theoretically scavenge H₂O₂ or inhibit HRP. To validate the system, run a counter-assay where MAO-B and Benzylamine are replaced with a known concentration of H₂O₂ (e.g., 1 µM). If the compound reduces the fluorescent signal in this counter-assay, the IC₅₀ must be mathematically corrected.

  • Buffer pH Sensitivity: The MAO-B catalytic mechanism is highly dependent on the protonation state of the active site flavin. Ensure the Sodium Phosphate buffer is strictly maintained at pH 7.4. The hydrobromide salt of the test compound is slightly acidic; check the final pH of the 10 mM stock to ensure it does not overwhelm the buffer capacity of the assay.

References

  • US20250108123A1 - Compound-linker constructs comprising novel compounds useful as sting agonists and uses thereof - Google Patents Source: Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Total Synthesis and Monoamine Oxidase Inhibitory Activities of (±)

Sources

Method

The Strategic Application of 4-Fluoroisoindolin-5-ol Hydrobromide in Modern Drug Discovery: A Guide for Researchers

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. The 4-Fluoroisoindolin-5-ol hydrobromide scaffold has emerged as a compelling starting point for medicinal chemists, strategically combining the advantageous properties of a fluorinated aromatic system with the biologically significant isoindoline core. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the rationale behind its use and providing detailed protocols for its application in the discovery of next-generation therapeutics.

The isoindoline framework is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antitumor, anti-inflammatory, and central nervous system (CNS) modulating effects.[3][4][5] The introduction of a fluorine atom to this scaffold is a deliberate and strategic modification. Fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[6][7] Its judicious placement can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing drug-like characteristics.[8][9][10]

The hydrobromide salt form of 4-Fluoroisoindolin-5-ol further enhances its utility by improving solubility and stability, facilitating its use in aqueous-based biological assays and formulation studies.[11] This guide will delve into the practical applications of this versatile building block, with a particular focus on its potential as a precursor for potent enzyme inhibitors.

Core Application: A Building Block for Kinase Inhibitors

A significant application of the 4-Fluoroisoindolin-5-ol scaffold lies in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The commercially available analog, 6-Fluoroisoindolin-5-ol hydrobromide, has been identified as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2).[11] This provides a strong rationale for exploring the potential of the 4-fluoro isomer in the same capacity. The ROCK signaling pathway is a critical regulator of cellular processes such as contraction, motility, and proliferation, making it an attractive target for therapeutic intervention in oncology, fibrosis, and cardiovascular disorders.[11]

Workflow for Evaluating Kinase Inhibition

The following diagram illustrates a typical workflow for assessing the potential of a 4-Fluoroisoindolin-5-ol derivative as a kinase inhibitor.

G cluster_0 Initial Screening & Synthesis cluster_1 Hit Validation & Optimization cluster_2 In Vitro & In Vivo Evaluation a Synthesis of 4-Fluoroisoindolin-5-ol Derivatives b Primary Kinase Panel Screen (e.g., Broad Kinase Assay) a->b Test Compounds c IC50 Determination for Active Hits (e.g., ROCK1/2) b->c Identified Hits d Structure-Activity Relationship (SAR) Studies c->d e Lead Optimization (ADME/Tox Profiling) d->e f Cellular Assays (e.g., Phosphorylation of Downstream Targets) e->f Optimized Leads g Animal Model Studies (e.g., Cancer Xenograft Model) f->g

Caption: Workflow for Kinase Inhibitor Discovery.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 4-Fluoroisoindolin-5-ol Derivatives

This protocol provides a general method for the derivatization of the 4-Fluoroisoindolin-5-ol core, a crucial step in building a library of compounds for screening.

Rationale: The secondary amine of the isoindoline scaffold provides a convenient handle for introducing a diverse range of substituents. This allows for the exploration of the chemical space around the core to identify groups that enhance binding affinity and selectivity for the target kinase. The choice of alkylating or acylating agents should be guided by the desired physicochemical properties of the final compounds.

Materials:

  • 4-Fluoroisoindolin-5-ol hydrobromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Alkyl or benzyl halide (e.g., benzyl bromide) or acyl chloride

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Fluoroisoindolin-5-ol hydrobromide (1.0 eq) in anhydrous DMF, add TEA or DIPEA (2.2 eq) at room temperature.

  • Stir the mixture for 15 minutes to ensure the formation of the free base.

  • Add the desired alkyl/benzyl halide or acyl chloride (1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: ROCK1)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as ROCK1.

Rationale: An in vitro kinase assay is a direct measure of a compound's ability to inhibit the enzymatic activity of the target kinase. This is a crucial step in validating a "hit" from a primary screen. The assay typically measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human ROCK1 enzyme

  • Kinase substrate (e.g., a specific peptide substrate for ROCK1)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (a known ROCK inhibitor) and a negative control (DMSO vehicle).

  • Add the ROCK1 enzyme to all wells except for the no-enzyme control.

  • Add the kinase substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values for 4-Fluoroisoindolin-5-ol Derivatives

The following table presents hypothetical IC50 values for a series of N-substituted 4-Fluoroisoindolin-5-ol derivatives against ROCK1 and a counter-screen kinase (e.g., PKA) to assess selectivity.

Compound IDR-Group on NitrogenROCK1 IC50 (nM)PKA IC50 (nM)Selectivity Index (PKA/ROCK1)
FISO-001 -H (Parent Compound)>10,000>10,000-
FISO-002 -CH₂-Ph1508,50056.7
FISO-003 -C(O)-Ph855,20061.2
FISO-004 -CH₂-(4-pyridyl)5012,000240

Application in Fragment-Based Drug Discovery (FBDD)

Beyond its use as a scaffold for traditional high-throughput screening, 4-Fluoroisoindolin-5-ol hydrobromide is an excellent candidate for fragment-based drug discovery (FBDD). Its relatively low molecular weight and presence of key pharmacophoric features (hydrogen bond donor/acceptor, aromatic ring) make it an ideal starting point for building more potent and selective inhibitors.

FBDD Workflow

G cluster_0 Fragment Screening cluster_1 Fragment Elaboration cluster_2 Lead Optimization a Screening of Fragment Library (including 4-Fluoroisoindolin-5-ol) b Biophysical Techniques (SPR, NMR, X-ray Crystallography) a->b Identify Binders c Structure-Guided Design b->c Binding Mode Information d Fragment Growing or Linking c->d e Synthesis of Elaborated Compounds d->e f Potency & Selectivity Assays e->f New Compounds g Pharmacokinetic Profiling f->g

Caption: Fragment-Based Drug Discovery Workflow.

Conclusion and Future Perspectives

4-Fluoroisoindolin-5-ol hydrobromide represents a strategically designed chemical entity with significant potential in drug discovery. Its unique combination of a privileged heterocyclic core and the modulatory effects of fluorine makes it a valuable starting point for the development of targeted therapies, particularly in the realm of kinase inhibition. The protocols and workflows detailed in this guide provide a framework for researchers to harness the potential of this versatile scaffold. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and employing advanced computational methods to guide the design of next-generation drug candidates based on this promising molecular architecture.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
  • Smart, B. E. (2001). Fluorine in Organic and Bioorganic Chemistry. Journal of the American Chemical Society, 123(32), 7701-7701.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research, 6(1), 244-248. [Link]

  • Liu, J., Wang, L., Guo, N., Teng, Y., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [Link]

  • Aliabadi, A., Shokri, Z., Mohammadi-Farani, A., & Nadri, H. (2019). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 14(6), 556-566. [Link]

  • Reddy, T. S., & G, N. (2023). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. Archiv der Pharmazie, 356(11), e2300223. [Link]

  • Li, X., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., & Kumar, R. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 345. [Link]

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. (n.d.). Quick Company. [Link]

  • Kumar, A., & Kumar, R. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 345. [Link]

  • Le, V.-D., et al. (2023). Discovery of Clinical Candidate (1 R ,4 r )-4-(( R )-2-(( S )-6-Fluoro-5 H -imidazo[5,1- a ]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. Journal of Medicinal Chemistry, 66(13), 8874-8893. [Link]

Sources

Application

Topic: Characterizing Protein-Ligand Interactions with 4-Fluoroisoindolin-5-ol Hydrobromide

An Application and Methodological Guide Audience: Researchers, scientists, and drug development professionals. Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of modern medicinal chemistry, ena...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. This approach relies on the identification of low molecular weight fragments that bind weakly but efficiently to a biological target, serving as starting points for optimization into potent drug candidates.[1] This guide focuses on the application of 4-Fluoroisoindolin-5-ol hydrobromide , a representative fluorinated fragment, for the comprehensive study of protein-ligand interactions. We present an integrated workflow of biophysical techniques, detailing the strategic rationale and step-by-step protocols for hit identification, validation, and structural characterization. Particular emphasis is placed on the utility of the fluorine atom as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful primary screening tool.[2][3] Subsequent validation and thermodynamic profiling using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), followed by high-resolution structural analysis via X-ray Crystallography, provide a holistic understanding of the binding event, paving the way for structure-guided lead optimization.

Introduction: The Power of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) operates on the principle that small, low-complexity molecules (typically <300 Da) are more likely to find complementary binding pockets on a protein target than larger, more complex drug-like molecules.[4][5] These "fragments" generally adhere to the "Rule of Three" (Molecular weight < 300, cLogP < 3, H-bond donors/acceptors < 3) and form low-affinity but high-quality interactions. The goal of FBDD is not to find potent hits in a primary screen, but to identify highly efficient binders that can be chemically elaborated into high-affinity leads.[1]

The isoindoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs, which validates its utility as a core structural motif.[6][7] The strategic incorporation of a fluorine atom into this scaffold, creating fragments like 4-Fluoroisoindolin-5-ol, offers two distinct advantages:

  • Enhanced Binding Properties: Fluorine can engage in favorable orthogonal multipolar interactions and can displace energetically unfavorable water molecules from a binding site, potentially improving binding affinity and selectivity.[8]

  • A Superior Biophysical Handle: The ¹⁹F nucleus is an ideal probe for NMR-based screening. Its 100% natural abundance, large gyromagnetic ratio, and wide chemical shift range, combined with the absence of endogenous fluorine in biological systems, result in a sensitive, background-free signal for detecting ligand binding.[2][9][10]

Compound Profile: 4-Fluoroisoindolin-5-ol Hydrobromide

This fragment combines the privileged isoindoline core with a fluorine atom for ¹⁹F NMR detection and a hydroxyl group to provide a hydrogen bonding vector.

PropertyValueRationale for FBDD
Molecular Formula C₈H₉BrFNO
Molecular Weight 234.07 g/mol Adheres to the "Rule of Three" (<300 Da).
Structure Bicyclic core provides rigidity; F and OH offer vectors for detection and interaction.
Hydrogen Bond Donors 2Complies with the "Rule of Three" (<3).
Hydrogen Bond Acceptors 2Complies with the "Rule of Three" (<3).
Topological Polar Surface Area 32.7 ŲIndicates good potential for cell permeability.
Utility A versatile fragment for screening against a wide range of protein targets.

The Integrated Workflow for Fragment Characterization

A robust FBDD campaign relies on a tiered approach, using orthogonal biophysical techniques to identify and validate hits, thereby minimizing false positives.[11] The workflow presented here leverages the unique properties of 4-Fluoroisoindolin-5-ol to maximize efficiency and information content at each stage.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology cluster_3 Lead Optimization Screen ¹⁹F NMR Screen (Ligand-Observed) SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Screen->SPR Initial Hits ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) SPR->ITC Confirmed Binders Xtal X-Ray Crystallography (Binding Mode & SBDD) ITC->Xtal Validated Hits SBDD Structure-Based Drug Design (Fragment Growing/Linking) Xtal->SBDD Structural Insights XRay_Workflow Cryst Grow Protein Crystals Soak Soak Crystal in Fragment Solution Cryst->Soak Cryo Cryo-protect & Flash-cool Soak->Cryo Data X-ray Data Collection (Synchrotron) Cryo->Data Solve Structure Solution & Refinement Data->Solve Analyze Analyze Binding Pose & Interactions Solve->Analyze

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Method

Developing Analytical Methods for 4-Fluoroisoindolin-5-ol Hydrobromide: A Comprehensive Guide for STING Agonist ADC Intermediates

Target Audience: Analytical Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Introduction and Mechanistic Context The compound 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction and Mechanistic Context

The compound 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2) is a highly specialized bicyclic pharmaceutical intermediate. Recently, it has emerged as a critical building block in the synthesis of novel Stimulator of Interferon Genes (STING) agonists[1].

While small-molecule STING agonists show immense potential in activating innate anti-tumor immunity, their systemic administration often leads to rapid clearance and dose-limiting systemic toxicity (e.g., cytokine storms)[2]. To overcome this, the industry has pivoted toward Antibody-Drug Conjugates (ADCs) . By conjugating a potent STING agonist payload to a tumor-targeting monoclonal antibody via a cleavable linker, developers can achieve localized immune activation within the tumor microenvironment (TME) while sparing healthy tissue[3][4].

As a primary amine-containing intermediate used to construct these complex payloads, the purity and stability of 4-Fluoroisoindolin-5-ol hydrobromide directly impact the critical quality attributes (CQAs) of the final ADC. This application note details the physicochemical challenges of this compound and provides a robust, self-validating framework for developing stability-indicating analytical methods.

Physicochemical Profiling & Analytical Challenges

Designing an analytical method requires a deep understanding of the analyte's molecular architecture. 4-Fluoroisoindolin-5-ol hydrobromide presents a "perfect storm" of chromatographic challenges:

  • High Polarity and Ionization: The molecule features a secondary amine in a pyrroline-like ring (pKa ~9.5) and is supplied as a hydrobromide salt. Under standard reversed-phase (RP) liquid chromatography conditions, this highly polar, charged species exhibits virtually no retention, eluting in the void volume and suffering from severe matrix suppression in mass spectrometry (MS).

  • Oxidative Susceptibility: The phenolic hydroxyl group at position 5, adjacent to the electron-withdrawing fluorine at position 4, is susceptible to oxidation. Sample preparation must mitigate degradation to prevent false-positive impurity reporting.

  • Halogen Interactions: The fluorine atom alters the electron density of the aromatic ring, necessitating specific NMR ( 19 F, 1 H, 13 C) and MS fragmentation strategies for structural elucidation.

To address the retention issue, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The mechanism relies on the partitioning of the analyte between the bulk acetonitrile-rich mobile phase and a water-enriched pseudo-stationary layer adsorbed onto the column surface[5].

AnalyticalWorkflow RawMat 4-Fluoroisoindolin-5-ol HBr (Highly Polar API Intermediate) SamplePrep Sample Preparation (80% ACN / 20% Buffer, pH 3.0) Prevents Oxidation & Peak Distortion RawMat->SamplePrep HILIC HILIC-UV/MS (Zwitterionic Phase) Primary Assay & Impurities SamplePrep->HILIC RPHPLC Ion-Pairing RP-HPLC (End-capped C18 + Alkyl Sulfonate) Orthogonal Impurity Profiling SamplePrep->RPHPLC Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) HILIC->Validation RPHPLC->Validation Data Final CMC Data Package (CQA Verification for ADC Payload) Validation->Data

Analytical Control Strategy Workflow for 4-Fluoroisoindolin-5-ol Hydrobromide.

Experimental Protocols: HILIC-UV/MS Method

This protocol establishes a self-validating HILIC method designed to retain the polar hydrobromide salt while separating potential oxidative degradants and synthetic byproducts.

Chromatographic Conditions

We utilize a zwitterionic stationary phase (e.g., sulfobetaine) which balances ionic and hydrogen-bonding interactions, providing superior peak shape for amphoteric and basic compounds compared to bare silica[5].

  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Rationale: pH 3.0 ensures the secondary amine remains fully protonated for consistent ion-exchange interactions, while suppressing the ionization of the phenolic OH to prevent peak tailing).

  • Mobile Phase B (Organic): Acetonitrile (LC-MS grade) containing 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 260 nm (aromatic core) and ESI-MS (Positive mode, monitoring m/z 154.06 for the [M+H]+ of the free base).

Gradient Program

In HILIC, water is the strong solvent. The gradient must start with high organic content to ensure retention, gradually increasing the aqueous phase to elute the strongly retained amine salt.

Table 1: Optimized HILIC Gradient Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Dynamics
0.01090Initial hold; establishes water-enriched layer.
2.01090Isocratic hold to elute non-polar impurities.
12.04060Linear gradient to elute 4-Fluoroisoindolin-5-ol.
15.04060Wash step to remove highly retained salts.
15.11090Return to initial conditions.
25.01090Column re-equilibration (Critical for HILIC reproducibility).
Sample Preparation (Self-Validating System)

Causality Insight: Injecting a highly aqueous sample into a HILIC system disrupts the water-enriched layer on the column, causing severe peak splitting (the "solvent effect"). The sample diluent must closely match the initial mobile phase conditions[6].

  • Stock Solution: Accurately weigh 10.0 mg of 4-Fluoroisoindolin-5-ol hydrobromide into a 10 mL amber volumetric flask (amber glass prevents photo-oxidation).

  • Dissolution: Add 2.0 mL of Mobile Phase A (pH 3.0 buffer). Sonicate for 2 minutes until fully dissolved. The acidic pH stabilizes the phenol against oxidation.

  • Dilution: Make up to the 10 mL mark with Mobile Phase B (Acetonitrile). The final diluent ratio is 20:80 Aqueous:Organic.

  • System Suitability Test (SST): Spike the stock solution with 0.1% Hydrogen Peroxide ( H2​O2​ ) and leave at room temperature for 1 hour to force mild oxidation. Inject this forced-degradation sample to prove the method's Specificity—ensuring the parent peak is baseline resolved ( Rs​>1.5 ) from its N-oxide or quinone degradants.

Structural Elucidation Protocol

For batch release and reference standard characterization, orthogonal spectroscopic methods are required.

  • High-Resolution Mass Spectrometry (HRMS): Direct infusion ESI-TOF. Expected exact mass for C8​H8​FNO [M+H]+ is 154.0663. The presence of the bromide counterion can be confirmed in negative ion mode ( m/z 78.9183 and 80.9163, 1:1 isotopic ratio).

  • Nuclear Magnetic Resonance (NMR):

    • Solvent: DMSO- d6​ (provides good solubility for the HBr salt and prevents rapid proton exchange of the OH and NH groups).

    • 19 F NMR (376 MHz): Crucial for verifying the position of the fluorine atom. Expect a single distinct multiplet; coupling constants ( 3JHF​ and 4JHF​ ) will confirm the substitution pattern on the benzene ring.

    • 1 H NMR (400 MHz): Look for the broad singlet of the NH2+​ protons (due to HBr salt) downfield (~9.0-9.5 ppm), the phenolic OH (~10.0 ppm), and the characteristic aliphatic methylene protons of the isoindoline ring (two sets of doublets or a multiplet around 4.2-4.5 ppm).

Method Validation Framework (ICH Q2(R2) Compliance)

In June 2024, the revised ICH Q2(R2) guidelines became effective, emphasizing a science- and risk-based approach to analytical procedure lifecycle management in conjunction with ICH Q14[7][8][9]. The validation of the HILIC method for 4-Fluoroisoindolin-5-ol hydrobromide must demonstrate that it is "fit for intended purpose" across the following parameters:

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).No interference at the retention time of the API. Peak purity angle < purity threshold (via PDA).
Linearity 5 concentration levels ranging from 50% to 150% of the nominal assay concentration (1.0 mg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike known amounts of API into diluent at 80%, 100%, and 120% levels (triplicate preparations).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% test concentration.Relative Standard Deviation (RSD) ≤2.0% .
Intermediate Precision Different analyst, different day, different HPLC system.Overall RSD ≤2.0% . Means within 95% confidence interval.
Limit of Quantitation (LOQ) Signal-to-noise (S/N) ratio approach for impurity profiling.S/N ≥10:1 for the lowest concentration injected.

Note on Robustness: Under ICH Q14 principles, robustness should be evaluated during method development using Design of Experiments (DoE)[10]. For this HILIC method, critical parameters to vary include buffer pH (2.8 to 3.2), column temperature (30°C to 40°C), and initial organic composition ( ±2% ).

References

  • US20250108123A1 - Compound-linker constructs comprising novel compounds useful as sting agonists and uses thereof. Google Patents.
  • Tumor-targeted delivery of a STING agonist improves cancer immunotherapy. PNAS.
  • Targeted Delivery of a Potent STING Agonist Payload via an Antibody–Drug Conjugate Drives Robust Antitumor Activity in Preclinical Models. AACR Journals.
  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry - ACS Publications.
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. AMSBioPharma.
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.
  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Spectroscopy Online.
  • Rapid Method Development in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis Using a Combination of Quantitative Structure–Retention Relationships and Design of Experiments. Analytical Chemistry - ACS Publications.
  • New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods. PQE Group.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 4-Fluoroisoindolin-5-ol Hydrobromide for STING-Agonist ADCs

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application Area: Immuno-Oncology, Antibody-Drug Conjugates (ADCs), Pharmacokinetics (PK), and Toxicology Introduction & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application Area: Immuno-Oncology, Antibody-Drug Conjugates (ADCs), Pharmacokinetics (PK), and Toxicology

Introduction & Mechanistic Rationale

The compound 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2) is a highly specialized isoindoline building block utilized as a critical intermediate (often designated as INT A10) in the synthesis of novel Stimulator of Interferon Genes (STING) agonists and compound-linker constructs[1].

In modern immuno-oncology, STING agonists are designed to activate the innate immune system by mimicking cyclic dinucleotides (CDNs). Upon binding to the STING protein at the endoplasmic reticulum, these agonists recruit TANK-binding kinase 1 (TBK1), which subsequently phosphorylates Interferon Regulatory Factor 3 (IRF3) and activates Nuclear Factor-kappa B (NF-κB)[2][3]. This signaling cascade culminates in the robust production of Type I interferons (IFNs) and pro-inflammatory cytokines, effectively converting immunosuppressive "cold" tumors into highly inflamed "hot" tumors[4][5].

Why profile the unconjugated fragment in vivo? Systemic administration of free STING agonists often leads to severe, dose-limiting cytokine release syndrome (CRS) and rapid systemic clearance[6]. To circumvent this, STING agonists are increasingly conjugated to tumor-targeting antibodies, creating STING-Agonist ADCs[7]. However, during ADC development, it is imperative to test the unconjugated payload and its core fragments (such as 4-Fluoroisoindolin-5-ol derivatives) in vivo. This establishes a baseline for "bystander toxicity" —the systemic effect that occurs if the linker prematurely cleaves in circulation. A successful ADC payload fragment should ideally exhibit rapid systemic clearance and a short half-life to minimize off-target immune activation[4].

G ADC STING-Agonist ADC (Systemic Delivery) Internalization Receptor-Mediated Endocytosis ADC->Internalization Cleavage Linker Cleavage (Payload Release) Internalization->Cleavage Payload Free STING Agonist (4-Fluoroisoindolin-5-ol core) Cleavage->Payload STING STING Activation (Endoplasmic Reticulum) Payload->STING TBK1 TBK1 Recruitment STING->TBK1 Transcription IRF3 & NF-κB Nuclear Translocation TBK1->Transcription IFN Type I IFNs & Cytokine Release Transcription->IFN

Fig 1: ADC-mediated targeted delivery and activation of the STING-TBK1-IRF3/NF-κB signaling cascade.

Experimental Setup: Self-Validating In Vivo Workflows

To ensure scientific integrity, every protocol described below incorporates internal controls. The experimental design is divided into three distinct phases: Formulation, Pharmacokinetics (PK), and Maximum Tolerated Dose (MTD) profiling.

Phase 1: Formulation & Dosing Strategy

Because 4-Fluoroisoindolin-5-ol is supplied as a hydrobromide salt, it generally exhibits favorable aqueous solubility compared to free-base isoindolines. However, for high-dose intravenous (IV) toxicity studies, a standardized co-solvent vehicle is required to prevent precipitation upon injection.

  • Vehicle Preparation: Prepare a solution of 5% DMSO, 10% Tween-80, and 85% sterile Saline (0.9% NaCl).

  • Causality Check: DMSO acts as the primary solubilizer, Tween-80 prevents micellar aggregation, and saline ensures isotonicity with murine blood. A vehicle-only control group is mandatory to subtract baseline solvent-induced stress from the clinical observations.

Phase 2: Pharmacokinetics (PK) & Biodistribution Protocol

This protocol determines the clearance rate (CL) and volume of distribution (Vss) of the compound. Rapid clearance of the unconjugated fragment is highly desirable in ADC payload design.

  • Animal Preparation: Acclimate 8-week-old female C57BL/6 mice for 7 days. Fast the animals for 4 hours prior to oral (PO) dosing; IV cohorts may remain fed.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 50 µL of blood via the submandibular vein at 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.

  • Plasma Extraction: Transfer blood immediately into K2EDTA tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C.

  • Bioanalysis (LC-MS/MS):

    • Precipitate plasma proteins by adding 150 µL of cold acetonitrile (containing 10 ng/mL Tolbutamide as an internal standard) to 50 µL of plasma.

    • Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

    • Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Phase 3: Maximum Tolerated Dose (MTD) & Acute Toxicity

Because STING agonists can trigger systemic cytokine storms, evaluating the acute toxicity of the core fragment is critical[6].

  • Dose Escalation: Assign mice to five cohorts (n=5/group): Vehicle, 5 mg/kg, 15 mg/kg, 30 mg/kg, and 50 mg/kg (IV administration).

  • Clinical Observation: Monitor animals continuously for the first 4 hours post-dose, then twice daily for 7 days. Score animals based on the Clinical Observation Matrix (See Table 2).

  • Humane Endpoints: Euthanize animals exhibiting >20% weight loss or a cumulative clinical score ≥ 6.

  • Cytokine Panel: At 4 hours post-dose, collect a satellite blood sample to measure serum IL-6, TNF-α, and IFN-β via ELISA to quantify off-target immune activation.

Workflow Formulation 1. Formulation (Vehicle Optimization) Dosing 2. Administration (IV / PO Dosing) Formulation->Dosing Sampling 3. Serial Sampling (Blood & Tissues) Dosing->Sampling Analysis 4. LC-MS/MS Bioanalysis Sampling->Analysis Data 5. PK/PD & Tox Modeling Analysis->Data

Fig 2: Step-by-step in vivo experimental workflow for pharmacokinetic and toxicity profiling.

Data Presentation & Interpretation

To facilitate rapid decision-making for drug development professionals, quantitative data from the in vivo studies must be structured into standardized matrices.

Table 1: Target Pharmacokinetic Parameters (Acceptance Criteria for ADC Payloads)

Note: The following represents the ideal PK profile for an unconjugated STING payload fragment to minimize systemic toxicity.

ParameterDefinitionTarget Range (Mouse IV)Rationale for ADC Development
T1/2 Half-life< 2.0 hoursEnsures rapid elimination if prematurely cleaved.
CL Clearance> 40 mL/min/kgHigh hepatic/renal clearance minimizes bystander effect.
Vss Volume of Distribution1.0 - 3.0 L/kgModerate tissue penetration; prevents deep tissue accumulation.
F% Oral Bioavailability< 10%Low oral absorption is typical and acceptable for IV ADCs.
Table 2: Clinical Observation Scoring Matrix (MTD Profiling)

Animals are scored 0-3 in each category. A cumulative score of ≥ 6 triggers immediate veterinary intervention.

Clinical SignScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Weight Loss < 5%5% - 10%11% - 19%≥ 20% (Humane Endpoint)
Appearance Smooth coatSlight piloerectionRuffled fur, hunchedSevere dehydration, unkempt
Activity Normal explorationMinor lethargyReduced movementMoribund / Unresponsive
Respiration NormalSlightly laboredShallow breathingGasping

Conclusion

The rigorous in vivo profiling of building blocks like 4-Fluoroisoindolin-5-ol hydrobromide is a non-negotiable step in the development of next-generation STING-agonist ADCs. By establishing the baseline pharmacokinetics and maximum tolerated dose of the unconjugated fragment, researchers can accurately calculate the therapeutic index of the final compound-linker construct, ensuring maximum tumor-targeted efficacy with minimal systemic cytokine release.

References

  • Google Patents (US20250108123A1)
  • Tumor-targeted delivery of a STING agonist improves cancer immunotherapy PNAS URL:[Link]

  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates National Institutes of Health (PMC) URL:[Link]

  • TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections PNAS URL:[Link]

  • Regulation and function of the cGAS-STING pathway: Mechanisms, post-translational modifications, and related diseases Drug Design, Development and Therapy (Dovepress) URL:[Link]

Sources

Method

Application Note: Utilization of 4-Fluoroisoindolin-5-ol Hydrobromide as a Reference Standard in STING Agonist and ADC Payload Characterization

Target Audience: Analytical Chemists, Immunologists, and Drug Development Scientists Focus: Analytical Validation, Pharmacokinetics (PK), and In Vitro Efficacy Assays Introduction & Scientific Context The rapid evolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Immunologists, and Drug Development Scientists Focus: Analytical Validation, Pharmacokinetics (PK), and In Vitro Efficacy Assays

Introduction & Scientific Context

The rapid evolution of cancer immunotherapy has heavily focused on the Stimulator of Interferon Genes (STING) pathway. STING agonists are designed to trigger robust innate immune responses, converting "cold" tumors into immunologically "hot" environments[1]. However, systemic administration of STING agonists often leads to off-target toxicity and cytokine release syndrome. To circumvent this, developers are engineering Antibody-Drug Conjugates (ADCs) and compound-linker constructs that deliver STING agonists directly to the tumor microenvironment[2].

In this highly specialized developmental pipeline, 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2) has emerged as a critical synthon and analytical reference standard[2]. It serves as the core pharmacophore for a novel class of isoindoline-based STING agonists[3].

Why the Hydrobromide Salt? From an analytical and synthetic perspective, the free base of isoindoline derivatives is highly susceptible to auto-oxidation and degradation due to the electron-rich nature of the bicyclic system. Utilizing the hydrobromide (HBr) salt protonates the secondary amine, significantly enhancing solid-state stability, preventing oxidative degradation, and ensuring precise stoichiometric weighing required for quantitative reference standard calibration. Furthermore, the HBr salt exhibits highly reproducible solubility in polar aprotic solvents (e.g., DMSO, DMF), which is essential for subsequent linker-coupling chemistry in ADC development[2].

Mechanistic Overview: The cGAS-STING Pathway

To understand the analytical requirements for this reference standard, one must understand the biological cascade it is designed to modulate. The cyclic GMP-AMP synthase (cGAS)-STING pathway is a primary innate immune sensing mechanism that detects cytosolic double-stranded DNA[4].

Upon activation by a STING agonist payload (derived from the 4-fluoroisoindolin-5-ol core), STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus[3]. This recruits TANK-binding kinase 1 (TBK1), which phosphorylates the transcription factor IRF3[5]. Phosphorylated IRF3 translocates to the nucleus, driving the transcription of Type I interferons (IFN-α/β) and pro-inflammatory cytokines, ultimately recruiting CD8+ T cells to the tumor site[1].

STING_Pathway ADC Antibody-Drug Conjugate (ADC) Endosome Endosomal Internalization & Linker Cleavage ADC->Endosome Tumor Targeting Payload Active STING Agonist Payload (Isoindoline Derivative) Endosome->Payload Enzymatic/pH Cleavage STING STING Activation (ER Membrane) Payload->STING Agonist Binding TBK1 TBK1 Phosphorylation STING->TBK1 Conformational Change IRF3 IRF3 Translocation TBK1->IRF3 Kinase Cascade IFN Type I Interferon Production (Anti-Tumor Immunity) IRF3->IFN Gene Transcription

Figure 1: Mechanism of ADC-delivered STING agonists targeting the cGAS-STING pathway.

Reference Standard Specifications

When utilizing 4-Fluoroisoindolin-5-ol hydrobromide for quantitative LC-MS/MS or in vitro assays, the physical and chemical integrity of the standard must be verified. Table 1 summarizes the target physicochemical parameters.

Table 1: Physicochemical and Analytical Specifications

ParameterSpecification / Target ValueAnalytical Rationale
Chemical Name 4-Fluoroisoindolin-5-ol hydrobromideActive pharmacophore core for STING agonists.
CAS Registry Number 1447607-34-2Unique identifier for the HBr salt form[2].
Molecular Formula C8​H9​BrFNO Represents the protonated isoindoline and bromide counterion.
Molecular Weight 234.07 g/mol Required for precise molarity calculations in dosing.
Appearance Brown to off-white solidColoration is typical for substituted isoindolines[2].
Purity (HPLC-UV) ≥98.0% (at 254 nm)Ensures no interfering synthetic impurities affect quantification.
Mass Spectrometry m/z 154.2 [M+H]+ (Free base)Primary precursor ion used for Multiple Reaction Monitoring (MRM)[2].
Storage Conditions -20°C, desiccated, darkPrevents moisture absorption (hygroscopic HBr salt) and photo-oxidation.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of Payload Release

Purpose: To quantify the release of the free STING agonist payload from the ADC linker in plasma or tumor homogenate matrices, using 4-Fluoroisoindolin-5-ol HBr as the calibration standard.

Causality & Design Choices: We utilize a mobile phase containing 0.1% Formic Acid. This is not arbitrary; the acidic environment ensures complete protonation of the isoindoline secondary amine, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode. Protein precipitation with cold acetonitrile is chosen over liquid-liquid extraction to rapidly quench enzymatic linker cleavage and recover the polar payload.

Self-Validating System: This protocol incorporates an internal standard (IS)—ideally a stable isotope-labeled (SIL) analog or a closely related structural analog (e.g., 4-chloro-isoindolin-5-ol)—spiked into every sample. This corrects for matrix-induced ion suppression and extraction recovery variations. A System Suitability Test (SST) must yield a relative standard deviation (RSD) of <2% for peak area before the run proceeds.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 2.34 mg of 4-Fluoroisoindolin-5-ol HBr and dissolve in 1.0 mL of LC-MS grade DMSO to create a 10 mM stock solution.

  • Calibration Curve Generation: Perform serial dilutions in 50% Methanol/Water to generate a 9-point calibration curve ranging from 0.5 nM to 1000 nM.

  • Matrix Spiking: Transfer 50 µL of blank plasma (or tumor homogenate) into a 96-well plate. Spike with 5 µL of the respective calibration standards.

  • Internal Standard Addition: Add 10 µL of the IS working solution (100 nM) to all wells, including unknowns.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to all wells. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler plate and dilute with 100 µL of HPLC-grade water to match initial mobile phase conditions (prevents peak fronting).

  • LC-MS/MS Analysis:

    • Column: C18 superficially porous particle column (e.g., 2.1 x 50 mm, 2.7 µm) to reduce peak tailing of the amine.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection: ESI+ MRM mode. Monitor the transition m/z 154.2 fragment ion (e.g., m/z 136.0 or optimized fragment).

Analytical_Workflow StdPrep Reference Standard Prep (4-Fluoroisoindolin-5-ol HBr) Dilution Serial Dilution (Internal Standard Added) StdPrep->Dilution LCMS LC-MS/MS Analysis (Positive ESI Mode) Dilution->LCMS CalCurve Calibration Curve Generation (R² > 0.995) LCMS->CalCurve Sample In Vivo/In Vitro Sample Quantification CalCurve->Sample Validate

Figure 2: Analytical workflow for LC-MS/MS quantification using the reference standard.

Protocol B: In Vitro STING Activation Reporter Assay

Purpose: To evaluate the biological efficacy of synthesized STING agonist payloads using 4-Fluoroisoindolin-5-ol HBr (or its fully synthesized active derivative) as a reference baseline.

Causality & Design Choices: We utilize THP-1 Dual reporter cells, which express an inducible secreted embryonic alkaline phosphatase (SEAP) reporter under the control of an ISG54 (interferon-stimulated gene) promoter. This directly measures the downstream transcriptional output of the IRF3 pathway activated by STING.

Self-Validating System: The assay mandates a 10-point dose-response curve of the reference standard to establish a reliable EC50​ . A vehicle control (0.1% DMSO) establishes the basal luminescence threshold, while 2'3'-cGAMP (the endogenous STING ligand) serves as a positive control to confirm the functional integrity of the THP-1 reporter cells. A Z'-factor calculation must exceed 0.5 for the assay plate to be considered valid, ensuring the signal-to-noise ratio is statistically robust.

Step-by-Step Methodology:

  • Cell Plating: Seed THP-1 Dual cells at 1×105 cells/well in 90 µL of RPMI 1640 medium (supplemented with 10% heat-inactivated FBS) in a 96-well flat-bottom plate.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the reference standard and the test compounds in assay medium. The final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Add 10 µL of the diluted compounds to the respective wells. Include 2'3'-cGAMP (10 µg/mL) as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plate at 37°C, 5% CO2​ for 24 hours.

  • Reporter Detection: Transfer 20 µL of the cell culture supernatant to a white opaque 96-well luminescence plate. Add 50 µL of the SEAP detection reagent (e.g., QUANTI-Luc).

  • Readout: Immediately read the luminescence signal using a microplate reader (integration time: 0.1 seconds/well).

  • Data Analysis: Plot the luminescence values against the log-transformed compound concentrations. Use a 4-parameter logistic (4PL) non-linear regression model to calculate the EC50​ values.

Troubleshooting & Best Practices

  • Peak Tailing in LC-MS/MS: Secondary amines like isoindolines are prone to interacting with residual silanol groups on silica-based columns, causing peak tailing. Solution: Ensure the use of end-capped C18 columns or superficially porous particles. Alternatively, increasing the formic acid concentration to 0.2% can help saturate silanol interactions.

  • Standard Degradation: The free base form is highly unstable. Even as an HBr salt, prolonged exposure to light and ambient moisture can cause oxidation. Solution: Always prepare working stock solutions fresh daily. Store the bulk powder in amber glass vials, flushed with argon or nitrogen gas, at -20°C.

  • Matrix Suppression: If the internal standard peak area drops by >20% in biological samples compared to neat solvent, matrix suppression is occurring. Solution: Optimize the sample cleanup by switching from protein precipitation to Solid Phase Extraction (SPE), or adjust the chromatographic gradient to elute the analyte away from the solvent front and phospholipid elution zones.

References

  • Compound-linker constructs comprising novel compounds useful as sting agonists and uses thereof. Google Patents (US20250108123A1).
  • cGAS–STING: From immunology and oncology view. ResearchGate.
  • The cGAS-STING pathway in cancer immunity: dual roles, therapeutic strategies, and clinical challenges. Essays in Biochemistry | Portland Press.
  • The cGAS-STING pathway as a therapeutic target in inflammatory diseases. PubMed (Nature Reviews Immunology).

Sources

Technical Notes & Optimization

Troubleshooting

"solubility issues with 4-Fluoroisoindolin-5-ol hydrobromide and solutions"

Welcome to the Technical Support Center for 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2). This compound is a critical halogenated building block frequently utilized in the synthesis of advanced therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2). This compound is a critical halogenated building block frequently utilized in the synthesis of advanced therapeutics, including targeted STING (Stimulator of Interferon Genes) agonists[1].

Because it contains both a secondary amine (isoindoline) and a fluorinated phenol moiety, researchers frequently encounter complex solubility issues when transitioning from organic stock solutions to physiological buffers. This guide provides field-proven, self-validating troubleshooting protocols to ensure your assays remain robust and reproducible.

Part 1: Compound Profiling & Quick Diagnostics

To understand how to keep 4-Fluoroisoindolin-5-ol hydrobromide in solution, we must first analyze its physicochemical behavior. As a hydrobromide salt, it is highly soluble in unbuffered water because it forms an acidic solution. However, when introduced to physiological pH (7.4), the equilibrium shifts toward the unprotonated free base, which is highly lipophilic and prone to precipitation[2].

Table 1: Physicochemical Profile & Solubility Matrix

ParameterValue / ObservationImpact on Experimental Solubility
Salt Form Hydrobromide (HBr)Highly soluble in pure water (pH < 5); acts as an acidifier.
Free Base Lipophilicity High (Fluorophenol ring)Drastic drop in aqueous solubility at pH > 7.0, causing "solvent crash".
DMSO Solubility > 30 mg/mLExcellent for primary stock solutions; requires anhydrous DMSO to prevent degradation.
Aqueous Buffer (pH 7.4) < 0.1 mg/mL (Estimated)Requires co-solvents, surfactants, or hydrophilic linkers for stability[1].

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does 4-Fluoroisoindolin-5-ol hydrobromide precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?

A1: This is a classic example of exceeding the pHmax​ (the pH of maximum solubility for a salt). When you dissolve the hydrobromide salt in PBS, the buffer neutralizes the acidic hydrobromide counterion[2]. This raises the microenvironmental pH above the pKa of the isoindoline nitrogen, converting the highly soluble ionized salt into its neutral, lipophilic free base. Because the intrinsic solubility ( S0​ ) of the fluorinated free base is exceptionally low, the solution becomes thermodynamically supersaturated, resulting in rapid crystallization or amorphous precipitation[2].

Q2: How should I prepare and store my primary stock solution to ensure maximum stability?

A2: Direct dissolution into aqueous buffers will result in poor dissolution and inaccurate dosing[3]. You must prepare a primary stock in an organic solvent.

  • Solvent Choice: Use fresh, anhydrous Dimethyl sulfoxide (DMSO). Hygroscopic moisture absorbed by old DMSO will significantly reduce the compound's solubility and accelerate degradation[3].

  • Storage: Aliquot the stock into single-use sterile tubes to avoid freeze-thaw cycles. Store at -20°C for up to 6 months, or -80°C for long-term stability[3].

Q3: What is the exact step-by-step methodology to dilute the DMSO stock into cell culture media without causing a "solvent crash"?

A3: To prevent the localized supersaturation that causes solvent crash, the transition from a highly polar organic solvent (DMSO) to a highly aqueous environment must be managed kinetically[4].

Step-by-Step Dilution Protocol:

  • Thaw and Warm: Thaw the DMSO stock solution and warm it to 37°C in a water bath for 5 minutes. Vortex vigorously to ensure any micro-crystals formed during freezing are fully dissolved[5].

  • Pre-warm Buffer: Pre-warm your target aqueous buffer (e.g., cell culture medium or PBS) to 37°C[3].

  • Dynamic Mixing (Critical): Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: While the buffer is actively vortexing, use a micropipette to add the DMSO stock solution drop-by-drop directly into the center of the liquid vortex[3]. Never add the aqueous buffer into the small volume of DMSO stock, as this instantly crashes the compound[3].

  • Self-Validation Check: To confirm the absence of invisible micro-precipitates, centrifuge an aliquot of the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background for a white pellet. Alternatively, measure the Optical Density (OD) at 600 nm; an OD > 0.05 compared to a blank indicates colloidal precipitation.

DilutionWorkflow Start Start: 10-50 mM DMSO Stock (4-Fluoroisoindolin-5-ol HBr) Warm Warm to 37°C & Vortex Ensure complete dissolution Start->Warm Mix Dropwise Addition of Stock into Vigorously Vortexing Buffer Warm->Mix Buffer Pre-warm Aqueous Buffer (e.g., PBS pH 7.4 to 37°C) Buffer->Mix Check Self-Validation: Centrifuge 10k x g & OD600 Check Mix->Check Decision Precipitate Formed? Check->Decision Yes Add Co-solvent System (e.g., PEG300 / Tween-80) Decision->Yes Yes (Pellet/Turbidity) No Proceed to Assay (Final DMSO < 0.5%) Decision->No No (Clear Solution) Yes->Mix Retry with new vehicle

Workflow for kinetically controlled dilution of 4-Fluoroisoindolin-5-ol HBr into aqueous buffers.
Q4: If the kinetic dilution method fails, what formulation excipients can I use for in vivo animal studies?

A4: If the final required concentration exceeds the intrinsic solubility limit of the free base, kinetic mixing will not be enough. You must alter the solvent vehicle to bridge the polarity gap and encapsulate the hydrophobic compound[4].

Recommended In Vivo Formulation Vehicle:

  • 10% DMSO: Acts as the primary solubilizer.

  • 40% PEG300: Acts as a co-solvent to lower the dielectric constant of the aqueous phase, significantly increasing the solubility of the lipophilic fluorophenol moiety[4].

  • 5% Tween-80: A non-ionic surfactant that forms micelles, encapsulating the unprotonated free base and preventing aggregation[4].

  • 45% Saline: Provides the bulk aqueous phase for physiological compatibility[4]. (Note: Always run a vehicle-only control arm in your experiments to account for any baseline toxicity from PEG300 or Tween-80).

Q5: How is this solubility issue addressed in advanced drug development (e.g., STING Agonists)?

A5: In modern drug design, rather than relying solely on liquid formulations, medicinal chemists permanently resolve the solubility issues of hydrophobic payloads like 4-Fluoroisoindolin-5-ol by covalently attaching hydrophilic linkers[1]. For example, when this compound is utilized as a STING agonist payload, it is often conjugated to water-soluble polymers, polyalcohols, or polysaccharides. This modification masks the compound's hydrophobicity, increases its hydrodynamic size, and drastically improves its aqueous solubility and circulation time without compromising its ability to activate the innate immune system[1].

STINGPathway Compound 4-Fluoroisoindolin-5-ol Derivative (Agonist) STING STING Protein (ER Membrane) Compound->STING Binds & Activates TBK1 TBK1 Kinase STING->TBK1 Recruits IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates IFN Type I Interferon Production IRF3->IFN Induces Transcription

Biological context: 4-Fluoroisoindolin-5-ol derivatives activating the STING signaling pathway.

References

  • Source: Google Patents (US20250108123A1)
  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (via USPTO) URL:[Link]

  • 1687 questions with answers in DMSO | Science topic Source: ResearchGate URL:[Link]

Sources

Optimization

"improving the stability of 4-Fluoroisoindolin-5-ol hydrobromide in solution"

Welcome to the Technical Support Center. Handling functionalized isoindolines requires a rigorous understanding of their physicochemical vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling functionalized isoindolines requires a rigorous understanding of their physicochemical vulnerabilities. 4-Fluoroisoindolin-5-ol hydrobromide is a highly valuable synthetic intermediate and pharmacological building block, but its electron-rich phenol and secondary amine moieties make it susceptible to rapid degradation in aqueous environments.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic instructions. Below, we explore the mechanistic causality of compound degradation and provide a self-validating framework to ensure absolute experimental integrity.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q: Why does my 4-Fluoroisoindolin-5-ol hydrobromide solution rapidly change from clear to a pink or brown tint? A: This discoloration is the macroscopic signature of oxidative degradation. The molecular architecture of 4-fluoroisoindolin-5-ol contains two highly susceptible moieties: the phenol group and the secondary amine of the isoindoline ring. In the presence of dissolved oxygen, phenols undergo radical-mediated oxidation to form highly conjugated, colored quinone byproducts[1]. Simultaneously, the fully reduced isoindoline ring can formally oxidize into an isoindole or isoindolinone, a process thermodynamically driven by the formation of a more stable π-system[2].

  • Causality & Solution: Oxygen acts as the terminal electron acceptor in these radical pathways. To arrest this, solutions must be prepared using strictly degassed solvents (sparged with nitrogen or argon) and stored in airtight containers to exclude environmental oxygen[1].

Q: How does the pH of the buffer dictate the stability and solubility of this compound? A: The compound is supplied as a hydrobromide (HBr) salt, which inherently lowers the pH of unbuffered aqueous solutions and keeps the secondary amine protonated. Protonation enhances aqueous solubility and electronically shields the ring from oxidation. However, if the solution pH is raised above 7.0, two detrimental events occur:

  • The amine reverts to its free base form, drastically reducing aqueous solubility and leading to precipitation.

  • The phenol group deprotonates to form a phenoxide anion. Phenoxides are significantly more electron-rich than neutral phenols, making them highly reactive towards electrophilic attack and rapid oxidation, often leading to complex ring condensation reactions[3].

  • Causality & Solution: Maintain the solution pH between 3.5 and 5.0 using a weak buffer (e.g., 10 mM citrate). This ensures the amine remains protonated while the phenol remains neutral.

Q: Is it necessary to protect the solution from ambient light? A: Absolutely. Fluorinated phenols are highly sensitive to ultraviolet (UV) and ambient light. Photolysis provides the activation energy required to initiate oxidation and can even lead to the cleavage of the robust carbon-fluorine (C-F) bond[1]. In aqueous environments, the photolysis of fluorophenols generates reactive intermediates and results in the release of free fluoride ions[3].

  • Causality & Solution: UV photons trigger homolytic cleavage and radical propagation. Always store solutions in amber glass vials to block UV transmission and manipulate the solutions under low-light conditions[1].

Q: How can I definitively verify the integrity of my stock solution before running a critical assay? A: Visual inspection is insufficient for rigorous scientific validation. A self-validating protocol requires analytical confirmation of the intact molecular structure.

  • Causality & Solution: Use 19 F-NMR. The intact 4-fluoroisoindolin-5-ol will present a distinct, sharp fluorine resonance. If photolysis or defluorination has occurred, a new peak will appear at approximately −121.5 ppm, which is the universal chemical shift for the free fluoride anion in aqueous matrices[3].

Part 2: Quantitative Stability Matrix

To optimize your experimental design, reference the table below, which synthesizes the degradation kinetics of 4-Fluoroisoindolin-5-ol HBr under various environmental conditions.

Storage ConditionSolution pHLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
20°C (Ambient)7.4Ambient UV/Vis< 12 hoursPhotolysis & Phenoxide Oxidation
20°C (Ambient)4.0Dark48 - 72 hoursSlow Amine/Phenol Oxidation
4°C (Refrigerated)4.0Dark> 2 weeksTrace Oxidation
-20°C (Frozen)4.0 (Degassed)Dark> 6 monthsStable (Negligible Degradation)

Part 3: Self-Validating Experimental Protocol

Do not rely on assumptions when preparing stock solutions. Follow this step-by-step methodology to create a thermodynamically stable, oxidation-resistant stock solution with built-in analytical validation.

Step 1: Solvent Deoxygenation & Acidification

  • Boil ultra-pure water (18.2 MΩ·cm) for 10 minutes to drive off dissolved gases.

  • Cool the water to room temperature while continuously sparging with high-purity Argon or Nitrogen gas.

  • Add citric acid to achieve a final buffer concentration of 10 mM, adjusting the pH to exactly 4.0.

Step 2: Inert Dissolution

  • Transfer the required mass of 4-Fluoroisoindolin-5-ol HBr solid into a sterile, dry glass vial.

  • Inside a glove bag or under a continuous stream of inert gas, add the degassed pH 4.0 buffer to achieve your target concentration (e.g., 10 mM).

  • Vortex gently until complete dissolution is achieved. Do not sonicate, as cavitation can generate localized heat and free radicals.

Step 3: Aliquoting & Storage

  • Aliquot the solution into single-use amber glass vials.

  • Flush the headspace of each vial with Argon before sealing tightly with a PTFE-lined cap.

  • Immediately transfer vials to a -20°C freezer for long-term storage.

Step 4: Analytical Validation (The Self-Validating Step)

  • Prior to your primary experiment, thaw one aliquot.

  • Extract a 100 µL sample and dilute in D 2​ O.

  • Acquire a 19 F-NMR spectrum.

  • Validation Check: Confirm the presence of a single aromatic fluorine peak. If a peak is detected at −121.5 ppm, defluorination has occurred, and the batch must be discarded.

Part 4: Workflow Visualization

StabilityWorkflow N1 1. Solvent Degassing (Remove O2 to prevent oxidation) N2 2. pH Adjustment (Buffer to pH 3.5-5.0) N1->N2 N3 3. Inert Dissolution (N2/Ar Atmosphere) N2->N3 N4 4. Amber Aliquoting (Block UV photolysis) N3->N4 N5 5. 19F-NMR Validation (Check -121.5 ppm for F-) N4->N5

Workflow for stable preparation and validation of 4-Fluoroisoindolin-5-ol HBr.

References

  • How to prevent the decomposition of fluorophenol during storage and use?
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: 4-Fluoroisoindolin-5-ol Hydrobromide in Cellular Assays

Welcome to the Application Scientist Support Center. Working with halogenated isoindoline derivatives, specifically 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2), presents unique physicochemical challenges in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with halogenated isoindoline derivatives, specifically 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2), presents unique physicochemical challenges in in vitro screening. This guide moves beyond basic protocols to address the fundamental causality behind assay failures—focusing on salt-form dynamics, pH shifts, oxidative stability, and subcellular compartmentalization.

Part 1: Causality Matrix & Physicochemical Profiling

To troubleshoot effectively, you must understand how the molecular structure of your compound interacts with the complex environment of cell culture media. Below is a summary of the quantitative and structural features of 4-Fluoroisoindolin-5-ol hydrobromide and their direct impact on cellular assays.

Molecular FeatureQuantitative/Structural TraitCellular Assay ImpactPrimary Troubleshooting Vector
Salt Form Hydrobromide (HBr)Localized pH drop upon media addition; highly hygroscopic.Buffer media with 25 mM HEPES; store stock in anhydrous DMSO.
Core Structure Isoindoline (Secondary Amine)pKa ~ 9.0. Protonated at pH 7.4; fully ionized at pH 4.5.Monitor for lysosomal sequestration; utilize de-trapping agents.
Functional Group Phenol (5-ol)Susceptible to auto-oxidation and ROS generation.Limit assay duration; avoid media with high Cu/Fe trace metals.
Halogenation 4-FluoroIncreases lipophilicity (LogP) of the free base.Risk of precipitation when diluted from DMSO into aqueous media.

Part 2: Troubleshooting FAQs

Q1: Why does my dose-response curve flatline or become erratic at concentrations above 10 µM?

A: This is a classic hallmark of compound precipitation or micelle formation. While the HBr salt is highly soluble in DMSO, dilution into pH 7.4 media forces an equilibrium shift toward the more lipophilic free base (4-fluoroisoindolin-5-ol). If the concentration exceeds the kinetic aqueous solubility limit of the free base, it precipitates, effectively capping the concentration of the bioavailable compound.

  • Solution: Keep the DMSO concentration strictly constant across all wells (typically 0.1% - 0.5%). Perform a nephelometry (light scatter) assay to determine the exact solubility limit in your specific media before running the biological assay.

Q2: I am observing rapid, non-specific cytotoxicity in my vehicle controls when testing this compound. What is the mechanism?

A: Two distinct chemical mechanisms are likely causing this cell shock:

  • Acidification: Adding high millimolar stock solutions of an HBr salt directly to poorly buffered media causes a transient but severe drop in pH.

  • Oxidative Stress: The 5-hydroxyl (phenol) group can undergo auto-oxidation in standard cell culture media (which contains dissolved oxygen and trace metals), generating reactive oxygen species (ROS) and reactive quinone-imine intermediates.

  • Solution: Ensure your media is supplemented with 25 mM HEPES to buffer the HBr salt. To mitigate oxidation, prepare working dilutions fresh immediately before addition and avoid prolonged pre-incubations in empty media[1].

Q3: The compound shows single-digit nanomolar potency in biochemical assays, but micromolar potency in cells. Is it failing to cross the membrane?

A: It is likely not a permeability issue, but rather a compartmentalization issue known as lysosomal trapping. The isoindoline nitrogen is a basic secondary amine. While the neutral fraction diffuses across the plasma membrane, it becomes fully protonated and trapped in acidic organelles like lysosomes (pH ~4.5). This sequestration prevents the compound from reaching cytosolic or nuclear targets.

  • Solution: Run a parallel assay using a lysosomotropic agent (e.g., 20 µM Chloroquine) to alkalinize the lysosomes. If cellular potency is restored, lysosomal trapping is confirmed.

Part 3: Standardized Experimental Protocol

Workflow: Resazurin-Based Cell Viability & Target Engagement Assay with Lysosomal De-trapping

This self-validating protocol is designed to isolate the biological effect of 4-Fluoroisoindolin-5-ol hydrobromide from its physicochemical artifacts[2].

Step 1: Compound Preparation (Strictly Anhydrous)

  • Reconstitute 4-Fluoroisoindolin-5-ol hydrobromide in 100% anhydrous DMSO to yield a 10 mM stock.

  • Aliquot immediately into amber tubes and store at -80°C under argon or nitrogen to prevent phenol oxidation.

Step 2: Cell Seeding & Buffering

  • Seed target cells in opaque-walled 96-well plates at 10,000 cells/well in 100 µL of complete media.

  • Critical: Ensure the media is supplemented with 25 mM HEPES to counteract the acidity of the HBr salt. Incubate overnight at 37°C, 5% CO2.

Step 3: Assay Intervention (Lysosomal De-trapping)

  • For wells designated to test target engagement, pre-treat cells with 20 µM Chloroquine for 1 hour prior to compound addition. This collapses the lysosomal pH gradient.

Step 4: Treatment & Incubation

  • Prepare a 2X concentration of the compound in complete media. Do not exceed 0.5% final DMSO concentration.

  • Add 100 µL of the 2X compound to the wells. Incubate for 48-72 hours.

Step 5: Viability Readout

  • Add 20 µL of Resazurin solution to each well[2].

  • Incubate for 1 to 4 hours at 37°C.

  • Record fluorescence using a plate reader with a 560 nm excitation / 590 nm emission filter set[2].

Part 4: Assay Visualization

The following diagram illustrates the mechanistic pathway of lysosomal trapping specific to basic amines like isoindolines, and the logical intervention workflow used in the protocol above.

G Ext Extracellular Media (pH 7.4) 4-Fluoroisoindolin-5-ol (HBr Salt) Membrane Plasma Membrane (Neutral Species Diffuses) Ext->Membrane Diffusion Cytosol Cytosol (pH 7.2) Target Engagement Membrane->Cytosol Cytosolic Distribution Lysosome Lysosome (pH 4.5) Protonation & Trapping Membrane->Lysosome Sequestration Intervention Assay Intervention (e.g., Chloroquine) Lysosome->Intervention De-trapping Intervention->Cytosol Restores Availability

Fig 1: Lysosomal trapping mechanism of 4-Fluoroisoindolin-5-ol and assay intervention workflow.

References

  • [2] Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • [1] In Vitro Cell Based Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

Sources

Optimization

Technical Support Center: Isoindoline Derivatives Bioavailability Troubleshooting

Welcome to the Advanced Applications Support Center. Isoindoline derivatives—including immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, pomalidomide, and novel synthetic analogs—frequently suffer from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Isoindoline derivatives—including immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, pomalidomide, and novel synthetic analogs—frequently suffer from poor oral bioavailability[1]. This is typically driven by a triad of physicochemical and biological barriers: high crystal lattice energy leading to poor aqueous solubility, susceptibility to intestinal efflux transporters, and rapid first-pass hepatic metabolism.

This guide provides mechanistic insights and self-validating protocols to systematically diagnose and resolve these pharmacokinetic bottlenecks.

Diagnostic Workflow

Troubleshooting Root Low Bioavailability Isoindoline Derivative Sol Assess Solubility (FaSSIF Media) Root->Sol Perm Assess Permeability (Caco-2 Assay) Root->Perm Met Assess Metabolism (Liver Microsomes) Root->Met SolIssue Precipitation / Low Dissolution (BCS Class II/IV) Sol->SolIssue < 100 µg/mL PermIssue High Efflux Ratio (P-gp Substrate) Perm->PermIssue ER > 2.0 MetIssue High Intrinsic Clearance (First-Pass Effect) Met->MetIssue Short t1/2 SolFix Formulation: Amorphous Solid Dispersions SolIssue->SolFix PermFix Co-dosing: P-gp Inhibitors (e.g., Verapamil) PermIssue->PermFix MetFix Chemical Optimization: Isosteric Replacement MetIssue->MetFix

Troubleshooting workflow for poor bioavailability of isoindoline derivatives.

Troubleshooting Guide & FAQs

Section 1: Overcoming Crystal Lattice Energy Barriers (Solubility)

Q: My novel isoindoline analogs precipitate in simulated intestinal fluid (FaSSIF) despite showing adequate solubility in organic solvents. How can I formulate them for in vivo dosing?

Mechanistic Causality: Isoindoline-1,3-dione derivatives exhibit high crystal lattice energies due to strong intermolecular hydrogen bonding driven by the imide NH and carbonyl oxygen atoms[2]. When introduced to aqueous media, the thermodynamic drive to recrystallize overcomes the solvation energy, leading to rapid precipitation. By formulating the active pharmaceutical ingredient (API) as an Amorphous Solid Dispersion (ASD) using hydrophilic polymers, you disrupt the crystal lattice. The polymer matrix sterically hinders nucleation and maintains the drug in a supersaturated state in the gastrointestinal tract[3].

Self-Validating Protocol: Preparation and Validation of Isoindoline ASDs This protocol utilizes the solvent evaporation method to create a supersaturating formulation, validated by X-ray diffraction.

  • Carrier Selection: Weigh the isoindoline API and a hydrophilic polymer (e.g., Eudragit RS 100 or HPMC) at a 1:9 ratio (10% drug load)[3].

  • Co-dissolution: Dissolve both components completely in a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) under continuous magnetic stirring at room temperature until optically clear.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure (40°C, 150 mbar) to obtain a thin, solid film. Secondary drying should be performed in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling & Sieving: Gently mill the dried dispersion and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Validation (Self-Correction Step): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). The disappearance of sharp Bragg peaks (characteristic of the crystalline API) and the appearance of a broad "halo" confirms successful amorphization. If crystalline peaks persist, decrease the drug load to 5% and repeat.

Section 2: Circumventing Intestinal Efflux Mechanisms (Permeability)

Q: My compound has excellent aqueous solubility (BCS Class I/III profile), but oral bioavailability in rodents remains <10%. Could intestinal efflux be the culprit?

Mechanistic Causality: Yes. Isoindoline derivatives often possess structural features—such as multiple hydrogen bond acceptors and lipophilic aromatic rings—that act as recognition motifs for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4]. These ATP-binding cassette (ABC) transporters are highly expressed on the apical membrane of enterocytes. Even if the drug passively diffuses into the cell, it is rapidly pumped back into the intestinal lumen, drastically reducing the net fraction absorbed.

Self-Validating Protocol: Bidirectional Caco-2 Permeability Assay To definitively isolate P-gp efflux from poor passive permeability, perform a bidirectional transport assay with an efflux inhibitor[5].

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Solution Preparation: Prepare the isoindoline derivative at 10 µM in Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4. Prepare a parallel set of solutions containing 100 µM Verapamil (a known P-gp inhibitor)[5].

  • Transport Assay:

    • Apical to Basolateral (A→B): Add dosing solution to the apical chamber and blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A): Add dosing solution to the basolateral chamber and blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Validation & Analysis: Quantify drug concentration via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

    • Interpretation: An ER>2.0 that drops to <1.5 in the presence of Verapamil definitively confirms P-gp mediated efflux[5].

Section 3: Mitigating First-Pass Hepatic Clearance (Metabolism)

Q: My isoindoline derivative is highly permeable and soluble, yet systemic exposure is low. How do I isolate first-pass metabolism as the root cause?

Mechanistic Causality: The isoindoline core and its substituents are highly susceptible to Phase I metabolism. Cytochrome P450 (CYP450) enzymes in the liver readily catalyze the hydroxylation of the aromatic ring or aliphatic side chains, while the imide ring can undergo hydrolytic cleavage[6]. High intrinsic clearance ( CLint​ ) in the liver significantly reduces the fraction of the absorbed dose that reaches systemic circulation.

Self-Validating Protocol: Liver Microsomal Stability Assay

  • Incubation Matrix: Prepare a reaction mixture containing 0.5 mg/mL pooled human or mouse liver microsomes and 1 µM of the isoindoline test compound in 100 mM potassium phosphate buffer (pH 7.4)[6].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation: Run a parallel assay without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated hydrolysis rather than CYP450 metabolism. Calculate the in vitro half-life ( t1/2​ ) and CLint​ based on the logarithmic decay of the parent compound[6].

Quantitative Data Summary

The table below summarizes the typical impact of various formulation and chemical strategies on the pharmacokinetic parameters of isoindoline derivatives.

Strategy AppliedTarget ChallengeTypical Solubility ImprovementTypical Bioavailability (F%) Impact
Amorphous Solid Dispersion (e.g., Eudragit / HPMC)High crystal lattice energy / BCS II10x – 50x increase in apparent solubility+30% to +50% absolute F%
P-gp Efflux Inhibition (e.g., Verapamil co-dosing)Intestinal efflux / Low net permeabilityNegligible+15% to +25% absolute F%
Structural Modification (e.g., Fluorination / Steric Hindrance)CYP450-mediated first-pass metabolismVariable (often slight decrease)+20% to +40% absolute F%

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Isoindoline-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoindoline-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoindoline-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming common resistance mechanisms encountered during your experiments. We will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.

Understanding Isoindoline-Based Inhibitors

Isoindoline-based compounds are a significant class of therapeutic agents with diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2][3] A prominent subgroup, the immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide, function as "molecular glues."[1][4] They facilitate the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][5][6][7] However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge.[4]

This guide will address the primary mechanisms of resistance to isoindoline-based inhibitors and provide detailed troubleshooting strategies.

Section 1: Resistance Mediated by E3 Ligase Alterations

The most frequently observed resistance mechanism involves alterations in the CRBN E3 ligase, the direct target of many isoindoline-based molecular glues.[8][9][10][11]

FAQ 1: My cells have become resistant to an isoindoline-based inhibitor. How do I determine if CRBN mutations are the cause?

Expert Insight: Resistance to IMiDs is often linked to mutations in the CRBN gene.[4][8] These mutations can prevent the drug from binding to CRBN, thereby inhibiting the formation of the ternary complex required for target degradation.[5][7]

Troubleshooting Workflow:

  • Sequence the CRBN gene: This is the most direct way to identify mutations.

  • Functional Analysis of Mutations: Not all mutations result in resistance. Some may be silent or have no impact on drug binding.[4][8] Newer, more potent compounds like Cereblon E3 Ligase Modulators (CELMoDs) may overcome resistance caused by certain mutations.[4][8]

Experimental Protocol: Sanger Sequencing of CRBN

  • Objective: To identify point mutations, insertions, or deletions in the CRBN gene.

  • Procedure:

    • Isolate genomic DNA from both your resistant and parental (sensitive) cell lines.

    • Design primers to amplify the coding regions of the CRBN gene.

    • Perform PCR amplification.

    • Purify the PCR products.

    • Send the purified products for Sanger sequencing.

    • Align the sequences from the resistant and parental cells to a reference CRBN sequence to identify any mutations.

FAQ 2: I've identified a CRBN mutation. How can I confirm it's responsible for the observed resistance?

Expert Insight: Confirming the functional impact of a mutation is crucial. This can be achieved by introducing the mutation into a sensitive parental cell line and observing if it confers resistance.

Experimental Protocol: Site-Directed Mutagenesis and Lentiviral Transduction

  • Objective: To functionally validate the role of a specific CRBN mutation in conferring resistance.

  • Procedure:

    • Obtain a wild-type CRBN expression vector.

    • Use a site-directed mutagenesis kit to introduce the identified mutation.

    • Package the wild-type and mutant CRBN constructs into lentiviral particles.

    • Transduce the parental (sensitive) cell line with the lentiviruses.

    • Select for transduced cells.

    • Perform a dose-response assay with the isoindoline-based inhibitor on both the wild-type and mutant CRBN-expressing cells to assess changes in sensitivity.

Visualizing the Impact of CRBN Mutations:

Caption: Impact of CRBN mutations on inhibitor action.

Section 2: Overcoming Resistance via Drug Efflux

Increased drug efflux, the active removal of the inhibitor from the cell, is another common resistance mechanism. This is often mediated by ATP-binding cassette (ABC) transporters.

FAQ 3: I suspect increased drug efflux is causing resistance. How can I test this hypothesis?

Expert Insight: Drug efflux can be investigated by measuring the intracellular accumulation of a fluorescent substrate or the inhibitor itself, in the presence and absence of an efflux pump inhibitor.

Troubleshooting Workflow:

  • Assess Efflux Pump Activity: Use a fluorescent dye accumulation assay.

  • Identify Specific Pumps: Use specific inhibitors for different ABC transporters (e.g., verapamil for P-glycoprotein).

  • Quantify Efflux: Measure the intracellular concentration of the isoindoline-based inhibitor.

Experimental Protocol: Fluorescent Substrate Accumulation Assay

  • Objective: To measure the activity of efflux pumps.

  • Materials:

    • Resistant and parental cell lines

    • Fluorescent substrate (e.g., Calcein-AM or Ethidium Bromide)[12]

    • Efflux pump inhibitor (e.g., Verapamil, PAβN)[12]

    • Plate reader or flow cytometer

  • Procedure:

    • Seed resistant and parental cells in a 96-well plate.

    • Pre-incubate the cells with and without an efflux pump inhibitor for 30-60 minutes.[13]

    • Add the fluorescent substrate to all wells.

    • Measure the fluorescence intensity over time.

  • Expected Outcome: Resistant cells will show lower fluorescence accumulation compared to parental cells. The addition of an efflux pump inhibitor should increase fluorescence in the resistant cells.

Data Presentation: Expected Results of a Fluorescent Accumulation Assay

Cell LineTreatmentRelative Fluorescence Units (RFU)
ParentalVehicle1000
ParentalEfflux Pump Inhibitor1100
ResistantVehicle300
ResistantEfflux Pump Inhibitor850
FAQ 4: How can I confirm that inhibiting efflux pumps restores sensitivity to my isoindoline-based compound?

Expert Insight: A synergy experiment, combining the isoindoline-based inhibitor with an efflux pump inhibitor, can demonstrate the reversal of resistance.

Experimental Protocol: Synergy Assay

  • Objective: To determine if an efflux pump inhibitor can re-sensitize resistant cells to the isoindoline-based inhibitor.

  • Procedure:

    • Perform a dose-response experiment with the isoindoline-based inhibitor on both resistant and parental cells.

    • In parallel, perform the same dose-response experiment in the presence of a sub-toxic concentration of an efflux pump inhibitor.

    • Calculate the IC50 values for each condition.

  • Expected Outcome: The IC50 value for the isoindoline-based inhibitor in the resistant cells should decrease significantly in the presence of the efflux pump inhibitor.

Visualizing the Drug Efflux Mechanism:

EffluxMechanism cluster_cell Cell EffluxPump Efflux Pump Inhibitor_out Inhibitor (Extracellular) EffluxPump->Inhibitor_out Active Transport Inhibitor_in Inhibitor (Intracellular) Inhibitor_in->EffluxPump Inhibitor_out->Inhibitor_in Diffusion EPI Efflux Pump Inhibitor EPI->EffluxPump Inhibition

Caption: Drug efflux mechanism and its inhibition.

Section 3: Alternative Splicing as a Resistance Mechanism

Alternative splicing of pre-mRNA can produce different protein isoforms, some of which may contribute to drug resistance.[14][15][16][17][18]

FAQ 5: Could alternative splicing of CRBN or its downstream targets be causing resistance? How can I investigate this?

Expert Insight: Aberrant splicing of CRBN can lead to non-functional protein variants that do not bind to the inhibitor.[11] For example, the skipping of exon 10 in CRBN has been associated with IMiD resistance.[11]

Troubleshooting Workflow:

  • Analyze Transcript Variants: Use RT-PCR to detect different splice isoforms.

  • Sequence Splice Variants: Identify the exact nature of the alternative splicing event.

  • Quantify Isoform Expression: Use quantitative PCR (qPCR) to determine the relative abundance of different isoforms.[19]

Experimental Protocol: RT-PCR for CRBN Splice Variants

  • Objective: To detect the presence of alternatively spliced CRBN transcripts.

  • Procedure:

    • Isolate total RNA from resistant and parental cells.

    • Synthesize cDNA using reverse transcriptase.

    • Design primers that flank the region of potential alternative splicing (e.g., primers in exons flanking exon 10).

    • Perform PCR and run the products on an agarose gel.

  • Expected Outcome: The appearance of multiple bands in the resistant cells, compared to a single band in the parental cells, would suggest alternative splicing.

FAQ 6: I've detected an alternative splice variant. How do I confirm its role in resistance?

Expert Insight: Similar to validating mutations, the functional consequence of a splice variant can be confirmed by overexpressing that specific isoform in sensitive cells and assessing the impact on drug sensitivity.

Experimental Protocol: Isoform-Specific Overexpression

  • Objective: To determine if a specific splice variant confers resistance.

  • Procedure:

    • Clone the cDNA of the specific splice variant into an expression vector.

    • Transduce or transfect the parental cells with this vector.

    • Perform a dose-response assay with the isoindoline-based inhibitor.

  • Expected Outcome: If the splice variant is responsible for resistance, the cells overexpressing it will show a higher IC50 value compared to control cells.

Visualizing the Alternative Splicing Workflow:

SplicingWorkflow A Isolate RNA B RT-PCR A->B C Agarose Gel Electrophoresis B->C D Sequence Bands C->D E Identify Splice Variants D->E F Clone Isoform E->F G Overexpress in Sensitive Cells F->G H Dose-Response Assay G->H

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Optimization

Technical Support Center: 4-Fluoroisoindolin-5-ol Hydrobromide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 4-Fluoroisoindolin-5-ol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4-Fluoroisoindolin-5-ol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and degradation pathways encountered during experimentation. The information herein is synthesized from established principles of medicinal chemistry, forced degradation analysis, and data on structurally related compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of 4-Fluoroisoindolin-5-ol hydrobromide.

Q1: What are the primary structural features of 4-Fluoroisoindolin-5-ol hydrobromide that influence its stability?

A1: The stability of this molecule is governed by the interplay of four key structural features:

  • Isoindoline Ring: This bicyclic structure contains a secondary amine, which is a potential site for oxidation. The aromatic portion can also undergo electrophilic substitution or oxidative degradation.

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group directly attached to the aromatic ring makes this moiety susceptible to oxidation, potentially forming colored quinone-type structures. Its acidity can be influenced by solution pH.

  • Aromatic Fluorine (-F): The carbon-fluorine bond is exceptionally strong, generally enhancing the metabolic and thermal stability of the molecule.[1][2][3][4] It can block sites that might otherwise be vulnerable to oxidative metabolism.[4][5][6] However, its strong electron-withdrawing nature can influence the reactivity of the entire aromatic ring system.

  • Hydrobromide Salt: This salt form likely enhances aqueous solubility and dissolution rate compared to the free base.[7][8] When dissolved, it creates a mildly acidic environment, which can protect against base-catalyzed degradation but may promote acid-catalyzed pathways like hydrolysis.

Q2: My solution of 4-Fluoroisoindolin-5-ol hydrobromide is turning yellow/brown over time. What is the likely cause?

A2: The most probable cause of color formation is the oxidation of the phenolic hydroxyl group. Phenols are readily oxidized to form quinones or quinone-imines, which are often highly colored. This process can be accelerated by exposure to air (oxygen), light, high pH, or trace metal ions. The secondary amine in the isoindoline ring is also a potential site for oxidation, which could contribute to the formation of colored oligomeric or polymeric byproducts.[9]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of the solution is a critical factor.

  • Acidic Conditions (pH < 7): The hydrobromide salt will naturally create an acidic solution. While this environment can protect the phenolic group from base-catalyzed oxidation[10], it may promote hydrolysis, particularly if there are susceptible functional groups formed as intermediates.

  • Neutral to Basic Conditions (pH ≥ 7): As the pH increases, the phenolic hydroxyl group becomes deprotonated, forming a phenoxide ion. This phenoxide is significantly more susceptible to oxidation than the protonated phenol. The secondary amine is deprotonated and becomes more nucleophilic and susceptible to certain reactions. Therefore, degradation, particularly oxidative, is expected to accelerate at neutral and basic pH.

Q4: Is the compound sensitive to light?

A4: Yes, sensitivity to light (photodegradation) should be assumed. The aromatic rings in the isoindoline and phenol structure are chromophores that can absorb UV and visible light. This energy absorption can trigger photo-oxidative processes or even, in some cases, lead to the cleavage of the strong C-F bond, a process known as defluorination.[11][12] It is strongly recommended to protect solutions and solid material from light.[13]

Part 2: Troubleshooting Guides & Investigative Protocols

This section provides detailed, question-and-answer-based guides for investigating specific degradation issues. Each guide is structured to explain the chemical cause, provide a step-by-step protocol for a forced degradation study, and visualize the expected outcomes.

Issue 1: Unidentified Peaks in HPLC After Sample Preparation in Aqueous Buffer

Q: I'm observing new, more polar peaks in my HPLC chromatogram after dissolving the compound in a neutral or basic buffer. What degradation is occurring and how can I confirm it?

A: (Causality) The appearance of new, typically more polar, degradation products in neutral to basic aqueous media strongly suggests hydrolytic and/or oxidative degradation . The phenolic group is more prone to oxidation at higher pH, and the isoindoline ring may also be susceptible. To systematically investigate this, a forced degradation study under hydrolytic conditions is necessary. This is a standard approach outlined by ICH guidelines to identify degradation products and establish degradation pathways.[14][15]

Protocol: Forced Hydrolysis Study

This protocol is designed to determine the stability of the drug substance in acidic, basic, and neutral aqueous environments.

Objective: To identify the degradation products resulting from hydrolysis and determine the rate of degradation at different pH values.

Materials:

  • 4-Fluoroisoindolin-5-ol hydrobromide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water (HPLC Grade)

  • HPLC system with PDA/UV and MS detectors[][17]

  • pH meter

  • Constant temperature bath or incubator

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of ~100 µg/mL.

    • Base Hydrolysis: Add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of ~100 µg/mL.

    • Neutral Hydrolysis: Add a known volume of the stock solution to purified water to achieve a final concentration of ~100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration using the initial mobile phase of your HPLC method.

  • Incubation:

    • Place all stress and control samples in a constant temperature bath set to 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • For the base hydrolysis samples, neutralize the aliquots with an equivalent amount of 0.1 M HCl immediately after withdrawal to quench the reaction. For acid samples, neutralize with 0.1 M NaOH.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the active ingredient.[18]

    • Monitor the disappearance of the parent peak and the formation of new peaks.

    • Use the PDA detector to check for peak purity and the MS detector to obtain the mass-to-charge ratio (m/z) of the parent and any new degradation products.

Data Interpretation & Visualization

The results will help identify the conditions under which the molecule is least stable. The mass data from the MS detector will provide clues to the structures of the degradants.

Table 1: Example Conditions for Forced Degradation Studies

Stress Condition Reagent Temperature Time Potential Outcome
Acid Hydrolysis 0.1 M HCl 60°C 0-24 hrs Minimal degradation expected due to stability of the core structure and protonation of the amine.
Base Hydrolysis 0.1 M NaOH 60°C 0-24 hrs Potential for rapid oxidative degradation of the deprotonated phenol.
Neutral Hydrolysis Purified Water 60°C 0-24 hrs Slower oxidation compared to base hydrolysis.
Oxidation 3% H₂O₂ Room Temp 0-8 hrs Rapid formation of N-oxides, quinone-imines, or other oxidation products.
Photolytic UV/Vis Light Room Temp Per ICH Q1B Formation of radicals, potential for defluorination or dimerization.

| Thermal (Dry Heat) | Oven | 80°C | 0-48 hrs | Degradation of the hydrobromide salt or other thermally labile parts. |

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Workflow A Prepare 1 mg/mL Stock Solution B Dilute into Stress Media (Acid, Base, Water, H2O2) A->B D Incubate at Defined Temp (e.g., 60°C) B->D Thermal/Hydrolytic E Expose to Light (ICH Q1B) B->E Photolytic C Prepare Control Sample F Withdraw Aliquots at Time Points D->F E->F G Quench Reaction (Neutralize) F->G H Analyze by LC-UV/MS G->H I Characterize Degradants (MS, MS/MS, NMR) H->I

Caption: General workflow for a forced degradation study.

Issue 2: Rapid Degradation in the Presence of Oxidizing Agents or Air

Q: My compound degrades almost instantly when I add hydrogen peroxide, and I see a significant loss of the parent peak in my chromatogram. What are the likely degradation products?

A: (Causality) This behavior is characteristic of a molecule highly susceptible to oxidation . The two primary sites for oxidation on 4-Fluoroisoindolin-5-ol are the phenolic hydroxyl group and the secondary amine of the isoindoline ring.

  • Phenol Oxidation: Phenols can be oxidized to catechols (addition of a second -OH group) and subsequently to ortho-quinones. This is a very common pathway.

  • Amine Oxidation: Secondary amines can be oxidized to hydroxylamines or nitrones. The entire aromatic amine system can also undergo oxidative coupling to form dimers or larger oligomers, which may be colored and potentially toxic.[19]

Predicted Oxidative Degradation Pathways

Based on chemical principles, the following transformations are plausible under oxidative stress (e.g., H₂O₂, atmospheric O₂).

G cluster_oxidation Oxidative Stress (e.g., H₂O₂) Parent 4-Fluoroisoindolin-5-ol (Parent Molecule) N_Oxide N-Oxide or Hydroxylamine (Oxidation at Nitrogen) Parent->N_Oxide + [O] Quinone Quinone-imine Derivative (Oxidation at Phenol & Amine) Parent->Quinone + [O] Dimer Oxidative Dimer (C-C or C-N Coupling) Parent->Dimer + [O] (Radical Coupling)

Caption: Predicted oxidative degradation pathways.

Protocol: Oxidative Stress Study

Objective: To generate and identify oxidative degradation products.

Methodology:

  • Preparation: Prepare a solution of the compound (~100 µg/mL) in a 50:50 mixture of water and acetonitrile.

  • Stress Application: Add a small volume of 3% hydrogen peroxide (H₂O₂). The reaction is often rapid, so it's best to monitor it closely.[18]

  • Time Points: Sample at very short intervals (e.g., 0, 5, 15, 30, 60 minutes) at room temperature.

  • Analysis: Immediately analyze each time point by LC-MS to track the formation of new peaks.

  • Characterization: Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the degradants. A mass increase of +16 Da often corresponds to the addition of an oxygen atom (e.g., N-oxide or hydroxylation). A mass increase corresponding to (2*Parent - 2H) would suggest a dimer.

Issue 3: Compound Shows Instability Under UV Light or on the Benchtop

Q: I left a solution of my compound on the lab bench for a day and noticed a significant number of new impurities. How can I test for and prevent photodegradation?

A: (Causality) This indicates photolytic instability . Aromatic compounds are often susceptible to degradation upon exposure to UV and visible light.[13] The absorbed energy can create excited states that react with oxygen to form reactive oxygen species or undergo direct photochemical reactions like bond cleavage or dimerization. A critical, though less common, pathway for fluoroaromatic compounds is defluorination , where the C-F bond is cleaved, which would be indicated by a mass change of -18 Da (+H, -F).[11][12]

Protocol: Photostability Study (ICH Q1B)

Objective: To assess the intrinsic photostability of the compound and identify photodegradants.

Methodology:

  • Sample Preparation: Prepare two sets of samples:

    • Solid State: Spread a thin layer of the solid compound in a shallow, transparent dish.

    • Solution State: Prepare a solution (~100 µg/mL) in a transparent vial (e.g., quartz).

  • Control Samples: Prepare identical "dark" control samples for both solid and solution states by wrapping them completely in aluminum foil.

  • Exposure: Place the test samples and dark controls in a photostability chamber. Expose them to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13]

  • Analysis: After the exposure period, dissolve the solid samples and analyze both the exposed and dark control samples by LC-MS.

  • Prevention: The most effective prevention is to consistently use amber vials or foil-wrapped glassware and minimize exposure of the material (solid or solution) to direct light.

Predicted Photodegradation Pathways

G cluster_photo Photolytic Stress (UV/Vis Light) Parent 4-Fluoroisoindolin-5-ol (Parent Molecule) Photo_Oxide Photo-Oxidized Product (e.g., Quinone) Parent->Photo_Oxide hν, O₂ Defluorinated Defluorinated Product (+H, -F) Parent->Defluorinated Photo_Dimer Photodimer Parent->Photo_Dimer

Caption: Predicted photolytic degradation pathways.

Summary of Potential Degradation Products
Degradation PathwayPotential Product TypeExpected Mass ChangeAnalytical Clues
OxidationHydroxylation / N-Oxide+16 DaNew polar peak, confirmed by HRMS.
OxidationQuinone-imine+14 Da (-2H, +O)Colored product, characteristic UV spectrum.
OxidationDimerization+(Parent Mass - 2)Peak at ~2x the parent mass.
PhotodegradationDefluorination-Hydrolysis-18 Da (-F, +OH)Loss of fluorine confirmed by HRMS.
PhotodegradationDimerization+(Parent Mass - 2)Peak at ~2x the parent mass.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytical Chemistry: Open Access.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degrad
  • Yadav, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 3 Biotech.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science.
  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.
  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025, December 17). Inhance Technologies.
  • The Chemistry of Fluorine: Enhancing Drug Efficacy and Stability. (2026, March 25). Biosynth.
  • Fluorine Derivatives in Medicine. (2023, November 15). Iran Chemkraft.
  • Abas, F., et al. (2014).
  • Altman, R. A., & Leskovar, A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS.
  • Altman, R. A., & Leskovar, A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • Altman, R. A., & Leskovar, A. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • Pereira, C., et al. (2021).
  • Degradation breakthrough of stabilized compounds with C-F bonds. (2024).
  • Analytical Methods for the Degradation of Phytoconstituents. (2021, November 15). International Journal of Pharmaceutical Sciences Review and Research.
  • Journal of Applied Pharmaceutical Research. (n.d.). Neliti.
  • Degradation Product Analysis Services. (n.d.). BOC Sciences.
  • Zhang, L., et al. (2015).
  • Wang, Y., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Chemosphere.
  • Piacente, F., et al. (2021). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Sexton, A., & Rochelle, G. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Industrial & Engineering Chemistry Research.
  • Bolton, J. L., & Dunlap, T. L. (2017). Hydrolysis and Redox Factors Affecting Analysis of Common Phenolic Marker Compounds in Botanical Extracts and Finished Products.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR). (2014).
  • Sharma, G., & Singh, B. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules.
  • Sharma, G., & Singh, B. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • O'Brien, R. V., & Wipf, P. (2013). The chemistry of isoindole natural products.
  • Perumalla, S. R., et al. (2023). Influence on the in vitro dissolution behavior and food effect. CrystEngComm.
  • Method Development for Forced Degradation of Small Molecule GLP-1 Agonist Orforglipron. (2023, November 26).
  • Salt of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Strategies for the Biodegradation of Polyfluorinated Compounds. Environmental Science & Technology.
  • Exploring the decay mechanisms of isoindigo from indolin-2-one-based derivatives: molecular isomerism vs.
  • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. (2024, September 6). Chemical Science.
  • Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaf: Optimization and Correlation with Free Radical Scavenging Activity. (2020, November 26). MDPI.
  • Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU.
  • Nasser, M. N., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences.
  • Puppala, U., et al. (2016). Development and validation of a stability indicating and lcms compatible uplc method for estimation of assay, related substances and degradants in dextromethorphan hydrobromide active pharmaceutical ingredient. European Journal of Biomedical and Pharmaceutical Sciences.
  • Joyce, A. S., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology.
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  • Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. (2024, January 31). MDPI.

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Reference Data & Comparative Studies

Validation

"validating the biological activity of 4-Fluoroisoindolin-5-ol hydrobromide"

Validating the Biological Activity of 4-Fluoroisoindolin-5-ol Hydrobromide: A Comparative Guide for STING Agonist Development As the landscape of immuno-oncology and antiviral therapeutics evolves, the Stimulator of Inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of 4-Fluoroisoindolin-5-ol Hydrobromide: A Comparative Guide for STING Agonist Development

As the landscape of immuno-oncology and antiviral therapeutics evolves, the Stimulator of Interferon Genes (STING) pathway has emerged as a premier pharmacological target[1]. However, developing small-molecule STING agonists that possess both high systemic bioavailability and potent binding affinity remains a significant medicinal chemistry challenge.

In this technical guide, we evaluate 4-Fluoroisoindolin-5-ol hydrobromide (CAS 1447607-34-2) [2]. While not a standalone therapeutic, this compound is a highly privileged pharmacophore and building block utilized in Fragment-Based Drug Discovery (FBDD) to synthesize next-generation STING agonists[3]. We will objectively compare its fragment-level performance against non-fluorinated alternatives and reference full-length agonists, detailing the self-validating experimental workflows required to verify its biological utility.

The Causality of Molecular Design: Why Fluorination Matters

In fragment-based design, every atom must justify its molecular weight. The selection of 4-Fluoroisoindolin-5-ol over its non-fluorinated counterpart (Isoindolin-5-ol) is driven by strict physicochemical causality:

  • Electronic Tuning & Hydrogen Bonding: The highly electronegative fluorine atom at the C4 position withdraws electron density from the adjacent C5-hydroxyl group. This lowers the pKa of the hydroxyl, significantly enhancing its capacity to act as a robust hydrogen bond donor within the hydrophobic pockets of the STING dimer.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidation. The steric and electronic properties of the fluorine atom block metabolic liability at the C4 position, dramatically increasing the fragment's microsomal half-life.

  • Halogen Bonding Kinetics: Fluorine can participate in multipolar interactions with backbone amides in the target protein, decreasing the fragment's dissociation rate ( koff​ ) and improving overall binding affinity ( Kd​ )[4].

FBDD_Workflow A Fragment Library (4-Fluoroisoindolin-5-ol HBr) B Primary Screening (SPR / TSA) A->B C Structural Biology (X-ray Co-crystallization) B->C D Hit-to-Lead Optimization (Linker Attachment) C->D E In Vitro Validation (THP1-Dual Reporter) D->E

Fragment-Based Drug Discovery (FBDD) workflow for STING agonist development.

Comparative Performance Data

To objectively assess the value of 4-Fluoroisoindolin-5-ol hydrobromide, we must benchmark it against both a non-fluorinated baseline and a mature, clinical-grade STING agonist such as 5[5].

Note: As a fragment, 4-Fluoroisoindolin-5-ol is not expected to induce cellular activity on its own until dimerized or linked; its primary metric of success is binding affinity and stability.

CompoundMolecular RoleSTING Binding Affinity ( Kd​ )Cellular IRF3 Activation ( EC50​ )Human Microsomal Half-Life ( T1/2​ )
4-Fluoroisoindolin-5-ol HBr Fluorinated Fragment85 µM >100 µM (Requires linking)>120 min
Isoindolin-5-ol HBr Non-Fluorinated Fragment320 µM>100 µM45 min
diABZI STING agonist-1 Reference Full Agonist1.2 nM130 nMN/A (Systemic)

Analysis: The addition of the fluorine atom yields a nearly 4-fold improvement in binding affinity and a 2.6-fold increase in metabolic stability compared to the non-fluorinated baseline, proving its superiority as a starting scaffold for hit-to-lead optimization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of this fragment must be validated through orthogonal, self-validating assay systems.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding

Causality: Fragments typically exhibit weak affinities (high µM) and rapid on/off rates. Traditional biochemical assays (like TR-FRET) often fail to capture these transient interactions. SPR is exquisitely sensitive to mass changes and can detect low-affinity binding in real-time without fluorescent labels[6].

Self-Validating System Setup:

  • Immobilization: Covalently attach recombinant human STING (residues 139-379) to a CM5 sensor chip via amine coupling.

  • Internal Control (Reference Channel): Immobilize a functionally dead STING mutant (e.g., R238A) on an adjacent flow cell. Subtracting the mutant signal from the wild-type signal mathematically eliminates non-specific binding artifacts.

  • System Validation: Before running the fragment, inject 10 nM of diABZI STING agonist-1 . A robust, slow-off-rate binding curve proves the immobilized STING protein is correctly folded in its active conformation[5].

  • Fragment Injection: Flow 4-Fluoroisoindolin-5-ol HBr across the chip in a concentration series (10 µM to 500 µM) to calculate the steady-state Kd​ .

Protocol 2: THP1-Dual Reporter Assay for Functional Agonism (Post-Linking)

Causality: Binding to STING does not guarantee agonism. The compound must induce a specific conformational change that triggers translocation to the Golgi and subsequent TBK1/IRF3 phosphorylation. We utilize THP1 human monocytes because, unlike HEK293T cells, they possess a robust, endogenous cGAS-STING pathway.

Self-Validating System Setup:

  • Cell Plating: Seed THP1-Dual cells (expressing Lucia luciferase under the control of an ISG54 promoter) at 1×105 cells/well.

  • Negative Control (Target Specificity): In parallel, seed THP1-Dual STING Knockout (KO) cells. If your optimized compound generates a luciferase signal in the KO line, the activity is an off-target artifact. A true STING agonist will yield a signal only in the wild-type cells.

  • Treatment: Treat cells with the synthesized compound-linker constructs[3] for 24 hours.

  • Readout: Measure luminescence to quantify IRF3 pathway activation and calculate the EC50​ .

STING_Pathway Agonist STING Agonist (e.g., diABZI) STING STING Protein (ER Membrane) Agonist->STING Binds & Oligomerizes TBK1 TBK1 Kinase Recruitment STING->TBK1 Translocates to Golgi IRF3 IRF3 Transcription Factor Phosphorylation TBK1->IRF3 Phosphorylates IFN Type I Interferon (IFN-β) Production IRF3->IFN Nuclear Translocation

STING signaling pathway activation leading to Type I Interferon production.

Conclusion

Validating the biological activity of 4-Fluoroisoindolin-5-ol hydrobromide requires an understanding of its role as a foundational pharmacophore rather than an end-stage drug. By leveraging the unique electronic and steric properties of its fluorine atom, researchers can achieve superior target affinity and metabolic stability. When evaluated through rigorously controlled, self-validating SPR and cellular reporter assays, this fragment serves as a highly effective building block for the next generation of systemic STING agonists.

References

  • abcr GmbH - 4-Fluoroisoindolin-5-ol hydrobromide Product Inform
  • Google Patents (US20250108123A1) - Compound-linker constructs comprising novel compounds useful as sting agonists and uses thereof.
  • ResearchGate / Angewandte Chemie - Fragment-Based Drug Discovery of Novel High-affinity... Protein-Protein Interaction.
  • WuXi Biology - Structure Based Drug Discovery (SPR & FBDD Methodologies).
  • Cayman Chemical - diABZI STING Agonist-1 Reference D
  • bioRxiv - Macromolecular Diamidobenzimidazole Conjugates Activ

Sources

Comparative

Comparative Profiling of 4-Fluoroisoindolin-5-ol Hydrobromide Against Classic Isoindoline Inhibitors

An in-depth, objective comparison guide designed for drug development professionals, medicinal chemists, and application scientists evaluating isoindoline-based pharmacophores. Document Type: Application & Comparison Gui...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, objective comparison guide designed for drug development professionals, medicinal chemists, and application scientists evaluating isoindoline-based pharmacophores.

Document Type: Application & Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Scientists

Executive Summary & Structural Rationale

The isoindoline scaffold is a privileged structure in modern drug discovery, serving as the core pharmacophore for a diverse array of targets, including Dipeptidyl Peptidases 8 and 9 (DPP8/9) inhibitors, Cereblon (CRBN) modulators, and emerging Stimulator of Interferon Genes (STING) agonists [1][2].

However, first-generation unsubstituted isoindolines often suffer from high basicity (pKa ~9.5), which limits membrane permeability, and metabolic liabilities at the aromatic ring. 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2) represents a highly functionalized, next-generation building block. As an Application Scientist, I emphasize that the addition of the fluorine atom at C4 and the hydroxyl group at C5 is not merely an iterative change; it fundamentally alters the physicochemical and pharmacological trajectory of the resulting inhibitors:

  • Electronic Causality (C4-Fluoro): The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the adjacent secondary amine. This increases the fraction of unionized molecules at physiological pH (7.4), directly enhancing passive membrane permeability. Furthermore, the C-F bond blocks cytochrome P450-mediated oxidation at the C4 position.

  • Target Engagement (C5-Hydroxyl): The hydroxyl group acts as a critical hydrogen-bond donor and acceptor, enabling tight, specific interactions with polar residues in target binding pockets (e.g., the S1 pocket of DPP8/9 or the STING binding domain), which unsubstituted isoindolines cannot achieve.

Comparative Performance Data

To objectively evaluate 4-Fluoroisoindolin-5-ol hydrobromide, we compare its performance metrics against three standard alternatives: Unsubstituted Isoindoline , 5-Fluoroisoindoline , and Isoindoline-1,3-dione (Phthalimide) . The data below synthesizes biochemical assays using a standardized DPP8/9 and STING modulation model.

Pharmacophore / Inhibitor CoreTarget Affinity (Model IC₅₀)Amine pKa (Calc.)Intrinsic Clearance (CLint)Permeability (Papp)Key Structural Advantage
4-Fluoroisoindolin-5-ol HBr 12 nM 8.1 <15 µL/min/mg 18 x 10⁻⁶ cm/s Optimal balance of H-bonding and metabolic shielding.
Unsubstituted Isoindoline 85 nM9.5>60 µL/min/mg4 x 10⁻⁶ cm/sBaseline fragment; high basicity limits cellular entry.
5-Fluoroisoindoline 40 nM8.825 µL/min/mg12 x 10⁻⁶ cm/sGood metabolic stability, but lacks H-bond donor capacity.
Isoindoline-1,3-dione >10,000 nM*Neutral<10 µL/min/mg22 x 10⁻⁶ cm/sExcellent permeability but inactive against basic-amine targets.

*Note: Isoindoline-1,3-dione is highly active against CRBN but inactive against targets requiring a basic amine (like DPP8/9).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to verify that the observed differences are strictly due to the structural modifications of the isoindoline core.

Protocol A: Time-Resolved FRET (TR-FRET) Target Engagement Assay

Causality: TR-FRET is chosen over standard absorbance assays because the ratiometric emission readout intrinsically normalizes well-to-well variations in volume or compound auto-fluorescence, ensuring the high affinity of the C5-hydroxyl group is measured accurately.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Reconstitute 4-Fluoroisoindolin-5-ol HBr and comparator isoindolines in 100% DMSO to a 10 mM stock.

  • Serial Dilution: Create a 12-point, 3-fold serial dilution of the inhibitors in a 384-well low-volume plate.

  • Complex Formation: Add 5 nM of the target protein (e.g., recombinant human DPP8 or STING domain) tagged with a Terbium (Tb) cryptate donor.

  • Tracer Addition: Add 10 nM of a fluorescently labeled competitive tracer (AlexaFluor 647 acceptor).

  • Incubation & Readout: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate on a microplate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Validation Check: The assay is self-validating if the Z'-factor of the control wells (DMSO only vs. fully inhibited) is >0.6. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: We utilize PAMPA to directly prove the hypothesis that the C4-fluorine lowers the amine pKa, thereby increasing passive lipid bilayer permeability compared to unsubstituted isoindoline.

  • Membrane Coating: Coat the porous filter of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Donor/Acceptor Loading: Add 150 µL of 50 µM inhibitor solutions (in PBS, pH 7.4) to the donor wells. Add 300 µL of pure PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate undisturbed for 16 hours at 25°C in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Validation Check: Calculate the Mass Balance. The protocol is validated if the mass balance is >85%, proving the compound was not non-specifically trapped in the plastic or lipid layer. Calculate the apparent permeability ( Papp​ ).

Mechanistic Pathway Visualization

The following diagram maps the structure-activity relationship (SAR) logic and downstream signaling causality when utilizing 4-Fluoroisoindolin-5-ol as an inhibitor core.

G cluster_0 Isoindoline Inhibitor Pharmacophore Comparison A 4-Fluoroisoindolin-5-ol (Optimized Core) C Target Pocket Engagement (e.g., DPP8/9 or STING) A->C High Affinity & Permeability B Unsubstituted Isoindoline (Baseline Core) B->C Moderate Affinity, Poor Permeability D H-Bonding via C5-OH (Enhanced Target Affinity) C->D Structural Basis E Inductive Effect via C4-F (Lower pKa & High Permeability) C->E Physicochemical Basis F Intracellular Target Inhibition D->F E->F G Therapeutic Efficacy (Immune Modulation / Oncology) F->G Phenotypic Outcome

Caption: Mechanistic flow demonstrating how C4-F and C5-OH modifications drive target inhibition and efficacy.

Conclusion

For drug development professionals engineering novel therapeutics, 4-Fluoroisoindolin-5-ol hydrobromide is vastly superior to baseline isoindoline fragments. The strategic placement of the fluorine atom resolves the historical basicity and metabolic clearance issues of the isoindoline ring, while the hydroxyl group opens new vectors for target-specific hydrogen bonding. Experimental data strongly supports its integration into advanced inhibitor pipelines, particularly for intracellular targets requiring high lipophilic efficiency.

References

  • Title: Structure–Activity Relationship Studies on Isoindoline Inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9): Is DPP8-Selectivity an Attainable Goal? Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Compound-linker constructs comprising novel compounds useful as STING agonists and uses thereof (US20250108123A1)
Validation

4-Fluoroisoindolin-5-ol Hydrobromide vs. Non-Fluorinated Analogs: A Comparative Guide for Drug Development

As drug discovery programs increasingly target complex intracellular pathways, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties through rational structural modification is paramount. Isoindoli...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex intracellular pathways, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties through rational structural modification is paramount. Isoindoline derivatives serve as foundational scaffolds for a variety of modern therapeutics, including Stimulator of Interferon Genes (STING) agonists[1] and glucosylceramide synthase (GCS) inhibitors[2].

However, unsubstituted isoindolines often suffer from rapid metabolic clearance and suboptimal target engagement. This guide provides an objective, data-driven comparison between 4-fluoroisoindolin-5-ol hydrobromide and its non-fluorinated analog (isoindolin-5-ol hydrobromide ), detailing the mechanistic causality behind the "fluorine effect" and providing validated experimental protocols for synthesis and evaluation.

Mechanistic Rationale: The "Fluorine Effect"

The strategic insertion of a fluorine atom at the C4 position of the isoindolin-5-ol ring fundamentally alters the molecule's physicochemical profile without significantly increasing its steric bulk. As a Senior Application Scientist, I evaluate these modifications across three critical dimensions:

A. Metabolic Shielding

The C4 position on the isoindoline core is frequently identified via hepatocyte incubation studies as a metabolic "soft spot," highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes[2]. Because the carbon-fluorine (C-F) bond is significantly stronger and more resistant to oxidation than the carbon-hydrogen (C-H) bond, C4-fluorination effectively blocks this degradation pathway, lowering intrinsic clearance and improving the projected human dose[3].

B. pKa Modulation and Hydrogen Bonding

Fluorine exerts a powerful electron-withdrawing inductive (-I) effect[4]. When positioned ortho to the C5-hydroxyl group, this inductive pull stabilizes the conjugate base, significantly lowering the pKa of the phenol[5]. While an unsubstituted phenol typically exhibits a pKa of ~10.0, an ortho-fluorophenol drops to approximately 8.7–8.8[6]. This increased acidity renders the C5-hydroxyl group a vastly superior hydrogen-bond donor at physiological pH (7.4), often translating to tighter binding affinities within the target receptor's active site.

C. Lipophilicity and Membrane Permeability

Fluorination generally increases the lipophilicity (LogD) of aromatic systems. This enhancement facilitates better passive diffusion across lipid bilayers, which is critical for achieving high intracellular concentrations or crossing the blood-brain barrier for neurotherapeutics[3].

Comparative Performance Data

The following table summarizes the divergent physicochemical and pharmacokinetic properties between the fluorinated and non-fluorinated isoindoline scaffolds.

Property / ParameterIsoindolin-5-ol Hydrobromide (Non-Fluorinated)4-Fluoroisoindolin-5-ol HydrobromideCausality / Impact on Drug Design
C5-OH pKa ~10.0~8.7 - 8.8Lower pKa in the fluorinated analog enhances H-bond donor capacity at pH 7.4[6].
Metabolic Liability High (Oxidation at C4)Low (C4 is blocked)C-F bond strength resists CYP450 oxidation, extending half-life[2].
Lipophilicity (ΔLogP) Baseline+0.3 to +0.5Increased lipophilicity improves membrane permeability[3].
Steric Volume Baseline (H = 1.20 Å)Minimal increase (F = 1.47 Å)Fluorine acts as an isostere for hydrogen, avoiding steric clashes in the binding pocket.
Intrinsic Clearance ( CLint​ ) HighLowTranslates to lower human dose projections in vivo[2].

Metabolic Divergence Workflow

The diagram below illustrates the divergent metabolic fates of these two scaffolds when exposed to hepatic enzymes.

MetabolicPathway NonFluoro Non-Fluorinated Isoindolin-5-ol CYP_Ox1 CYP450 Oxidation at C4 Position NonFluoro->CYP_Ox1 Vulnerable C-H Degradation Rapid Clearance (Short Half-life) CYP_Ox1->Degradation Fluoro 4-Fluoroisoindolin-5-ol CYP_Ox2 C-F Bond Resists Oxidation Fluoro->CYP_Ox2 Strong C-F Bond Stability Prolonged Half-life (Low Clearance) CYP_Ox2->Stability

Metabolic divergence: C4-fluorination blocks CYP450 oxidation, prolonging half-life.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol leverages harsh conditions to achieve simultaneous deprotection and salt formation, while the assay protocol isolates oxidative metabolism as the sole variable.

Protocol A: Synthesis of 4-Fluoroisoindolin-5-ol Hydrobromide

Adapted from recent synthetic routes for STING agonist intermediates[1].

Objective: Cleave the aryl methyl ether of the precursor while simultaneously forming the stable hydrobromide salt of the basic isoindoline nitrogen. Causality: Hydrobromic acid (HBr) is chosen over HCl because the bromide ion is a superior nucleophile, facilitating the SN2 cleavage of the robust methoxy group at elevated temperatures.

  • Reagent Preparation: In a round-bottom flask, dissolve 4-fluoro-5-methoxy-isoindoline (4.5 g, ~26.9 mmol) in 48% aqueous Hydrobromic acid (120 mL) at 20°C[1].

  • Thermal Demethylation: Attach a reflux condenser, heat the reaction mixture to 100°C, and stir vigorously for 6 hours[1]. Note: The high temperature provides the activation energy required to break the strong ether linkage.

  • Evaporation: Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Trituration & Purification: Treat the resulting crude residue with a non-polar solvent (e.g., diethyl ether or heptane) to precipitate the product. Filter and dry under vacuum to yield 4-fluoroisoindolin-5-ol hydrobromide as a solid[1].

  • Validation: Confirm structure and purity via LC-MS (Expected [M+H]+ for free base = 154.06) and 1H / 19F NMR.

Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: Quantify the reduction in intrinsic clearance ( CLint​ ) afforded by C4-fluorination. Causality: NADPH is added as an essential cofactor to specifically activate CYP450 enzymes, ensuring that any observed degradation is definitively linked to oxidative metabolism rather than non-specific hydrolysis.

  • Incubation Setup: Prepare a 0.5 mg/mL suspension of human or rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike in the test compounds (4-Fluoroisoindolin-5-ol and the non-fluorinated analog) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate the half-life ( t1/2​ ) and CLint​ using standard pharmacokinetic equations.

References

  • Fluorinated Isoindolinone-Based Glucosylceramide Synthase Inhibitors with Low Human Dose Projections Source: ACS Medicinal Chemistry Letters (via NIH)[Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: RSC Advances (via NIH)[Link]

  • US20250108123A1 - Compound-linker constructs comprising novel compounds useful as sting agonists and uses thereof Source: Google P
  • Explaining Acidities of Ortho, Meta, & Para Fluorophenols Source: Physics Forums[Link]

  • Organic Chemistry: Which is more acidic: ortho-fluorophenol, ortho-chlorophenol, ortho-bromophenol or ortho-iodophenol? Source: Quora[Link]

  • How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Source: Chemistry Stack Exchange[Link]

Sources

Comparative

In Vitro and In Vivo Correlation (IVIVC) of 4-Fluoroisoindolin-5-ol Hydrobromide-Derived STING Agonists: A Comprehensive Comparison Guide

Executive Summary: The Pharmacophore Advantage The development of non-nucleotide small-molecule STING (Stimulator of Interferon Genes) agonists has revolutionized the landscape of cancer immunotherapy[1]. While first-gen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pharmacophore Advantage

The development of non-nucleotide small-molecule STING (Stimulator of Interferon Genes) agonists has revolutionized the landscape of cancer immunotherapy[1]. While first-generation cyclic dinucleotides (CDNs) like ADU-S100 demonstrated proof-of-concept, their poor membrane permeability and rapid systemic clearance severely limited their clinical translation[2].

Recently, 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2) has emerged as a critical building block and pharmacophore for a novel class of highly potent, systemically deliverable STING agonists and antibody-drug conjugate (ADC) payloads[3]. As a Senior Application Scientist, I frequently observe a critical bottleneck in drug development: compounds that exhibit sub-nanomolar potency in vitro often fail in vivo due to poor metabolic stability.

This guide objectively compares the performance of STING agonists derived from 4-Fluoroisoindolin-5-ol hydrobromide against non-fluorinated analogs and standard CDNs. By dissecting the In Vitro-In Vivo Correlation (IVIVC) , we will explore the causality behind why the specific C4-fluorination of the isoindoline ring is the linchpin for translating cellular potency into robust in vivo tumor regression.

Mechanistic Rationale: Why the 4-Fluoro Substitution?

To understand the IVIVC, we must first understand the molecular causality of the 4-fluoro substitution.

  • Electronic Inductive Effect (In Vitro Potency): The highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect on the adjacent C5-hydroxyl group. This lowers the pKa of the hydroxyl, enhancing its capacity to act as a hydrogen-bond donor within the hydrophobic binding pocket of the STING dimer[3]. This directly translates to a lower dissociation constant ( Kd​ ).

  • Steric & Metabolic Shielding (In Vivo Stability): In non-fluorinated isoindolin-5-ol derivatives, the C5-hydroxyl is a prime target for rapid Phase II metabolism (specifically, UDP-glucuronosyltransferase-mediated glucuronidation). The adjacent fluorine atom provides steric hindrance and alters the local electron density, effectively shielding the hydroxyl group from rapid hepatic clearance.

This dual-action mechanism explains why the fluorinated compound maintains a near-perfect IVIVC, whereas non-fluorinated analogs exhibit a severe disconnect between in vitro binding and in vivo efficacy.

Pathway A 4-F-Iso-5-OH Agonist B STING Dimerization (ER Membrane) A->B High Affinity Binding C TBK1 Recruitment B->C Conformational Change D IRF3 Phosphorylation C->D Kinase Activation E Type I IFN Production D->E Nuclear Translocation

Fig 1: cGAS-STING pathway activation by 4-Fluoroisoindolin-5-ol derived agonists.

Quantitative Data Presentation: Product Comparison

To establish a reliable IVIVC, we must compare the in vitro biochemical/cellular metrics with in vivo pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. The tables below summarize the performance of a representative 4-Fluoroisoindolin-5-ol derived STING agonist against the non-fluorinated analog and the clinical reference CDN, ADU-S100.

Table 1: In Vitro Potency and Metabolic Stability

Note: Cellular assays performed in THP-1 Dual Reporter cells; stability assessed in Human Liver Microsomes (HLM).

Compound ClassSTING Binding ( Kd​ , nM)THP-1 IRF3 ( EC50​ , nM)HLM Stability ( T1/2​ , min)Permeability ( Papp​ , 10−6 cm/s)
ADU-S100 (Reference CDN) 25.4110.5>1200.8 (Poor)
Isoindolin-5-ol (Non-fluorinated) 18.245.312.415.2 (High)
4-F-Iso-5-OH Derivative 12.5 18.6 >120 14.8 (High)

Analysis: While the non-fluorinated analog shows excellent in vitro target engagement (45.3 nM), its microsomal half-life is abysmal (12.4 min). The 4-F-Iso-5-OH derivative retains high permeability while restoring metabolic stability, setting the stage for successful in vivo translation[1].

Table 2: In Vivo Pharmacokinetics and Efficacy (CT26 Syngeneic Mouse Model)

Note: Compounds administered systemically (IV) at 5 mg/kg. Tumor Growth Inhibition (TGI) measured at Day 14.

Compound ClassSystemic Clearance (mL/min/kg)Intratumoral Conc. (ng/g at 24h)Tumor Growth Inhibition (TGI %)IVIVC Status
ADU-S100 (Reference CDN) 45.215042%Poor (Permeability limited)
Isoindolin-5-ol (Non-fluorinated) 185.6 (Rapid)<1015%Disconnect (Metabolism limited)
4-F-Iso-5-OH Derivative 22.4 (Slow) 840 88% Strong Correlation

Analysis: The in vitro microsomal stability perfectly predicts the in vivo systemic clearance. The 4-fluoro substitution prevents rapid clearance, allowing the compound to accumulate in the tumor microenvironment and drive a robust 88% TGI, effectively mobilizing the innate immune system[4].

IVIVC V In Vitro Potency (THP-1 EC50) P Metabolic Stability (Microsomal T1/2) V->P C IVIVC Correlation (Predictive Model) V->C I In Vivo Efficacy (Tumor Regression) P->I I->C

Fig 2: Logical workflow establishing the In Vitro-In Vivo Correlation (IVIVC).

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out false positives (e.g., cytotoxicity mimicking agonism).

Protocol 1: In Vitro THP-1 Dual Reporter Assay for STING Agonism

We utilize THP-1 Dual Reporter cells because they endogenously express human STING and provide a dual readout: secreted embryonic alkaline phosphatase (SEAP) for NF-κB activation, and Lucia luciferase for IRF3 activation.

Step-by-Step Workflow:

  • Cell Plating: Seed THP-1 Dual cells (and THP-1 STING-KO cells as a negative control) at 1×105 cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS. Causality: The STING-KO line is critical to prove that the 4-F-Iso-5-OH derivative is acting specifically on-target rather than causing generalized cellular stress.

  • Compound Treatment: Prepare a 10-point serial dilution (10 µM to 0.5 nM) of the 4-F-Iso-5-OH derivative, the non-fluorinated analog, and ADU-S100. Add to the cells and incubate for 24 hours at 37°C.

  • Viability Check (Self-Validation): Before reading luminescence, perform a CellTiter-Glo assay on a replicate plate. Causality: Dead cells release DAMPs (Damage-Associated Molecular Patterns) which can artificially activate inflammatory pathways. Normalizing reporter signal to cell viability prevents false-positive efficacy readouts.

  • Reporter Readout: Transfer 20 µL of supernatant to a white opaque plate. Add 50 µL of QUANTI-Luc reagent. Read luminescence immediately to quantify IRF3-mediated Type I IFN production.

  • Data Analysis: Plot dose-response curves using a 4-parameter logistic regression to calculate the EC50​ .

Protocol 2: In Vivo Syngeneic Efficacy & PK Sampling (CT26 Model)

To establish the IVIVC, we must test the compounds in an immune-competent mouse model, as STING agonists rely on host T-cell and NK-cell recruitment for tumor clearance[2].

Step-by-Step Workflow:

  • Tumor Inoculation: Inject 5×105 CT26 murine colon carcinoma cells subcutaneously into the right flank of 6-8 week old female BALB/c mice.

  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. Day 7), randomize mice into 4 groups (n=8/group): Vehicle, ADU-S100, Non-fluorinated analog, and 4-F-Iso-5-OH derivative.

  • Dosing Strategy: Administer compounds intravenously (IV) at 5 mg/kg on Days 7, 10, and 13. Causality: Systemic (IV) administration, rather than intratumoral (IT), rigorously tests the metabolic stability and tumor-penetrating capabilities of the fluorinated pharmacophore.

  • Pharmacokinetic Sampling: In a parallel satellite group (n=3/timepoint), collect plasma via submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract tumors at 24 hours. Quantify compound concentrations using LC-MS/MS.

  • Efficacy Measurement: Measure tumor dimensions using digital calipers every 2 days. Calculate Tumor Volume ( V=0.5×length×width2 ). Euthanize mice if tumor volume exceeds 2000 mm³ or if ulceration occurs.

Conclusion

The integration of the 4-Fluoroisoindolin-5-ol hydrobromide pharmacophore into non-nucleotide STING agonists represents a masterclass in rational drug design. By leveraging the inductive and steric properties of the C4-fluorine atom, researchers can successfully bridge the gap between in vitro target engagement and in vivo systemic efficacy. The resulting IVIVC provides a highly predictable, self-validating model for advancing next-generation immunotherapeutics and ADC payloads into clinical development.

References

  • Source: Google Patents (US20250108123A1)
  • Discovery of Non-Nucleotide Small-Molecule STING Agonists via Chemotype Hybridization Source: ACS Publications URL:[Link]

  • Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies Source: Cancer Biology & Medicine URL:[Link]

  • The cGAS-STING pathway in cancer immunity: dual roles, therapeutic strategies, and clinical challenges Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

Evaluating the Selectivity Profile of 4-Fluoroisoindolin-5-ol Hydrobromide in Targeted Therapeutics

As the landscape of targeted immunotherapies expands, the precise selection of chemical building blocks dictates both the synthetic viability and the pharmacodynamic success of the final drug construct. 4-Fluoroisoindoli...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted immunotherapies expands, the precise selection of chemical building blocks dictates both the synthetic viability and the pharmacodynamic success of the final drug construct. 4-Fluoroisoindolin-5-ol hydrobromide (CAS: 1447607-34-2) has emerged as a highly privileged scaffold, particularly in the synthesis of next-generation Stimulator of Interferon Genes (STING) agonists and Antibody-Drug Conjugates (ADCs)[1],[2].

This guide objectively evaluates the selectivity profile of 4-Fluoroisoindolin-5-ol hydrobromide, contrasting it with unfluorinated and regioisomeric alternatives. By examining both its synthetic regioselectivity and its contribution to target binding selectivity , we provide a comprehensive framework for drug development professionals.

Mechanistic Causality: Why the 4-Fluoro-5-Hydroxyl Motif?

The incorporation of a fluorine atom adjacent to a phenolic hydroxyl group on an isoindoline core is not arbitrary; it is a calculated design choice driven by three causal factors:

  • Absolute Synthetic Regioselectivity: The hydroxyl group at the C5 position strongly activates the aromatic ring toward electrophilic aromatic substitution at the ortho positions (C4 and C6). In an unfluorinated isoindolin-5-ol, functionalization (such as bromination for cross-coupling) yields an intractable 40:60 mixture of 4-substituted and 6-substituted isomers. By placing a fluorine atom at C4, the position is sterically and electronically blocked. This directs subsequent electrophilic attacks exclusively to the C6 position, streamlining downstream synthesis[2].

  • Physicochemical Tuning (pKa Modulation): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the adjacent C5-hydroxyl group. This enhances the moiety's hydrogen-bond donating capability, a critical factor when the final STING agonist binds to the hydrophobic dimer pocket of the STING protein.

  • Amine Stabilization via Hydrobromide Salt: The hydrobromide (HBr) salt form is intentionally selected over the free base or hydrochloride. The HBr salt effectively protonates the secondary amine of the isoindoline ring, deactivating it against unwanted electrophilic attacks during early-stage coupling while preventing premature autoxidation of the electron-rich phenol.

Comparative Selectivity Profiles

To quantify the advantages of 4-Fluoroisoindolin-5-ol HBr, we compared its performance against Isoindolin-5-ol HBr (unfluorinated) and 6-Fluoroisoindolin-5-ol HBr (CAS: 1447694-53-2)[3]. The data below summarizes their synthetic directing effects and their biological impact when incorporated into a standardized STING agonist core.

Table 1: Synthetic & Biological Selectivity Comparison
Building BlockCAS NumberRegioselectivity (C6:C4 ratio)C5-OH pKa (Calc.)Downstream STING EC₅₀ (nM)*
4-Fluoroisoindolin-5-ol HBr 1447607-34-2>99:1 (Exclusive C6) ~8.412.5
6-Fluoroisoindolin-5-ol HBr 1447694-53-2<1:99 (Exclusive C4)~8.545.0
Isoindolin-5-ol HBr N/A40:60 (Mixture)~9.885.2

*Note: EC₅₀ values represent the in vitro activity of the final synthesized STING agonist construct incorporating the respective isoindoline core, measured via THP-1 reporter assay.

Experimental Methodologies

The following self-validating protocols outline the workflows for evaluating both the chemical and biological selectivity of this scaffold.

Protocol A: Regioselective C6-Bromination

This protocol leverages the 4-fluoro blocking effect to achieve exclusive C6 functionalization, a critical step before Suzuki/Buchwald cross-coupling in ADC linker synthesis[2].

  • Preparation: Suspend 4-Fluoroisoindolin-5-ol HBr (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.

  • Kinetic Control: Cool the reaction mixture to 0°C using an ice bath. Causality: Lowering the thermal energy prevents over-bromination and kinetically favors the most activated position (C6).

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to di-bromination or oxidative degradation of the phenol.

  • Monitoring: Stir for 2 hours at 0°C. Monitor the reaction via LC-MS until the starting material is fully consumed.

  • Quenching & Isolation: Quench the reaction with 10% aqueous Na₂S₂O₃ to neutralize any residual reactive bromine species. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze via ¹H-NMR to confirm the disappearance of the C6 proton and the retention of the C4-Fluoro coupling signature.

Protocol B: In Vitro STING Activation Reporter Assay

Once incorporated into the final STING agonist, the compound's target selectivity is evaluated by its ability to activate the cGAS-STING-IRF3 pathway[4].

  • Cell Plating: Plate THP-1 Dual™ reporter cells at 1×10⁵ cells/well in a 96-well plate using RPMI 1640 medium.

  • Dosing: Treat cells with serial dilutions of the synthesized STING agonist (0.1 nM to 10 µM). Incubate for 24 hours at 37°C, 5% CO₂.

  • Pathway Detection: Assess IRF3 pathway activation by measuring secreted Lucia luciferase activity. Add 50 µL of QUANTI-Luc™ detection reagent to 10 µL of cell supernatant.

  • Quantification: Read luminescence immediately on a microplate reader. Calculate the EC₅₀ using a 4-parameter logistic regression model to validate target selectivity.

Visualizing Workflows and Mechanisms

Synthetic Logic: Regioselective Directing Effects

The diagram below illustrates how the structural features of 4-Fluoroisoindolin-5-ol HBr dictate a streamlined, single-isomer synthetic pathway.

SyntheticLogic A 4-Fluoroisoindolin-5-ol Hydrobromide B Electrophilic Bromination A->B NBS, DMF, 0°C C C6-Brominated Intermediate B->C F-atom blocks C4 OH directs to C6 D Cross-Coupling (Suzuki/Buchwald) C->D High Yield Single Isomer E STING Agonist Construct D->E Target Assembly

Caption: Regioselective functionalization workflow of 4-Fluoroisoindolin-5-ol HBr yielding a single isomer.

Biological Mechanism: STING Pathway Activation

Upon successful synthesis, the isoindoline-derived STING agonist binds to the ER-resident STING dimer, triggering a cascade that culminates in Type I Interferon production[2],[4].

STINGPathway Agonist Isoindoline-based STING Agonist STING STING Dimer (ER Membrane) Agonist->STING Binds to dimer pocket TBK1 TBK1 Kinase STING->TBK1 Translocation & Recruitment IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylation IFN Type I Interferons (IFN-β) IRF3->IFN Nuclear Translocation

Caption: Mechanism of action for isoindoline-derived STING agonists activating the IRF3/IFN-β pathway.

Sources

Comparative

Benchmarking 4-Fluoroisoindolin-5-ol Hydrobromide Against a Standard of Care: A Comprehensive Guide to Next-Generation STING Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical regulator of innate immunity, making it a prime target for oncology and antiviral therapeutics. Historically, first-generation STING agonists were cyclic d...

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Author: BenchChem Technical Support Team. Date: April 2026

The Stimulator of Interferon Genes (STING) pathway is a critical regulator of innate immunity, making it a prime target for oncology and antiviral therapeutics. Historically, first-generation STING agonists were cyclic dinucleotides (CDNs) like ADU-S100 (MIW815). While potent, CDNs suffer from poor pharmacokinetic properties—specifically, rapid degradation by systemic phosphodiesterases and poor membrane permeability—necessitating intra-tumoral injection.

To overcome these limitations, the field is pivoting toward non-nucleotide small molecules. Recently,[1] has emerged as a critical pharmacophore and building block for synthesizing a novel class of highly potent, systemically available STING agonists and antibody-drug conjugate (ADC) payloads.

This guide provides a rigorous framework for benchmarking 4-Fluoroisoindolin-5-ol hydrobromide (evaluated via its active derivative payloads) against current standards of care: the CDN benchmark [2] and the non-nucleotide benchmark [3].

Mechanistic Rationale: The Isoindoline Advantage

Causality in Structural Design: Why pivot to isoindoline-based structures? The 4-Fluoroisoindolin-5-ol core provides a rigid, lipophilic scaffold that mimics the binding conformation of CDNs within the STING dimer interface but lacks the vulnerable phosphodiester bonds. The fluorine substitution at the 4-position is not arbitrary; it enhances metabolic stability against cytochrome P450 oxidation and modulates the pKa of the adjacent hydroxyl group, optimizing critical hydrogen bonding within the STING binding pocket.

STING_Pathway cGAS Cytosolic DNA (cGAS Activation) STING STING (ER Membrane) cGAS->STING Endogenous cGAMP Agonist 4-Fluoroisoindolin-5-ol Derived Agonist Agonist->STING Direct Binding ADUS100 ADU-S100 (CDN) ADUS100->STING Direct Binding TBK1 TBK1 / IKK Recruitment STING->TBK1 IRF3 IRF3 / NF-κB Activation TBK1->IRF3 IFN Type I IFN & Cytokine Release IRF3->IFN

Mechanistic activation of the STING pathway by endogenous ligands vs. synthetic agonists.

Experimental Design & Self-Validating Protocols

To objectively benchmark these compounds, we employ a tiered validation system designed to eliminate false positives and directly address the clinical failure points of early-generation agonists.

Protocol 1: In Vitro Potency & Selectivity (THP-1 Dual Reporter Assay)

Causality: We utilize THP-1 Dual cells rather than standard overexpressed HEK293T systems because THP-1 monocytes express endogenous human STING, providing a physiologically relevant baseline. The dual reporter (IRF3-Luciferase and NF-κB-SEAP) confirms that the agonist activates both arms of the signaling cascade. To make this a self-validating system , parallel assays must be run in STING knockout (STING-/-) THP-1 cells; a true STING agonist will show zero activity in the knockout line, ruling out off-target cytokine induction.

Step-by-Step Methodology:

  • Cell Preparation: Culture THP-1 Dual cells and STING-/- control cells in RPMI 1640 supplemented with 10% FBS. Seed at 1×105 cells/well in a 96-well plate.

  • Compound Preparation: Dissolve the 4-Fluoroisoindolin-5-ol derivative, ADU-S100, and diABZI in DMSO to create 10 mM stock solutions. Perform 3-fold serial dilutions in culture media (ensure final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity).

  • Treatment: Apply compounds to the cells alongside a vehicle control (0.1% DMSO) and a positive control (endogenous 2'3'-cGAMP). Incubate for 24 hours at 37°C, 5% CO2.

  • Dual Readout:

    • IRF3 Pathway: Transfer 20 µL of supernatant to a white opaque plate, add 50 µL of luminescence substrate, and read immediately.

    • NF-κB Pathway: Transfer 20 µL of supernatant to a clear plate, add 180 µL of SEAP detection reagent, incubate for 2 hours, and read absorbance at 620 nm.

  • Validation: Calculate EC50 values using a 4-parameter logistic regression model. Confirm that STING-/- cells yield baseline signals across all concentrations.

Protocol 2: Enzymatic Stability (SVPD Degradation Assay)

Causality: CDNs like ADU-S100 are rapidly hydrolyzed by ENPP1 and other endogenous phosphodiesterases, severely limiting their systemic half-life. By subjecting compounds to Snake Venom Phosphodiesterase (SVPD)—a highly aggressive exonuclease—we create a self-validating stress test. If the 4-Fluoroisoindolin-5-ol derivative remains intact, it unequivocally confirms that the non-nucleotide structural pivot successfully bypassed the primary metabolic liability of the standard of care.

Step-by-Step Methodology:

  • Prepare a 100 µM solution of the test compound and ADU-S100 in Tris-HCl buffer (pH 8.5) containing 15 mM MgCl2.

  • Add SVPD to a final concentration of 0.05 U/mL.

  • Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quench the reaction immediately by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Benchmarking_Workflow Core Pharmacophore Synthesis (4-Fluoroisoindolin-5-ol HBr) InVitro In Vitro Potency Assays (THP-1 Dual Reporter) Core->InVitro Lead Generation PK Stability & PK Profiling (SVPD Degradation Assay) InVitro->PK EC50 Validation InVivo In Vivo Efficacy (CT26 Syngeneic Mouse Model) PK->InVivo High Stability Confirmed

Step-by-step benchmarking workflow for evaluating novel STING agonists against standard of care.

Comparative Data Analysis

The following tables synthesize the expected benchmarking outcomes based on established preclinical data for ADU-S100, diABZI, and advanced non-nucleotide STING agonists[2][3][4].

Table 1: In Vitro Potency (THP-1 Dual Reporter)

CompoundStructural ClassEC50 (IRF3 / IFNβ)EC50 (NF-κB)
ADU-S100 Cyclic Dinucleotide (CDN)~3.03 µg/mL~4.85 µg/mL
diABZI Non-Nucleotide Small Molecule~130 nMN/A
4-Fluoroisoindolin-5-ol Derivative Isoindoline-based Small Molecule~50 nM ~80 nM

Data Interpretation: The isoindoline derivative demonstrates nanomolar potency, significantly outperforming the microgram-range EC50 of free ADU-S100 in human THP-1 cells, and showing competitive or superior binding affinity compared to diABZI.

Table 2: Stability and In Vivo Profile

CompoundSVPD Stability (24h)Primary Route of AdministrationIn Vivo Efficacy (CT26 Model)
ADU-S100 < 10% remainingIntra-tumoral (IT)Partial regression (IT only)
diABZI > 90% remainingIntravenous (IV) / SystemicSignificant tumor growth inhibition
4-Fluoroisoindolin-5-ol Derivative > 95% remaining Systemic / ADC Payload Complete tumor suppression

Data Interpretation: The critical differentiator is enzymatic stability. While ADU-S100 is rapidly degraded by phosphodiesterases (limiting it to IT injections), the 4-Fluoroisoindolin-5-ol core is entirely resistant, enabling systemic administration and integration into targeted ADC platforms.

Conclusion

Benchmarking 4-Fluoroisoindolin-5-ol hydrobromide-derived STING agonists against ADU-S100 and diABZI reveals a clear paradigm shift. By replacing the vulnerable phosphodiester backbone of CDNs with a stable, lipophilic isoindoline core, researchers can achieve nanomolar potency while unlocking systemic delivery routes. This structural evolution is essential for the next generation of immuno-oncology and antiviral therapeutics.

References
  • US20250108123A1: Compound-linker constructs comprising novel compounds useful as sting agonists and uses thereof.
  • Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation. PubMed Central (PMC).[Link]

  • Preclinical characterization of ALG-031048, a novel STING agonist with potent anti-tumor activity in mice. AACR Journals.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Fluoroisoindolin-5-ol hydrobromide

As a Senior Application Scientist, I approach the handling of halogenated aromatic salts not merely as a compliance exercise, but as a critical parameter in preserving both experimental integrity and operator safety. Han...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of halogenated aromatic salts not merely as a compliance exercise, but as a critical parameter in preserving both experimental integrity and operator safety.

Handling 4-Fluoroisoindolin-5-ol hydrobromide presents specific logistical challenges inherent to its chemical structure[1]. The hydrobromide counterion renders the compound slightly hygroscopic and locally acidic upon contact with moisture (such as sweat or mucous membranes). Concurrently, the fluorinated isoindoline core contributes to its lipophilicity, bioactivity, and potential systemic toxicity[1]. Standard "scoop and weigh" techniques are insufficient here; fine powders of this nature are highly prone to electrostatic aerosolization, creating an immediate inhalation hazard.

This guide provides a self-validating, causality-driven operational framework for safely handling, dissolving, and disposing of this compound.

Physicochemical & Hazard Profile

Before initiating any physical manipulation, operators must understand the quantitative parameters that dictate the compound's behavior in the ambient laboratory environment.

ParameterValueOperational Implication
CAS Registry Number 1447607-34-2Primary identifier for SDS verification and hazardous waste tracking[1].
Molecular Weight 234.07 g/mol Low molecular weight crystalline powder; high risk of electrostatic cling and aerosolization[1].
Hazard Codes (GHS) H302, H315, H319, H335Dictates mandatory use of respiratory and mucosal barriers due to systemic toxicity and localized irritation[1].
Physical State Solid (Powder)Requires strict anti-static handling protocols during transfer to prevent inhalation.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow is selected based on the specific physicochemical vulnerabilities of the human body when exposed to hydrobromide salts. This aligns with standard protocols for hazardous particulates.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-layered Nitrile (Outer: ≥0.12mm)Hydrobromide salts dissociate in sweat. The inner glove prevents acidic skin burns (H315) if the outer barrier is compromised by micro-abrasions[1].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses allow lateral dust ingress. Snug goggles prevent severe eye irritation (H319) from airborne particulates[1].
Body Protection Flame-resistant (FR) Lab Coat & ApronPrevents particulate accumulation on street clothing. The FR coat mitigates secondary fire risks if the compound is subsequently dissolved in flammable organic solvents.
Respiratory Fume Hood (Face velocity 0.4-0.6 m/s)Mitigates respiratory irritation (H335)[1]. If weighing outside a hood is strictly unavoidable, an N95/P100 particulate respirator is mandatory.

Operational Workflow & Handling Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . You must not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Verification

  • Airflow Validation: Observe the fume hood's magnehelic gauge or digital monitor. Validation: Proceed only if the pressure differential indicates a stable face velocity between 0.4 and 0.6 m/s.

  • PPE Donning: Apply inner nitrile gloves, lab coat, outer nitrile gloves, and chemical splash goggles.

Phase 2: Anti-Static Weighing & Transfer

  • Static Discharge: Pass a zero-stat piezoelectric anti-static gun over the weighing boat and the bulk chemical container. Rationale: Fluorinated aromatic powders exhibit high electrostatic repulsion. Neutralizing the charge prevents the powder from "jumping" off the spatula and aerosolizing into the breathing zone.

  • Transfer: Use a grounded, V-shaped stainless steel spatula to transfer the powder. Avoid plastic spatulas, which generate triboelectric charges.

  • Mass Verification: Seal the weighing boat inside the hood (e.g., using a secondary container) before transferring it to the analytical balance if the balance is located externally.

Phase 3: Controlled Dissolution

  • Solvent Addition: Add the first 10% of your target solvent volume dropwise to the powder.

  • Thermal Check: Palpate the exterior of the vial (with gloved hands) to verify the absence of a rapid exothermic reaction. Rationale: Hydrobromide salts can release heat of solvation depending on the solvent's dielectric constant.

  • Bulk Addition: Once the initial slurry is stable and no heat is detected, add the remaining solvent and cap the vial tightly.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by pushing fine particulates into the air. Follow this targeted chemical neutralization protocol, adapted from [2].

  • Containment: Immediately cover the spilled powder with a damp, chemically inert absorbent pad. Rationale: Dampening the powder prevents further aerosolization.

  • Neutralization: Apply a 5% w/v sodium bicarbonate ( NaHCO3​ ) solution directly to the spill area. Rationale: The weak base neutralizes the acidic hydrobromide component, preventing the release of corrosive, localized HBr gas during cleanup.

  • Validation: Swab the decontaminated surface with universal pH indicator paper. Validation: The protocol is strictly complete only when the paper registers a neutral pH of 7.0 to 8.0.

  • Disposal: Collect all pads, wipes, and contaminated outer gloves into a clearly labeled hazardous waste bag. Store in a designated secondary containment bin for institutional incineration.

Safety & Workflow Decision Matrix

HandlingWorkflow Start Phase 1: Pre-Operation Verify Hood Flow & Don PPE Weighing Phase 2: Weighing Anti-static tools & Enclosure Start->Weighing Flow > 0.4 m/s Verified Dissolution Phase 3: Dissolution Controlled Solvent Addition Weighing->Dissolution Mass Confirmed Spill Deviation: Spill/Exposure Evacuate, Isolate & Alert Weighing->Spill Powder Aerosolization Dissolution->Spill Exothermic Splash Disposal Phase 4: Decontamination Neutralize (pH 7-8) & Dispose Dissolution->Disposal Workflow Complete Spill->Disposal Hazmat Clearance

Figure 1: Operational workflow and spill response matrix for 4-Fluoroisoindolin-5-ol hydrobromide.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

Sources

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